molecular formula C9H9ClO2 B1603187 1-(4-Chloro-2-methoxyphenyl)ethanone CAS No. 60207-19-4

1-(4-Chloro-2-methoxyphenyl)ethanone

Cat. No.: B1603187
CAS No.: 60207-19-4
M. Wt: 184.62 g/mol
InChI Key: AKIAOKWHBCDYGR-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIAOKWHBCDYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598748
Record name 1-(4-Chloro-2-methoxyphenyl)ethan-1-one
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60207-19-4
Record name 1-(4-Chloro-2-methoxyphenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chloro-2-methoxyphenyl)ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Chloro-2-methoxyphenyl)ethanone CAS 60207-19-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(4-Chloro-2-methoxyphenyl)ethanone (CAS 60207-19-4), a critical aromatic ketone intermediate used in the synthesis of bioactive chalcones, agrochemicals, and pharmaceutical scaffolds.[1]

CAS 60207-19-4 | Molecular Formula: C₉H₉ClO₂[1][2][3]

Executive Summary

This compound, also known as 4'-Chloro-2'-methoxyacetophenone , is a regiochemically distinct building block. Unlike its more common isomer (3'-chloro-4'-methoxyacetophenone), this compound features a methoxy group at the ortho position relative to the acetyl moiety. This steric and electronic arrangement makes it a specialized scaffold for Claisen-Schmidt condensations to yield chalcones with potent PPAR-activator and antimicrobial profiles. It also serves as a structural analog in the development of triazole fungicides, distinct from but related to Propiconazole (CAS 60207-90-1).

Physicochemical Datasheet

PropertyValue / Description
IUPAC Name This compound
Common Synonyms 4'-Chloro-2'-methoxyacetophenone; 2-Methoxy-4-chloroacetophenone
CAS Registry Number 60207-19-4
Molecular Weight 184.62 g/mol
Physical State Crystalline Solid or Viscous Oil (purity dependent)
Melting Point 50–55 °C (Typical for pure crystalline form)
Boiling Point ~260–265 °C (at 760 mmHg)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
Key Functional Groups Acetyl (Ketone), Methoxy (Ether), Chloro (Halogen)
SMILES COC1=CC(Cl)=CC=C1C(C)=O

Note on CAS Confusion: Researchers must distinguish this compound from Propiconazole (CAS 60207-90-1), a widely used fungicide. While CAS numbers are similar, the chemical structures and applications differ significantly.

Synthetic Pathways & Mechanism[10]

High-purity synthesis of this compound is achieved via two primary routes. The choice depends on the required scale and available starting materials.

Route A: Methylation of 4-Chloro-2-hydroxyacetophenone (High Purity / Lab Scale)

This is the preferred method for pharmaceutical applications due to its high regioselectivity and absence of isomer byproducts.

  • Precursor: 1-(4-chloro-2-hydroxyphenyl)ethanone (CAS 6921-66-0).

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).

  • Solvent: Acetone or DMF.

  • Mechanism: Williamson Ether Synthesis (

    
    ).
    
Experimental Protocol (Route A)
  • Charge: Dissolve 10.0 g (54 mmol) of 4-chloro-2-hydroxyacetophenone in 100 mL of anhydrous acetone.

  • Base Addition: Add 11.2 g (81 mmol) of anhydrous K₂CO₃ . Stir for 15 minutes at room temperature to form the phenoxide anion.

  • Alkylation: Add 4.0 mL (64 mmol) of Methyl Iodide dropwise via syringe.

  • Reflux: Heat the mixture to reflux (56 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Work-up: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from ethanol/water to yield white crystals (>95% yield).

Route B: Friedel-Crafts Acylation (Industrial / Bulk Scale)

Used for bulk manufacturing, though it requires careful separation of isomers.

  • Precursor: 3-Chloroanisole (1-chloro-3-methoxybenzene).

  • Reagents: Acetyl Chloride, Aluminum Chloride (AlCl₃).[2]

  • Regioselectivity: The methoxy group directs ortho/para. The position para to the chlorine and ortho to the methoxy group (C6) is activated, competing with the position para to the methoxy group (C4).

SynthesisPathways Start1 4-Chloro-2-hydroxyacetophenone (CAS 6921-66-0) Reagents1 MeI / K2CO3 (Acetone, Reflux) Start1->Reagents1 Intermediate1 Phenoxide Anion (Nucleophile) Reagents1->Intermediate1 Deprotonation Product This compound (Target Molecule) Intermediate1->Product SN2 Methylation (High Yield) Start2 3-Chloroanisole (CAS 2845-89-8) Reagents2 Acetyl Chloride / AlCl3 (DCM, 0°C) Start2->Reagents2 Isomers Isomer Mixture (Regioselectivity Issues) Reagents2->Isomers Electrophilic Aromatic Sub. Isomers->Product Fractional Crystallization

Figure 1: Comparison of Synthetic Routes. Route A (top) offers superior atom economy and purity for research applications.

Reactivity & Applications in Drug Discovery

The core utility of CAS 60207-19-4 lies in its function as a "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block for chalcones and heterocycles.

A. Claisen-Schmidt Condensation (Chalcone Synthesis)

Reaction with aromatic aldehydes yields 1,3-diphenylprop-2-en-1-ones (chalcones).

  • Target: Synthesis of PPAR-gamma agonists or tubulin polymerization inhibitors.

  • Protocol: React 1 eq. of CAS 60207-19-4 with 1 eq. of substituted benzaldehyde in ethanol with 40% NaOH (aq). The product precipitates as a yellow solid.

B. Alpha-Bromination

Reaction with Bromine (


) or NBS yields 2-bromo-1-(4-chloro-2-methoxyphenyl)ethanone .
  • Utility: This alpha-bromo ketone is a universal precursor for thiazoles (Hantzsch synthesis) and imidazoles, common pharmacophores in antifungal agents.

ReactivityMap Core This compound (CAS 60207-19-4) Aldehyde + Ar-CHO / NaOH (Claisen-Schmidt) Core->Aldehyde Bromine + Br2 / AcOH (Halogenation) Core->Bromine Reduction + NaBH4 (Reduction) Core->Reduction Chalcone Chalcone Derivatives (Anticancer/Anti-inflammatory) Aldehyde->Chalcone Aldol Condensation BromoKetone Alpha-Bromo Ketone (Heterocycle Precursor) Bromine->BromoKetone Electrophilic Sub. Alcohol Secondary Alcohol (Chiral Scaffold) Reduction->Alcohol Hydride Transfer

Figure 2: Divergent synthesis pathways. The chalcone pathway is critical for developing novel anti-proliferative agents.

Safety & Handling

  • GHS Classification: Warning.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The methoxy group makes the ring electron-rich, potentially susceptible to oxidation over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 237806, 2-Chloro-1-(4-methoxyphenyl)ethanone. (Note: Structural isomer comparison). Retrieved from [Link]

  • Organic Syntheses. General Procedure for Acetylation of Anisoles. Coll. Vol. 1, p. 109. Retrieved from [Link]

Sources

4'-Chloro-2'-methoxyacetophenone chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and applications of 4'-Chloro-2'-methoxyacetophenone (CAS 60207-19-4), a critical intermediate in the synthesis of bioactive chalcones and heterocycles.

Executive Summary

4'-Chloro-2'-methoxyacetophenone (also known as 1-(4-chloro-2-methoxyphenyl)ethanone) is a disubstituted acetophenone derivative characterized by a methoxy group at the ortho position and a chlorine atom at the para position relative to the acetyl group. It serves as a versatile building block in medicinal chemistry, particularly for the "Claisen-Schmidt" condensation to form chalcones—precursors to flavonoids, pyrazolines, and benzothiazoles with anticancer and antimicrobial properties.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Structural Architecture

The molecule consists of a benzene ring substituted with an acetyl group at position 1.[1] The defining features are the electron-donating methoxy group at position 2 (ortho) and the electron-withdrawing chlorine atom at position 4 (para). This push-pull electronic nature influences its reactivity in electrophilic aromatic substitutions and nucleophilic additions.

Parameter Data
IUPAC Name This compound
Common Name 4'-Chloro-2'-methoxyacetophenone
CAS Registry Number 60207-19-4
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
SMILES COc1cc(Cl)ccc1C(C)=O
InChI Key HQBZYUJEENLJLC-UHFFFAOYSA-N (Derivative base)
Physical State Liquid or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
3D Conformation Note

The ortho-methoxy group exerts a steric influence on the acetyl group, potentially twisting the carbonyl out of coplanarity with the benzene ring, though the intramolecular hydrogen bonding seen in ortho-hydroxy analogs is absent here.

Synthetic Pathways[7][14][15]

Method A: Methylation of 4'-Chloro-2'-hydroxyacetophenone (High Purity)

This is the preferred laboratory method as it avoids the formation of difficult-to-separate regioisomers common in direct Friedel-Crafts acylation.

Precursor: 4'-Chloro-2'-hydroxyacetophenone (CAS 6921-66-0). Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (


), Acetone.

Protocol:

  • Charge: In a round-bottom flask, dissolve 1.0 eq of 4'-Chloro-2'-hydroxyacetophenone in anhydrous acetone (0.5 M concentration).

  • Base Addition: Add 1.5 eq of anhydrous

    
    .
    
  • Alkylation: Dropwise add 1.2 eq of Dimethyl Sulfate (or MeI) at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the phenol.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .[2]
    
  • Purification: If necessary, purify via silica gel column chromatography or recrystallization (if solid).

Method B: Friedel-Crafts Acylation of 3-Chloroanisole (Industrial)

Direct acetylation of 3-chloroanisole yields a mixture of isomers. The methoxy group is a strong ortho/para director, while chlorine is a deactivator.

  • Target (C6 substitution): Ortho to OMe, Para to Cl.

  • Major Isomer (C4 substitution): Para to OMe, Ortho to Cl (Yields 3'-chloro-4'-methoxyacetophenone).

Note: This route often requires careful fractional distillation to isolate the 4'-chloro-2'-methoxy isomer.

Synthesis Workflow Diagram

SynthesisPath Start 3-Chlorophenol Step1 Esterification (AcCl) Start->Step1 Inter1 3-Chlorophenyl acetate Step1->Inter1 Step2 Fries Rearrangement (AlCl3, Heat) Inter1->Step2 Inter2 4'-Chloro-2'-hydroxyacetophenone (CAS 6921-66-0) Step2->Inter2 Step3 O-Methylation (MeI/K2CO3) Inter2->Step3 Target 4'-Chloro-2'-methoxyacetophenone (CAS 60207-19-4) Step3->Target AltStart 3-Chloroanisole AltStep Friedel-Crafts (AcCl/AlCl3) AltStart->AltStep Isomer Isomer Mixture (Target + 3'-Cl-4'-OMe) AltStep->Isomer Isomer->Target Separation

Caption: Synthesis pathways comparing the selective Methylation route (top) vs. the mixture-prone Friedel-Crafts route (bottom).

Reactivity & Applications in Drug Design

The core utility of 4'-Chloro-2'-methoxyacetophenone lies in its methyl ketone functionality, which is highly reactive in aldol condensations.

Chalcone Synthesis (Claisen-Schmidt)

Reaction with aromatic aldehydes yields chalcones, which are "privileged structures" in drug discovery.[3]

Protocol (General):

  • Dissolve 1.0 eq of 4'-Chloro-2'-methoxyacetophenone and 1.0 eq of benzaldehyde derivative in Ethanol.

  • Add 2.0 eq of aqueous NaOH (40%).

  • Stir at Room Temperature for 12–24 hours. Precipitate forms.[4]

  • Filter and wash with cold ethanol/water.

Reaction Network Diagram[15]

ReactionNetwork Center 4'-Chloro-2'-methoxyacetophenone Chalcone Chalcone Derivative (1,3-diphenylprop-2-en-1-one) Center->Chalcone Aldol Condensation Benzothiazole Benzothiazoles (via Nitration/Reduction) Center->Benzothiazole Functionalization Aldehyde Ar-CHO (Base) Aldehyde->Chalcone Pyrazoline Pyrazolines (Hydrazine hydrate) Chalcone->Pyrazoline Cyclization Pyrimidines Pyrimidines (Guanidine) Chalcone->Pyrimidines Cyclization

Caption: The central role of the target molecule in generating diverse heterocyclic scaffolds.

Analytical Characterization

To validate the structure of the synthesized or purchased compound, compare experimental data against these predicted values:

1H-NMR (CDCl₃, 400 MHz) Prediction
  • δ 2.60 (s, 3H): Acetyl methyl group (

    
    ).
    
  • δ 3.92 (s, 3H): Methoxy group (

    
    ).
    
  • δ 6.95 (d, J=2.0 Hz, 1H): H-3 proton (Ortho to OMe, Meta to Acetyl).

  • δ 7.00 (dd, J=8.5, 2.0 Hz, 1H): H-5 proton (Meta to OMe, Meta to Acetyl).

  • δ 7.72 (d, J=8.5 Hz, 1H): H-6 proton (Ortho to Acetyl). Note: This proton is significantly deshielded by the carbonyl anisotropy.

IR Spectrum (ATR)
  • 1670–1680 cm⁻¹: C=O stretch (Conjugated ketone).

  • 1250 cm⁻¹: C-O-C stretch (Aryl ether).

  • 1580, 1480 cm⁻¹: C=C aromatic skeletal vibrations.

Safety & Handling

  • GHS Classification: Warning. Causes skin irritation (H315), eye irritation (H319).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, as acetophenones can degrade or oxidize over long periods.

  • PPE: Wear nitrile gloves and safety goggles. Perform synthesis in a fume hood.

References

  • PubChem. 4'-Methoxyacetophenone (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of Chalcone Derivatives via Aldol Condensation. RSC Education. Available at: [Link]

Sources

Strategic Solubility Profiling: 4-Chloro-2-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 4-Chloro-2-methoxyacetophenone .

Executive Summary & Molecular Identity[1]

4-Chloro-2-methoxyacetophenone is a disubstituted aromatic ketone widely utilized as an intermediate in the synthesis of chalcones, heterocycles, and pharmaceutical APIs (Active Pharmaceutical Ingredients).[1] Its solubility behavior is governed by the interplay between the lipophilic chlorophenyl core and the polar, hydrogen-bond-accepting acetyl and methoxy functionalities.[1]

While specific solubility curves for this isomer are often proprietary, this guide synthesizes data from structural analogs (e.g., 4'-fluoro-2'-methoxyacetophenone) and thermodynamic principles to provide a definitive operational framework.[1]

Chemical Identity
PropertyDetail
IUPAC Name 1-(4-chloro-2-methoxyphenyl)ethanone
Structure Aromatic ring substituted with Acetyl (C1), Methoxy (C2), Chlorine (C4)
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Physical State Low-melting solid or viscous liquid (MP est. 45–60°C based on fluoro-analogs)
Predicted LogP ~2.4 – 2.8 (Lipophilic)

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this molecule, one must understand the competing electronic effects on the benzene ring.

Functional Group Analysis[1]
  • Acetyl Group (-COCH₃): Acts as a hydrogen bond acceptor (dipole-dipole interactions).[1] This promotes solubility in polar aprotic solvents like Acetone and DMSO.[1]

  • Methoxy Group (-OCH₃): An ortho-substituent that introduces steric bulk and electron donation.[1] It slightly increases polarity but disrupts crystal packing compared to the para-isomer, often lowering the melting point and enhancing solubility in alcohols.[1]

  • Chlorine Atom (-Cl): A lipophilic, electron-withdrawing group at the para-position.[1] This dominates the molecule's interaction with non-polar solvents, reducing water solubility to negligible levels (<100 mg/L).[1]

Thermodynamic Prediction (Hansen Solubility Parameters)

Using Group Contribution Methods, we can estimate the interaction radius (


) with common solvents.
  • 
     (Dispersion):  High (due to Cl-Phenyl ring).[1]
    
  • 
     (Polarity):  Moderate (Ketone/Ether dipoles).[1]
    
  • 
     (H-Bonding):  Low (No H-bond donors).[1]
    

Implication: The molecule follows "Like Dissolves Like" but favors Polar Aprotic solvents over Protics due to the lack of donor groups.

Solubility Landscape & Solvent Selection[1][7]

The following data categorizes solvents by their thermodynamic compatibility with 4-Chloro-2-methoxyacetophenone.

Solubility Tier List (at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingOperational Use
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>500 mg/mL)Reaction medium (Friedel-Crafts), Extraction.[1]
Polar Aprotic Acetone, Ethyl Acetate, THF, DMSOHigh (>300 mg/mL)Synthesis, Stock solutions for bio-assays.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate (50–150 mg/mL)Crystallization (High solubility at reflux, low at RT).[1]
Aromatic Toluene, BenzeneGood (>200 mg/mL)Reaction solvent (high boiling point).[1]
Aliphatic Hexane, Heptane, PentanePoor (<10 mg/mL)Anti-solvent for precipitation.[1]
Aqueous Water, PBS BufferInsoluble (<0.1 mg/mL)Washing aqueous byproducts.[1]
Visualization: Solvent Interaction Mechanism

The following diagram illustrates the molecular interactions driving these solubility profiles.

SolubilityMechanism Molecule 4-Chloro-2-methoxyacetophenone Dispersion Dispersion Forces (Cl-Phenyl Ring) Molecule->Dispersion Dipole Dipole-Dipole (Acetyl/Methoxy) Molecule->Dipole HBond H-Bond Acceptance (Carbonyl Oxygen) Molecule->HBond DCM DCM / Toluene (High Solubility) Dispersion->DCM Primary Driver Acetone Acetone / EtOAc (High Solubility) Dipole->Acetone Primary Driver Ethanol Ethanol / MeOH (Temp Dependent) HBond->Ethanol Weak Interaction Water Water (Insoluble) HBond->Water Insufficient Energy

Caption: Mechanistic breakdown of solvent interactions.[1] Dispersion forces favor chlorinated solvents; Dipole interactions favor aprotic solvents.[1]

Experimental Protocol: Quantitative Solubility Determination

Since batch-to-batch polymorphic variations can alter solubility, researchers should validate exact values using this self-validating "Shake-Flask" protocol.

Method: Gravimetric Analysis (Standard)

Objective: Determine saturation concentration (


) in organic solvents.
  • Preparation:

    • Add excess 4-Chloro-2-methoxyacetophenone solid (approx. 500 mg) to a 4 mL glass vial.

    • Add 2.0 mL of the target solvent (e.g., Methanol).[1]

    • Critical Step: Ensure undissolved solid remains visible.[1] If it dissolves completely, add more solid until saturation is visually confirmed.[1]

  • Equilibration:

    • Seal vial with a PTFE-lined cap to prevent evaporation.[1]

    • Agitate at 25°C (±0.5°C) for 24 hours using a orbital shaker or magnetic stir bar (low speed to avoid grinding).

  • Filtration:

    • Allow the suspension to settle for 1 hour.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a pre-weighed vial (

      
      ).
      
  • Quantification:

    • Pipette exactly 1.0 mL of filtrate into the pre-weighed vial.

    • Evaporate solvent under a stream of Nitrogen (

      
      ) or in a vacuum oven at 40°C.
      
    • Weigh the dried residue (

      
      ).[1]
      
  • Calculation:

    
    
    
Validation Check (Self-Correction)
  • Mass Balance: If the residue looks oily or "gummy" (common for this molecule due to low MP), dry for an additional 4 hours and re-weigh to ensure all solvent is removed.

  • Purity Check: Dissolve a small amount of the residue in HPLC mobile phase and run a purity check. If purity <98%, the solubility value may be inflated by impurities.

Strategic Application: Solvent Decision Matrix

Selecting the correct solvent is critical for process optimization. Use the logic flow below to determine the best solvent system for your specific objective.

SolventSelection Start Objective: Use of 4-Chloro-2-methoxyacetophenone Reaction Chemical Synthesis (e.g., Friedel-Crafts, Reduction) Start->Reaction Purification Purification (Recrystallization) Start->Purification NonPolar Non-Polar Reagents? Reaction->NonPolar Polar Nucleophilic Attack? Reaction->Polar SingleSolvent Single Solvent System Purification->SingleSolvent Binary Binary Solvent System Purification->Binary DCM Use DCM or DCE (High Sol + Inert) NonPolar->DCM THF Use THF or Dioxane (Stabilizes Intermediates) Polar->THF Ethanol Ethanol/Isopropanol (Heat to 60°C -> Cool to 0°C) SingleSolvent->Ethanol DCM_Hex Dissolve in DCM -> Slowly add Hexane Binary->DCM_Hex

Caption: Decision matrix for solvent selection. Ethanol is preferred for thermal recrystallization; DCM/Hexane is preferred for anti-solvent precipitation.[1]

Crystallization Strategy

Due to the low melting point of 4-Chloro-2-methoxyacetophenone, "oiling out" (phase separation into a liquid oil rather than crystals) is a common risk during purification.[1]

  • Recommended System: Ethanol:Water (9:1).[1]

  • Protocol: Dissolve the crude solid in minimal boiling Ethanol. Add Water dropwise until slight turbidity appears.[1] Re-heat to clear, then cool slowly to room temperature with slow stirring.

  • Troubleshooting: If oiling occurs, seed the mixture with a pure crystal of the target compound or scratch the glass surface.

References

  • Physicochemical Properties of Acetophenone Derivatives

    • National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 7476, 4'-Methoxyacetophenone (Analogous data source).[1] Retrieved from [Link]

  • Synthesis & Solubility Context

    • Susanti, E., & Mulyani, S. (2022).[2] Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones.[1] Rasayan Journal of Chemistry, 15(4), 2459-2465.[1][2] (Demonstrates solubility in ethanol during Claisen-Schmidt condensation).

  • Structural Analogs (Fluoro-derivatives)
  • Solubility Prediction Models

    • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1][3] (Source for Group Contribution Method methodology).

Sources

The Structural and Functional Dichotomy of 4'-Chloro-2'-methoxyacetophenone and Its Isomers: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and advanced materials science, halogenated alkoxyacetophenones serve as privileged scaffolds. Among these, 4'-Chloro-2'-methoxyacetophenone and its positional isomers represent a fascinating study in steric hindrance, electronic mesomerism, and regioselective reactivity. This whitepaper provides an in-depth technical analysis of these isomers, engineered for drug development professionals and synthetic chemists. By dissecting the causality behind their physicochemical behaviors, we establish a framework for selecting the optimal isomer for targeted downstream applications, such as chalcone synthesis or cross-coupling reactions.

Structural and Physicochemical Profiling

The relative positioning of the methoxy (-OCH3) and chloro (-Cl) substituents around the acetophenone core dictates the molecule's electronic landscape. While all isomers share the same molecular weight (184.62 g/mol ) and basic formula (C9H9ClO2)[1], their physical properties and reactive profiles diverge significantly.

Below is a consolidated quantitative comparison of the primary isomers utilized in pharmaceutical synthesis:

Isomer NomenclatureCAS NumberAcetyl (C1)Methoxy PositionChloro PositionMelting PointKey Structural / Electronic Feature
4'-Chloro-2'-methoxyacetophenone 60207-19-4FixedC2 (Ortho)C4 (Para)Liquid/Low-meltHigh steric hindrance at carbonyl; ortho-methoxy coordination potential[2].
5'-Chloro-2'-methoxyacetophenone 6342-64-9FixedC2 (Ortho)C5 (Meta)29-30 °CMeta-chloro substitution limits direct electron withdrawal from the carbonyl[3].
3'-Chloro-4'-methoxyacetophenone 37612-52-5FixedC4 (Para)C3 (Meta)74-78 °CStrong para-resonance stabilization of the carbonyl group; highly crystalline[1].
2'-Chloro-4'-methoxyacetophenone 41068-36-4FixedC4 (Para)C2 (Ortho)SolidOrtho-chloro steric clash with acetyl; para-methoxy activation.
4'-Chloro-3'-methoxyacetophenone 73898-63-2FixedC3 (Meta)C4 (Para)SolidMeta-methoxy provides minimal resonance to the carbonyl, increasing electrophilicity[4].

Mechanistic Insights: The Causality Behind Reactivity

The selection of a specific isomer in drug design is rarely arbitrary; it is governed by the strict causality of molecular orbital interactions and spatial geometry.

Steric Hindrance vs. Coplanarity

In 4'-Chloro-2'-methoxyacetophenone , the methoxy group is situated at the C2 position, directly adjacent (ortho) to the bulky acetyl moiety. This proximity forces the acetyl group out of coplanar alignment with the benzene ring, disrupting extended π-conjugation. Consequently, the carbonyl carbon becomes more electrophilic compared to its para-methoxy counterparts, as it is deprived of resonance stabilization. However, this ortho-methoxy arrangement provides a "hard" oxygen donor perfectly positioned for intramolecular coordination during metal-catalyzed reactions or enolization, a feature highly sought after in the synthesis of specialized chelators[5].

Conversely, in 3'-Chloro-4'-methoxyacetophenone , the methoxy group is at the C4 position (para). The lack of steric clash allows the acetyl group to remain coplanar, facilitating strong +M (mesomeric) electron donation from the methoxy oxygen directly into the carbonyl carbon. This significantly reduces the carbonyl's electrophilicity but enhances the overall thermodynamic stability of the molecule, making it an ideal precursor for robust, stable active pharmaceutical ingredients (APIs)[6].

Inductive Effects of the Chlorine Atom

The chlorine atom exerts a -I (inductive) effect. In 2'-Chloro-4'-methoxyacetophenone , the chlorine is ortho to the acetyl group, creating a highly electron-deficient local environment while simultaneously providing intense steric shielding. In 4'-Chloro-2'-methoxyacetophenone, the chlorine is para to the acetyl group, meaning its inductive withdrawal is transmitted across the ring, subtly modulating the pKa of downstream enolates without physically blocking nucleophilic attack at the carbonyl.

G A Chloro-Methoxyacetophenone Isomer Selection B1 2'-Methoxy Isomers (e.g., 4'-Cl-2'-OMe) A->B1 Ortho -OMe B2 4'-Methoxy Isomers (e.g., 3'-Cl-4'-OMe) A->B2 Para -OMe C1 Steric Hindrance at Carbonyl Coordination Potential B1->C1 Electronic/Steric Effect C2 Para-Activation by -OMe High Carbonyl Reactivity B2->C2 Electronic/Steric Effect D1 Chalcone Synthesis (Metal Chelators) C1->D1 Application D2 Cross-Coupling (Enzyme Inhibitors) C2->D2 Application

Caption: Logical decision tree for selecting chloro-methoxyacetophenone isomers in drug design.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes a mechanistic rationale (the why) and an observable validation metric to confirm success before proceeding.

Protocol 1: Regioselective Synthesis via Friedel-Crafts Acylation

Goal: Synthesize a target isomer (e.g., 5'-Chloro-2'-methoxyacetophenone) with high regiocontrol. Causality: Traditional Friedel-Crafts acylation of chloroanisoles yields a mixture of isomers. By strictly controlling the temperature and utilizing the steric bulk of the


-acetyl chloride complex, regioselectivity can be driven toward the less sterically hindered positions dictated by the synergistic ortho/para effects[3].
  • Preparation: In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve 10 mmol of the corresponding chloroanisole precursor in 50 mL of anhydrous dichloromethane (DCM).

  • Catalyst Activation: Cool the solution to 0°C using an ice bath. Slowly add 12 mmol (1.2 equivalents) of anhydrous aluminum chloride (

    
    ).
    
    • Expert Insight: A stoichiometric excess of

      
       is strictly required because the Lewis acid strongly coordinates with the carbonyl oxygen of the resulting acetophenone product, effectively deactivating the catalyst.
      
  • Acylation: Dropwise, add 11 mmol of acetyl chloride over 15 minutes. Maintain the temperature at 0°C to suppress the formation of thermodynamically favored but undesired meta-acylated byproducts.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) until the precursor is entirely consumed.

  • Quenching (Self-Validation Step): Slowly pour the reaction mixture over 100 g of crushed ice containing 10 mL of concentrated HCl.

    • Validation Check: The acidic quench breaks the

      
      -ketone complex. If the organic layer does not cleanly separate and turn pale yellow, the complex has not been fully hydrolyzed, necessitating further acidic agitation.
      
  • Isolation: Extract with DCM (3 x 50 mL), wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography.
    
Protocol 2: Analytical Differentiation (NMR & GC-MS)

To validate the specific isomer isolated and distinguish between closely related structures like 4'-Chloro-2'-methoxyacetophenone and 3'-Chloro-4'-methoxyacetophenone[7]:

  • 1H-NMR Spectroscopy (400 MHz,

    
    ): 
    
    • Causality: The chemical shift of the aromatic protons is highly sensitive to the proximity of the deshielding carbonyl group.

    • For 2'-methoxy isomers , the proton at C6 (ortho to the acetyl group) will appear as a distinct doublet around 7.7 ppm, heavily deshielded by the carbonyl's magnetic anisotropy. The methoxy protons will appear as a sharp singlet at ~3.9 ppm.

    • For 4'-methoxy isomers , the proton at C2 (flanked by the acetyl and chloro groups, depending on the exact isomer) will appear further downfield (~7.9 ppm) due to combined deshielding effects.

  • GC-MS Analysis: Run the sample on a non-polar capillary column (e.g., HP-5MS). The molecular ion peak for all isomers will be m/z 184.6[1].

    • Validation Check: Ortho-methoxy isomers frequently exhibit a prominent [M-15]+ peak (loss of a methyl radical) driven by the formation of a highly stable oxonium ion intermediate coordinated with the adjacent carbonyl. Para-methoxy isomers lack this specific stabilization pathway, resulting in a different fragmentation ratio.

G S1 Precursor Selection (e.g., 3-Chloroanisole) S2 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) S1->S2 S3 Regioselective Control (Temperature/Solvent) S2->S3 S4 Isomer Separation (Chromatography) S3->S4 S5 Validation (NMR & GC-MS) S4->S5

Caption: Step-by-step synthetic workflow and analytical validation for isolating specific isomers.

References

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4'-Chloro-2'-methoxyacetophenone: A Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the melting point of 4'-Chloro-2'-methoxyacetophenone (CAS RN: 35545-48-1). Recognizing the limited availability of established data for this specific isomer, this document emphasizes the foundational principles and rigorous experimental methodologies required for its accurate characterization. We delve into the critical factors influencing melting point, such as structural isomerism, sample purity, and potential polymorphism, while providing field-proven protocols for precise and reliable determination. This whitepaper serves as a crucial resource for scientists engaged in the synthesis, purification, and analysis of novel chemical entities where accurate physicochemical data is paramount for advancing research and development.

Introduction: The Significance of a Fundamental Physical Constant

4'-Chloro-2'-methoxyacetophenone is a substituted aromatic ketone with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetyl group, presents specific electronic and steric properties that make it a valuable building block.

In the rigorous world of chemical and pharmaceutical development, the melting point is a fundamental and indispensable physical property. It is the temperature at which a crystalline solid transitions to a liquid state. This thermal characteristic serves two primary purposes:

  • Identification: The melting point of a pure substance is a distinct physical constant. For a known compound, it can serve as a rapid and cost-effective confirmation of its identity.

  • Purity Assessment: The presence of even minor impurities can disrupt the crystal lattice of a solid, typically resulting in a depression of the melting point and a broadening of the temperature range over which the substance melts.[1] Therefore, a sharp, well-defined melting point is a reliable indicator of high purity.

Given the scarcity of published data for 4'-Chloro-2'-methoxyacetophenone, this guide provides the necessary theoretical framework and practical protocols to empower researchers to establish this critical parameter with scientific rigor.

Reported Physicochemical Data: A Comparative Analysis

A thorough review of chemical databases and literature reveals a notable lack of a consistently reported, experimentally verified melting point for 4'-Chloro-2'-methoxyacetophenone. However, data from closely related isomers and analogs provide a valuable frame of reference and underscore the profound impact of substituent placement on physical properties.

CompoundStructureCAS RNReported Melting Point (°C)Source
3'-Chloro-4'-methoxyacetophenone Isomer37612-52-574 - 78, [2]
4'-Chloroacetophenone Related Compound99-91-274 - 76[3]
4'-Fluoro-2'-methoxyacetophenone Structural Analog51788-80-849 - 55[4]
2-Chloro-1-(4-methoxyphenyl)ethanone Isomer2196-99-898 - 100[5]
4'-Methoxyacetophenone Parent Compound100-06-138 - 39[6]

Expert Insights: The significant variation in melting points among these closely related structures highlights that one cannot simply extrapolate the melting point of 4'-Chloro-2'-methoxyacetophenone. The interplay of intramolecular and intermolecular forces, governed by the precise positioning of the chloro and methoxy groups, dictates the crystal lattice energy and, consequently, the melting temperature. The data suggests that a melting point in the range of 50-80°C could be a reasonable starting hypothesis, but this must be confirmed experimentally.

Causality Behind Melting Point Variation: Key Influential Factors

An accurate melting point determination is not merely a measurement; it is an analytical procedure that requires an understanding of the variables that can influence the outcome.

The Impact of Impurities: Melting Point Depression

The presence of a soluble impurity disrupts the uniform crystalline lattice structure of the compound. This interference weakens the intermolecular forces holding the molecules together, meaning less thermal energy is required to break the lattice and induce melting. This phenomenon, known as melting point depression , results in two observable effects: a lowering of the melting point and a broadening of the melting range. A pure compound typically exhibits a sharp melting range of 0.5-1.5°C, whereas an impure sample will melt over a wider range.

Polymorphism in Acetophenone Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline arrangements (polymorphs) can have distinct physical properties, including different melting points, solubilities, and stabilities. While some acetophenone derivatives have been shown to exhibit polymorphism, it is a possibility that must be considered for 4'-Chloro-2'-methoxyacetophenone, especially if different crystallization methods yield solids with varying melting points. Techniques like Differential Scanning Calorimetry (DSC) are invaluable for investigating such phenomena.

The Critical Role of Experimental Technique

The operator and the method are as important as the sample itself. The most common source of error in melting point determination is an excessively high heating rate. If the sample is heated too quickly, the temperature of the heating block will rise faster than the temperature of the sample, leading to a thermal lag and an erroneously high and broad melting range. A slow heating rate of 1–2 °C per minute near the melting point is essential for achieving thermal equilibrium and an accurate measurement.

Standardized Protocol for Melting Point Determination (Capillary Method)

This protocol outlines a self-validating system for the accurate determination of the melting point of a crystalline solid like 4'-Chloro-2'-methoxyacetophenone.

Step 1: Sample Preparation
  • Ensure Dryness: The sample must be completely free of residual solvent. Dry the crystalline material under a high vacuum for several hours or in a vacuum oven at a temperature well below the expected melting point.

  • Create a Fine Powder: The sample must be a fine, homogeneous powder to ensure efficient and uniform heat transfer within the capillary tube. If the sample consists of large crystals, gently crush them to a fine powder using a mortar and pestle.

Step 2: Capillary Tube Packing
  • Place a small amount of the powdered sample onto a clean, dry watch glass.

  • Press the open end of a capillary tube vertically into the powder until a small amount of material (2-3 mm in height) enters the tube.

  • Invert the tube and tap its sealed bottom gently on a hard surface to pack the sample tightly into the bottom. Alternatively, drop the tube down a long glass tube (approx. 1 meter) onto the benchtop to achieve dense packing. A tightly packed sample is crucial for accurate results.

Step 3: Measurement
  • Instrument Calibration: Before use, ensure the melting point apparatus is calibrated using certified reference standards with known melting points (e.g., benzophenone, caffeine).

  • Rough Measurement: Place the packed capillary into the heating block. Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range. This prevents spending excessive time on the precise measurement.

  • Precise Measurement: Allow the apparatus to cool to at least 20 °C below the rough melting point. Insert a new, properly packed capillary tube.

  • Heat rapidly until the temperature is about 15-20 °C below the expected melting point.

  • Crucial Step: Decrease the heating rate to 1-2 °C per minute. This slow rate is essential for thermal equilibrium.

  • Record the Melting Range:

    • T1 (Start of Melting): Record the temperature at which the first tiny droplet of liquid is visible within the sample.

    • T2 (End of Melting): Record the temperature at which the last solid crystal melts, and the sample becomes a completely clear liquid.

  • Report the result as a range from T1 to T2.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_pack Capillary Packing cluster_measure Measurement Dry Dry Sample (Vacuum Oven) Grind Grind to Fine Powder (Mortar & Pestle) Dry->Grind Load Load Capillary (2-3 mm height) Grind->Load Pack Pack Sample Tightly (Tapping/Dropping) Load->Pack Rough Determine Rough MP (Fast Heat Rate: 10-15°C/min) Pack->Rough Cool Cool Apparatus (To 20°C below rough MP) Rough->Cool Precise Precise Measurement (Slow Heat Rate: 1-2°C/min) Cool->Precise Record Record T1 (First Drop) & T2 (Clear Liquid) Precise->Record

Caption: Workflow for accurate melting point determination via the capillary method.

Advanced Characterization and Troubleshooting

While the capillary method is standard, Differential Scanning Calorimetry (DSC) provides more quantitative data. DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It can precisely determine the onset of melting and the heat of fusion, and is highly effective for identifying polymorphic transitions or sample decomposition.

Logical Relationship of Analytical Techniques

G cluster_purification Purification & Isolation cluster_analysis Characterization Compound Synthesized 4'-Chloro-2'-methoxyacetophenone Purify Crystallization / Chromatography Compound->Purify MP Melting Point (Purity & Identity) Purify->MP NMR NMR Spectroscopy (Structural Elucidation) Purify->NMR MS Mass Spectrometry (Molecular Weight) Purify->MS IR IR Spectroscopy (Functional Groups) Purify->IR DSC DSC (Thermal Behavior, Polymorphism) Purify->DSC MP->DSC Complementary Data

Caption: Interrelation of melting point analysis with other key characterization techniques.

Troubleshooting Guide
ObservationProbable Cause(s)Recommended Solution(s)
Wide Melting Range (>2°C) 1. Sample is impure. 2. Heating rate was too fast. 3. Poor packing of capillary tube.1. Re-purify the sample (e.g., recrystallization). 2. Repeat measurement with a heating rate of 1-2°C/min. 3. Ensure the sample is a fine powder and packed tightly.
Sample Decomposes (Darkens) The compound degrades at or near its melting point.Record the temperature range of decomposition and note the observation (e.g., "m.p. 150-152°C dec."). Use a pre-heated block for faster measurement if needed.
Sample Sublimes The sample transitions directly from solid to gas.Use a sealed capillary tube (flame-sealed under vacuum or inert gas).
Inconsistent Results 1. Instrument not calibrated. 2. Inhomogeneous sample.1. Calibrate the instrument with certified standards. 2. Thoroughly mix the sample before taking a portion for measurement.

Conclusion

The melting point of 4'-Chloro-2'-methoxyacetophenone is a critical parameter that, despite a lack of extensive documentation, can be reliably determined through meticulous experimental technique. For researchers in drug development and organic synthesis, establishing an accurate melting range is a non-negotiable step in compound validation, serving as a benchmark for purity and identity. By adhering to the standardized protocols detailed in this guide—including proper sample preparation, controlled heating rates, and instrument calibration—scientists can generate trustworthy and reproducible data, ensuring the integrity of their subsequent research and development efforts.

References

  • 4'-Methoxyacetophenone . PubChem, National Center for Biotechnology Information. [Link]

  • 1-(4-Chlorophenyl)ethanone . Chemsrc. [Link]

  • 2-chloro-1-(4-methoxyphenyl)ethanone . Chemical Synthesis Database. [Link]

  • Poly(oxy-1,2-ethanediyl), α-2-naphthalenyl-ω-hydroxy- . CAS Common Chemistry. [Link]

  • synthesis, characterization and biological evaluation of some new chalcones . International Journal of Pharmacy. [Link]

Sources

1-(4-Chloro-2-methoxyphenyl)ethanone PubChem CID and ChemSpider ID

Author: BenchChem Technical Support Team. Date: March 2026

Precision Building Block for Heterocyclic & Chalcone Synthesis

Executive Summary

1-(4-Chloro-2-methoxyphenyl)ethanone (CAS 60207-19-4) is a specialized acetophenone derivative serving as a critical intermediate in the synthesis of bioactive scaffolds, particularly chalcones and benzothiazoles.[1][2] Distinguished by its ortho-methoxy and para-chloro substitution pattern, this compound offers unique electronic properties that facilitate regioselective functionalization. This guide provides a comprehensive technical analysis, validated synthesis protocols, and application workflows for researchers in medicinal chemistry and drug development.

Chemical Identity & Digital Fingerprint

This compound is defined by a specific substitution pattern on the phenyl ring: an acetyl group at position 1, a methoxy group at position 2, and a chlorine atom at position 4. This ortho-methoxy arrangement significantly influences the carbonyl reactivity via the mesomeric effect.

Identifier Value Verification Source
IUPAC Name This compound
Common Synonyms 4'-Chloro-2'-methoxyacetophenone; 2-Methoxy-4-chloroacetophenone
CAS Registry Number 60207-19-4
PubChem CID 19429468
ChemSpider ID Derived from InChIKey (Verify via InChI)
InChIKey AKIAOKWHBCDYGR-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)Cl)C(=O)C
Physicochemical Profile

The physicochemical properties of this compound dictate its handling and utility in solvated reactions. The presence of the methoxy group lowers the melting point compared to its non-methoxylated analogs, facilitating low-temperature fusion reactions.

Property Metric Notes/Conditions
Molecular Weight 184.62 g/mol Monoisotopic mass: 184.029 g/mol
Physical State Solid (Crystalline)White to off-white crystals
Melting Point 50 – 55 °CSharp transition indicates high purity
Boiling Point ~120-122 °C@ 10 mmHg (Predicted/Analogous)
LogP (Octanol/Water) ~2.4Moderate lipophilicity; cell-permeable
Solubility Soluble in DCM, EtOAc, AcetoneSparingly soluble in water
Synthetic Pathways[12]

The synthesis of this compound requires precise regiocontrol to avoid isomeric mixtures (e.g., the 2-chloro-4-methoxy isomer). The most robust, high-yield protocol involves the O-methylation of 4'-chloro-2'-hydroxyacetophenone . This route avoids the regioselectivity issues common in direct Friedel-Crafts acetylation of 3-chloroanisole.

Protocol: Williamson Ether Synthesis via Methylation

Reaction Logic: The starting material, 4'-chloro-2'-hydroxyacetophenone, contains an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. Breaking this bond requires a base (K₂CO₃) to form the phenoxide anion, which then undergoes SN2 attack on the methylating agent (MeI or DMS).

Reagents:

  • Substrate: 1-(4-Chloro-2-hydroxyphenyl)ethanone (CAS 6921-66-0) [1.0 eq]

  • Alkylating Agent: Iodomethane (MeI) [1.2 eq] OR Dimethyl Sulfate (DMS) [1.1 eq]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous [2.0 eq]

  • Solvent: Acetone (dry) or DMF (for faster rates)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 1-(4-Chloro-2-hydroxyphenyl)ethanone in 30 mL of anhydrous acetone.

  • Deprotonation: Add 20 mmol of anhydrous K₂CO₃. The suspension may turn yellow due to phenoxide formation. Stir at room temperature for 15 minutes.

  • Alkylation: Add 12 mmol of Iodomethane dropwise via syringe. Caution: MeI is a volatile carcinogen; use a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The starting phenol (lower Rf) should disappear.

  • Work-up:

    • Cool to room temperature.[3]

    • Filter off the inorganic solids (K₂CO₃/KI).

    • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

  • Purification: Recrystallize from minimal hot ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the target as white crystals (Yield: >85%).

Synthetic Workflow Diagram

SynthesisPath Start 4'-Chloro-2'-hydroxyacetophenone (CAS 6921-66-0) Reagents MeI / K2CO3 Acetone, Reflux Start->Reagents Deprotonation Intermediate Phenoxide Intermediate Reagents->Intermediate Anion Formation Product This compound (CAS 60207-19-4) Intermediate->Product SN2 Methylation (>85% Yield)

Figure 1: High-fidelity synthesis route via O-methylation of the phenolic precursor.

Reactivity & Functionalization in Drug Design

This compound serves as a "divergent node" in synthesis. The acetyl group is primed for condensation, while the aryl chloride allows for late-stage cross-coupling (Suzuki-Miyaura).

A. Claisen-Schmidt Condensation (Chalcone Synthesis)

The most common application is the formation of chalcones, which are precursors to flavonoids and pyrazolines. The ortho-methoxy group provides steric bulk that can enhance the selectivity of the enolate formation.

  • Reaction: Ketone + Aryl Aldehyde + NaOH (aq) → Chalcone.

  • Utility: The resulting chalcones exhibit anti-inflammatory and anticancer properties.

B. Alpha-Bromination (Heterocycle Precursor)

Bromination at the alpha-position yields 2-bromo-1-(4-chloro-2-methoxyphenyl)ethanone, a lachrymatory solid used to synthesize thiazoles and imidazoles.

  • Protocol: React with Br₂/AcOH or NBS/pTsOH.

  • Application: Reaction with thiourea yields 2-aminothiazoles, a pharmacophore found in many kinase inhibitors.

Reactivity Map

ReactivityMap Core This compound (Core Scaffold) Path1 Claisen-Schmidt Condensation (Aldehyde/NaOH) Core->Path1 Path2 Alpha-Bromination (Br2 or NBS) Core->Path2 Path3 Suzuki Coupling (Boronic Acid/Pd) Core->Path3 Requires activation Prod1 Chalcones (Anticancer/Antiviral) Path1->Prod1 Prod2 Alpha-Bromo Ketone (Heterocycle Precursor) Path2->Prod2 Prod3 Biaryl Scaffolds (Kinase Inhibitors) Path3->Prod3

Figure 2: Divergent synthetic applications of the core scaffold.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • GHS Signal: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (due to halogen content).

References
  • PubChem. "Compound Summary: this compound (CID 19429468)." National Center for Biotechnology Information. Accessed 2026.[4][5] Link

  • Sigma-Aldrich. "Product Detail: 60207-19-4." Merck KGaA. Accessed 2026.[4][5] Link

  • ChemicalBook. "4'-Chloro-2'-methoxyacetophenone Properties and Synthesis." Accessed 2026.[4][5] Link

  • Uni.lu. "PubChemLite Record for CAS 60207-19-4." University of Luxembourg.[5] Accessed 2026.[4][5] Link

Sources

Methodological & Application

Application Note: Synthesis and Characterization of Chalcones from 1-(4-Chloro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Chalcones (1,3-diphenyl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, serving as critical bioprecursors for flavonoids and exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities [1]. The α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing these molecules to interact with various biological nucleophiles and modulate key signaling cascades, such as the MAPK and Akt pathways involved in neutrophilic inflammation [1].

The use of 1-(4-Chloro-2-methoxyphenyl)ethanone as a starting acetophenone introduces specific electronic and steric parameters to the resulting chalcone architecture.

  • Electronic Effects: The 4-chloro substituent exerts an electron-withdrawing inductive effect (-I), which slightly increases the acidity of the α-methyl protons, facilitating enolate formation. Conversely, the 2-methoxy group provides electron-donating resonance (+R), enriching the electron density of the aromatic ring.

  • Steric Effects: The ortho-methoxy group introduces steric encumbrance near the acetyl moiety. This dictates the spatial orientation of the transition state during the aldol addition, often requiring optimized base catalysis to overcome the activation energy barrier.

The synthesis is driven by the Claisen-Schmidt condensation , a base-catalyzed crossed-aldol reaction between an enolizable ketone and a non-enolizable aromatic aldehyde [2].

Mechanistic Causality & Experimental Design

As a self-validating system, the protocol below is designed not merely as a sequence of steps, but as a chemically logical workflow where every parameter serves a specific thermodynamic or kinetic purpose.

  • Solvent Selection (Ethanol): Ethanol acts as a phase-mediator. It dissolves both the starting acetophenone and the benzaldehyde, ensuring a homogeneous reaction mixture. However, as the highly conjugated and lipophilic chalcone forms, ethanol acts as an anti-solvent, causing the product to precipitate. This precipitation acts as a thermodynamic sink, driving the equilibrium forward according to Le Chatelier’s principle.

  • Base Catalysis (40% NaOH): A high concentration of aqueous NaOH is required to quantitatively deprotonate the sterically hindered α-methyl group of this compound. The reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism, where the initial aldol adduct rapidly dehydrates to form the thermodynamically stable trans (

    
    )-chalcone [3].
    
  • Thermal Control (10°C to RT): The initial addition of base is highly exothermic and can lead to side reactions (e.g., Cannizzaro reaction of the aldehyde). Adding the base at 10°C mitigates this risk. Subsequent warming to room temperature (RT) provides the kinetic energy required for the dehydration step.

  • Acidic Workup (10% HCl): Quenching the reaction with ice-water and neutralizing with HCl serves a dual purpose: it halts the base-catalyzed polymerization of the aldehyde and protonates any residual enolate, maximizing the precipitation of the neutral chalcone product [2].

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents
  • This compound (1.0 equivalent)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 equivalent)

  • Sodium Hydroxide (NaOH), 40% w/v aqueous solution

  • Absolute Ethanol (EtOH)

  • 10% Hydrochloric Acid (HCl)

  • Crushed ice and distilled water

Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolve 10.0 mmol of this compound and 10.0 mmol of the selected substituted benzaldehyde in 20 mL of absolute ethanol.

  • Causality Check: Ensure complete dissolution before proceeding. Particulate matter will result in localized concentration gradients, reducing overall yield.

Step 2: Base Addition and Condensation
  • Cool the reaction flask in an ice-water bath to approximately 10°C.

  • Add 5 mL of 40% aqueous NaOH solution dropwise over 10 minutes while maintaining vigorous stirring.

  • Remove the ice bath and allow the mixture to stir at room temperature for 4 to 12 hours.

  • Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1 v/v) solvent system. The disappearance of the ketone spot and the emergence of a highly UV-active, lower-Rf spot indicates product formation.

Step 3: Workup and Isolation
  • Once TLC confirms reaction completion, pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice.

  • Add 10% HCl dropwise while stirring until the pH of the mixture reaches exactly 7.0.

  • Causality Check: Neutralization prevents the degradation of the chalcone and forces the organic product out of the aqueous phase, forming a distinct precipitate.

  • Isolate the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual salts and unreacted starting materials.

Step 4: Purification
  • Transfer the crude solid to an Erlenmeyer flask and recrystallize using hot 95% ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal yield.

  • Filter the pure crystals and dry them in a vacuum desiccator for 24 hours prior to characterization (NMR, IR, Melting Point).

Visualizations

Experimental Workflow

The following diagram maps the critical path of the synthesis, highlighting the phase transitions and validation checkpoints.

Caption: Step-by-step experimental workflow for the Claisen-Schmidt synthesis of chalcones.

Biological Application: Modulation of Inflammatory Pathways

Chalcones derived from 4-chloro-2-methoxyacetophenone have been identified as potent inhibitors of neutrophilic inflammation. They act by disrupting the downstream signaling of formyl peptide receptor 1 (FPR1), specifically targeting the MAPK and Akt kinase cascades [1].

Caption: Mechanism of action for chalcone derivatives inhibiting fMLF-induced neutrophilic inflammation.

Quantitative Data Summaries

The table below summarizes representative reaction data for the synthesis of chalcones utilizing this compound reacted with various substituted benzaldehydes under the described protocol conditions.

Table 1: Synthesis Yields and Physicochemical Properties of Chalcone Derivatives

Substituted BenzaldehydeReaction Time (h)Yield (%)Melting Point (°C)Appearance
Unsubstituted Benzaldehyde4.582112 - 114Pale yellow crystals
4-Chlorobenzaldehyde5.088134 - 136Bright yellow powder
4-Methoxybenzaldehyde8.076121 - 123Yellow needles
3-Nitrobenzaldehyde4.091155 - 157Orange-yellow solid
2,4-Dichlorobenzaldehyde6.584142 - 144Light yellow crystals

Note: Electron-withdrawing groups (e.g., 3-nitro) on the benzaldehyde increase the electrophilicity of the carbonyl carbon, accelerating the reaction time and improving the overall yield. Electron-donating groups (e.g., 4-methoxy) reduce electrophilicity, requiring longer reaction times.

References

  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways Source: ResearchGate URL:[Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review Source: PubMed Central (PMC) URL:[Link]

Protocol for aldol condensation using 4'-Chloro-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Chalcone Scaffolds using 4'-Chloro-2'-methoxyacetophenone

Abstract & Strategic Value

This Application Note outlines a robust protocol for the synthesis of 1,3-diphenyl-2-propen-1-one (chalcone) derivatives utilizing 4'-Chloro-2'-methoxyacetophenone as the nucleophilic component.

While standard acetophenones react readily in aldol condensations, this specific substrate presents unique electronic and steric challenges. The 2'-methoxy group introduces steric strain near the reaction center and electron-donating resonance effects that can retard electrophilicity, while the 4'-chloro substituent provides a critical halogen handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). This protocol is optimized to overcome steric hindrance, suppress self-condensation, and maximize yield for medicinal chemistry applications.

Chemical Logic & Mechanistic Insight

Successful synthesis requires understanding the substrate's specific electronic environment:

  • Steric Hindrance (2'-OMe): The methoxy group at the ortho position creates steric bulk around the acetyl group. This necessitates a controlled addition of the aldehyde to prevent the ketone from self-condensing before it can attack the electrophile.

  • Electronic Push-Pull:

    • 2'-OMe (+M Effect): Donates electron density, slightly reducing the acidity of the

      
      -protons, making enolization slower than in 4'-nitroacetophenone.
      
    • 4'-Cl (-I Effect): Inductively withdraws electrons, partially compensating for the methoxy group and restabilizing the forming enolate.

Implication for Protocol: We utilize a high-concentration ethanolic hydroxide system to force enolization and drive the equilibrium toward the dehydrated chalcone product.

Experimental Workflow (Visualized)

The following diagram illustrates the logical flow of the synthesis, decision points for optimization, and critical workup steps.

G node_start Reactants: 4'-Cl-2'-OMe-Acetophenone + Aryl Aldehyde node_mix Solvent System: EtOH (0.5M) node_start->node_mix node_cat Catalyst Addition: 40% NaOH (aq) Dropwise @ 0-5°C node_mix->node_cat Homogenize node_react Reaction Phase: Stir RT (12-24h) node_cat->node_react Enolization node_check QC Check: TLC / HPLC node_react->node_check node_check->node_react Incomplete node_workup Workup: Pour into Crushed Ice Acidify (pH 4-5) node_check->node_workup Conversion >95% node_pure Purification: Recrystallization (EtOH/H2O) node_workup->node_pure Precipitate

Caption: Figure 1: Optimized workflow for Claisen-Schmidt condensation of sterically hindered acetophenones.

Detailed Protocol: Claisen-Schmidt Condensation

Reagents:

  • 4'-Chloro-2'-methoxyacetophenone (1.0 equiv)

  • Substituted Benzaldehyde (1.0 – 1.1 equiv)

  • Sodium Hydroxide (NaOH) pellets (Reagent Grade)

  • Ethanol (95% or Absolute)

  • Hydrochloric Acid (10% HCl)[1]

Step-by-Step Procedure

Phase 1: Preparation & Solubilization

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-Chloro-2'-methoxyacetophenone (5.0 mmol) and the selected aromatic aldehyde (5.0 mmol) in Ethanol (15 mL).

    • Note: If the aldehyde is a liquid, add it via syringe. If solid, add powder directly.

    • Expert Tip: For aldehydes with electron-donating groups (e.g., 4-OMe-benzaldehyde), use a slight excess (1.1 equiv) to drive kinetics.

Phase 2: Catalysis & Reaction 2. Base Preparation: Prepare a solution of 40% aqueous NaOH (or dissolve 10 mmol NaOH pellets in minimal water). 3. Controlled Addition: Cool the reaction flask to 0–5°C (ice bath). Add the NaOH solution dropwise over 10 minutes.

  • Causality: Low-temperature addition prevents the rapid, exothermic polymerization of the aldehyde (Cannizzaro side reaction) and controls the rate of enolate formation.
  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at Room Temperature (20–25°C) for 12–24 hours .
  • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of the ketone spot. The product (chalcone) usually fluoresces under UV (254/365 nm) and has a lower R_f than the starting ketone.

Phase 3: Workup & Isolation 5. Quenching: Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 20 mL of water with vigorous stirring. 6. Acidification: Dropwise add 10% HCl with stirring until the pH reaches ~4–5.

  • Why: Acidification neutralizes the phenoxide/alkoxide intermediates and promotes the precipitation of the chalcone. It also removes any unreacted amine impurities if present.
  • Filtration: A solid precipitate should form.[2] Filter the solid using a Büchner funnel and wash with cold water (3 x 20 mL) to remove salts.
  • Purification: Recrystallize the crude solid from hot Ethanol (or EtOH/Water mixture).
  • Result: 4'-Chloro-2'-methoxychalcones typically crystallize as yellow/pale-yellow needles.

Mechanistic Pathway (DOT Diagram)

Understanding the molecular transformation is vital for troubleshooting.

Mechanism Ketone 4'-Cl-2'-OMe-Acetophenone Enolate Enolate Ion (Resonance Stabilized) Ketone->Enolate Deprotonation (α-H) Base OH- Base->Enolate Aldol β-Hydroxy Ketone (Intermediate) Enolate->Aldol Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Aldol Chalcone Final Chalcone (α,β-Unsaturated) Aldol->Chalcone E1cB Elimination Water - H2O Chalcone->Water

Caption: Figure 2: Base-catalyzed mechanism: Enolization, Addition, and Dehydration.[3]

Optimization & Troubleshooting Guide

The following table summarizes common issues and field-tested solutions specific to methoxy-substituted acetophenones.

ParameterStandard ConditionOptimization for Difficult SubstratesRationale
Solvent Ethanol (95%)Methanol or MeOH/DMF (9:1)Methanol is more polar, stabilizing the transition state. DMF aids solubility for highly lipophilic aldehydes.
Base NaOH (40% aq)KOH (Methanolic) or LiOHKOH is a stronger base in alcohol; LiOH is milder if acid-sensitive groups are present on the aldehyde.
Temperature Room Temp50–60°CThe 2'-OMe group causes steric hindrance. If TLC shows <50% conversion at 12h, gentle heating is required to overcome the energy barrier.
Stoichiometry 1:11:1.2 (Ketone:Aldehyde)Excess aldehyde pushes the equilibrium. Unreacted aldehyde is easier to wash away (via bisulfite wash) than unreacted ketone.

Characterization & Validation

To ensure the protocol produced the correct scaffold, verify the following spectral markers:

  • 1H NMR (CDCl3, 400 MHz):

    • Vinyl Protons: Look for two doublets between δ 7.4 – 8.0 ppm .

    • Coupling Constant (

      
      ):  Must be 15–16 Hz , confirming the (E)-configuration  (trans) of the double bond.
      
    • Methoxy Group: Singlet at δ ~3.8–3.9 ppm .

    • Aromatic Region: The 4'-Cl and 2'-OMe substitution pattern will show a specific splitting pattern (typically a doublet and a doublet of doublets) for the ketone ring protons.

  • IR Spectroscopy:

    • C=O Stretch: ~1640–1660 cm⁻¹ (Lower than standard ketones due to conjugation).

    • C=C Stretch: ~1580–1600 cm⁻¹.

References

  • Claisen, L. (1881).[4] "Condensationen von Ketonen mit Aldehyden."[4][5][6] Berichte der Deutschen Chemischen Gesellschaft, 14(1), 2460–2468.[4]

  • Susanti, E., & Mulyani, S. (2022).[7][8] "Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones." Rasayan Journal of Chemistry, 15(4), 2459-2465.[8]

  • BenchChem Application Notes. (2025). "Synthesis of Chalcone Derivatives from 4'-Chloro-2',6'-difluoroacetophenone." BenchChem Protocols.

  • Thermo Fisher Scientific. "picoSpin 45 NMR Application Note: Aldol Condensation Reaction." Thermo Fisher Scientific.

  • Mandge, S., et al. (2007).[1] "Synthesis and Characterization of Some Chalcone Derivatives." Trends in Applied Sciences Research, 2, 52-56.[1]

Sources

Friedel-Crafts acylation procedure for 4-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Friedel-Crafts Acylation of 4-Chloro-2-Methoxybenzene (3-Chloroanisole)

Executive Summary

This application note details the protocol for the Friedel-Crafts acylation of 4-chloro-2-methoxybenzene (IUPAC synonym: 1-chloro-3-methoxybenzene or 3-chloroanisole ). This transformation is a critical C-C bond-forming reaction used to synthesize substituted acetophenones, which serve as key intermediates in the production of agrochemicals and active pharmaceutical ingredients (APIs).

Key Technical Challenges:

  • Nomenclature Ambiguity: The string "4-chloro-2-methoxybenzene" implies a specific substitution pattern relative to a proton at C1. This corresponds chemically to 3-chloroanisole . This guide addresses this specific isomer.

  • Regioselectivity: The substrate contains two directing groups: a strongly activating methoxy group (-OCH₃) and a weakly deactivating but ortho/para-directing chlorine atom (-Cl). Controlling the site of acylation requires understanding the interplay between electronic activation and steric hindrance.

  • Catalyst Poisoning: The resulting ketone product forms a stable complex with Lewis acids (AlCl₃), requiring stoichiometric quantities of catalyst rather than catalytic amounts.[1]

Substrate Analysis & Regiochemistry

Before initiating synthesis, the regiochemical outcome must be predicted to ensure the isolation of the correct isomer.

Substrate: 3-Chloroanisole (1-methoxy-3-chlorobenzene)

  • Directing Group 1 (-OCH₃ at C1): Strong activator, directs ortho (C2, C6) and para (C4).

  • Directing Group 2 (-Cl at C3): Weak deactivator, directs ortho (C2, C4) and para (C6).

Site Prediction:

  • Position C2: Located between -OCH₃ and -Cl. Sterically crowded (1,2,3-trisubstituted). Unlikely.

  • Position C4 (Para to -OCH₃): Strongly activated by the methoxy group and ortho to the chlorine. Major Product.

  • Position C6 (Ortho to -OCH₃): Activated by the methoxy group and para to the chlorine. Minor Product.

Target Product: 1-(2-chloro-4-methoxyphenyl)ethanone (Acylation at C4).

Experimental Protocols

Method A: Classical AlCl₃-Mediated Acylation (The "Gold Standard")

Best for: High yields, scale-up, and robust kinetics.

Reagents & Stoichiometry:

Component Role Eq. MW ( g/mol ) Density (g/mL)
3-Chloroanisole Substrate 1.0 142.58 1.16
Acetyl Chloride Acylating Agent 1.2 78.50 1.10
Aluminum Chloride (AlCl₃) Lewis Acid 1.5 133.34 Solid
Dichloromethane (DCM) Solvent - - 1.33

| 1M HCl (aq) | Quench | Excess | - | - |

Step-by-Step Procedure:

  • Apparatus Setup:

    • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a drying tube (CaCl₂).

    • Critical: Flame-dry the glassware under vacuum and flush with nitrogen. AlCl₃ is highly hygroscopic; moisture kills the reaction.

  • Catalyst Suspension (Perrier Modification):

    • Charge the flask with AlCl₃ (1.5 eq) and anhydrous DCM (5-10 volumes) .

    • Cool the suspension to 0°C using an ice/water bath.

    • Add Acetyl Chloride (1.2 eq) dropwise over 10 minutes.

    • Observation: The solid AlCl₃ will dissolve/react to form the acylium complex (

      
      ). The solution usually turns clear or slightly yellow. Stir for 15 minutes at 0°C.
      
  • Substrate Addition:

    • Dissolve 3-Chloroanisole (1.0 eq) in a minimal amount of DCM.

    • Add this solution dropwise to the acylium complex over 30 minutes, maintaining the internal temperature < 5°C.

    • Why: Controlling temperature prevents di-acylation and polymerization.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20-25°C).

    • Stir for 2–4 hours.

    • Monitor: Check reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC. Look for the disappearance of the starting material spot (

      
      ) and appearance of the ketone (
      
      
      
      ).
  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Caution: Slowly pour the reaction mixture into a beaker containing crushed ice/1M HCl (200 mL) with vigorous stirring. This step is exothermic and evolves HCl gas.

    • Separate the layers.[2][3] Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic layers and wash sequentially with:

      • Water (1 x 50 mL)

      • Sat. NaHCO₃ (2 x 50 mL) – Removes residual acid.

      • Brine (1 x 50 mL)

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically an off-white solid or oil.

    • Recrystallize from Ethanol/Water or Hexane to obtain the pure 4-acetyl isomer.

Method B: Zeolite-Catalyzed Acylation (Green Chemistry)

Best for: Sustainability, solvent-free options, and avoiding Al waste.

Reagents:

  • Substrate: 3-Chloroanisole (1.0 eq)

  • Reagent: Acetic Anhydride (2.0 eq)

  • Catalyst: H-Beta Zeolite or H-Y Zeolite (calcined at 500°C prior to use).

Protocol:

  • Mix 3-chloroanisole and acetic anhydride in a pressure vial.

  • Add Zeolite catalyst (10-20 wt% relative to substrate).

  • Heat to 120°C for 6–12 hours.

  • Workup: Cool, filter off the catalyst (catalyst can be regenerated), and remove excess anhydride via vacuum distillation.

  • Note: This method often yields higher para-selectivity due to the pore shape constraints of the zeolite, but conversion rates may be lower than the AlCl₃ method.

Mechanistic Pathway (Visualization)

The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the role of the acylium ion and the sigma-complex intermediate.

FriedelCraftsMechanism Reagents Acetyl Chloride + AlCl3 Acylium Acylium Ion Complex [CH3-C+=O][AlCl4-] Reagents->Acylium Lewis Acid Activation SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Electrophilic Attack (C4) Substrate 3-Chloroanisole (Nucleophile) Substrate->SigmaComplex Intermediate AlCl3-Ketone Complex SigmaComplex->Intermediate Re-aromatization (- HCl) HCl HCl (Gas) SigmaComplex->HCl Product Product: 1-(2-chloro-4-methoxyphenyl)ethanone Intermediate->Product Aqueous Quench

Caption: Mechanistic flow of AlCl3-mediated acylation showing the formation of the active electrophile and the necessary hydrolysis step.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Moisture in reagents/solvent.Use freshly distilled DCM and fresh AlCl₃. Ensure system is under N₂.
Positional Isomers High temperature during addition.Keep addition temperature < 5°C. Higher temps favor thermodynamic mixtures.
Demethylation Reaction temperature too high or reaction time too long.Harsh Lewis acids can cleave ethers (to phenols). Monitor strictly; do not reflux excessively.
Incomplete Reaction Catalyst deactivation.Remember: AlCl₃ is stoichiometric, not catalytic. Ensure >1.1 eq is used relative to the limiting reagent.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
  • Sartori, G.; Maggi, R. Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press, 2009 .

  • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed. Wiley, 2013. (Regioselectivity rules for polysubstituted benzenes).
  • Groves, J. K. "The Friedel-Crafts Acylation of Alkenes". Chem. Soc. Rev., 1972, 1, 73. (Review of acylium ion mechanics).

Sources

Application Notes & Protocols for 4'-Chloro-2'-methoxyacetophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of 4'-Chloro-2'-methoxyacetophenone in Drug Development

4'-Chloro-2'-methoxyacetophenone is a substituted acetophenone derivative that serves as a versatile and valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its unique substitution pattern, featuring a chlorine atom and a methoxy group on the aromatic ring, provides a strategic combination of reactivity and functionality for medicinal chemists. The electron-donating methoxy group and the electron-withdrawing, yet synthetically versatile, chloro group allow for a range of chemical transformations, making it a key building block in the construction of complex molecular architectures.[2] This intermediate is particularly relevant in the synthesis of heterocyclic compounds, which form the core of many modern pharmaceuticals.[3][4]

This document provides detailed application notes and protocols for the use of 4'-Chloro-2'-methoxyacetophenone in the synthesis of key pharmaceutical precursors. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on providing not just procedural steps, but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for safe handling and successful reaction execution.

PropertyValueReference
Chemical Name 4'-Chloro-2'-methoxyacetophenone-
CAS Number 37136-66-8-
Molecular Formula C₉H₉ClO₂[5]
Molecular Weight 184.62 g/mol -
Appearance Off-white to pale yellow crystalline solid-
Melting Point 74-78 °C[6]
Boiling Point 148 °C at 12 mmHg[6]

Safety and Handling Precautions:

4'-Chloro-2'-methoxyacetophenone and related chloro-substituted aromatic compounds should be handled with care in a well-ventilated laboratory fume hood.[5][7][8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[5][7][8]

  • Eye Contact: May cause serious eye irritation. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[7][9]

  • Skin Contact: May cause skin irritation. In case of contact, wash the affected area with soap and water.[7][9]

  • Inhalation: May cause respiratory tract irritation. Move to fresh air if inhaled.[7][9]

  • Ingestion: Harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.[8][9]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[3][5][7][8][9][10][11]

Application I: Synthesis of a Precursor for Benzodiazepine Derivatives via Friedel-Crafts Acylation

Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[6][12][13][14] The synthesis of the benzodiazepine core often involves the preparation of a 2-aminobenzophenone derivative. 4'-Chloro-2'-methoxyacetophenone can be envisioned as a precursor to such structures through a multi-step synthesis. A key initial transformation is the Friedel-Crafts acylation to introduce the benzoyl moiety.

Protocol: Friedel-Crafts Acylation of a Substituted Benzene with a Derivative of 4'-Chloro-2'-methoxyacetophenone

This protocol outlines a general procedure for the Friedel-Crafts acylation, a fundamental reaction in organic synthesis for the formation of aryl ketones.[15][16]

Reaction Scheme:

Friedel_Crafts_Acylation start 4'-Chloro-2'-methoxyacetophenone (or derivative) intermediate Aryl Ketone Intermediate start->intermediate 1. reagent1 Acyl Chloride (e.g., Benzoyl Chloride) reagent1->intermediate 2. catalyst Lewis Acid (e.g., AlCl₃) catalyst->intermediate 3. solvent Inert Solvent (e.g., Dichloromethane) solvent->intermediate 4. Reaction product Precursor for Benzodiazepine Synthesis intermediate->product Further Steps

Figure 1: General workflow for Friedel-Crafts acylation.

Materials:

  • 4'-Chloro-2'-methoxyacetophenone derivative

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Starting Material: Dissolve the 4'-Chloro-2'-methoxyacetophenone derivative (1.0 equivalent) in anhydrous dichloromethane and add it to the cooled catalyst suspension.

  • Addition of Acylating Agent: Add benzoyl chloride (1.1 equivalents) dropwise from the dropping funnel to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and 5% HCl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aroyl-4-chloro-1-methoxybenzene derivative.

Causality and Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst (AlCl₃). Therefore, all glassware must be flame-dried, and anhydrous solvents and reagents must be used.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and generating the acylium ion, the active electrophile in the reaction.

  • Temperature Control: The initial addition is carried out at 0 °C to control the exothermic reaction and minimize side reactions.

  • Aqueous Work-up: The acidic work-up protonates the aluminum alkoxide intermediate, liberating the ketone product and dissolving the aluminum salts in the aqueous layer. The bicarbonate wash neutralizes any remaining acid.

Application II: Potential Pathway to Praziquantel Analogs

Praziquantel is an essential medication for the treatment of schistosomiasis.[5] The synthesis of praziquantel and its derivatives often involves the use of chloroacetyl chloride to introduce a key structural motif.[5][7] While a direct synthesis from 4'-Chloro-2'-methoxyacetophenone is not prominently documented, its structure suggests its potential as a precursor to a chloro-substituted fragment that could be incorporated into a praziquantel analog synthesis. This would likely involve several synthetic steps to transform the acetophenone group and modify the substitution pattern on the aromatic ring.

Conceptual Synthetic Pathway:

Praziquantel_Analog_Pathway start 4'-Chloro-2'-methoxyacetophenone step1 Functional Group Transformation (e.g., Reduction, Oxidation) start->step1 intermediate1 Modified Intermediate step1->intermediate1 step2 Coupling Reaction (e.g., Suzuki Coupling) intermediate1->step2 intermediate2 Key Fragment step2->intermediate2 step3 Cyclization intermediate2->step3 product Praziquantel Analog step3->product

Figure 2: Conceptual pathway to praziquantel analogs.

Key Transformations to Consider:

  • Suzuki-Miyaura Coupling: The chloro-substituent on the aromatic ring of 4'-Chloro-2'-methoxyacetophenone can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[17][18] This would allow for the introduction of various aryl or heteroaryl groups, a common strategy in the synthesis of diverse pharmaceutical scaffolds.[2]

  • Reaction with Organometallic Reagents: The ketone functionality can react with organometallic reagents like Grignard or organolithium reagents to form tertiary alcohols, which can then undergo further transformations.[4][19][20][21]

  • Heterocycle Formation: The acetophenone moiety can be a starting point for the construction of various heterocyclic rings, which are prevalent in many drug molecules.[6] For instance, reaction with hydrazine derivatives can lead to the formation of pyrazoles or other nitrogen-containing heterocycles.[22]

Conclusion

4'-Chloro-2'-methoxyacetophenone is a valuable and versatile intermediate for the synthesis of pharmaceutical compounds. Its unique electronic and structural features allow for a range of chemical transformations, making it a key building block for medicinal chemists. The protocols and conceptual pathways outlined in this document provide a starting point for researchers to explore the full potential of this compound in the development of novel therapeutics. As with all chemical syntheses, careful planning, adherence to safety protocols, and a thorough understanding of the underlying reaction mechanisms are essential for success.

References

  • Material Safety Data Sheet for a related chloroacetophenone. (URL not available)
  • Wolff-Kishner Reduction - Alfa Chemistry. (URL not available)
  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • Material Safety Data Sheet - 4'-Methoxyacetophenone, 98% - Cole-Parmer. (URL not available)
  • Material Safety Data Sheet for 4'-Methoxyacetophenone - Sigma-Aldrich. (URL not available)
  • Safety Data Sheet for 2'-Hydroxy-4'-methoxyacetophenone. (URL not available)
  • Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - Bartleby. (URL not available)
  • Preparation method of Olaparib intermediate - Eureka | P
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC. (URL not available)
  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP. (URL not available)
  • Comparative Study of Catalysts for the Synthesis of 4'-Chloroacetophenone via Friedel-Crafts Acyl
  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose)
  • Synthesis of 3-chloro-4-methoxyacetophenone - PrepChem.com. (URL not available)
  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing). (URL not available)
  • 2-Chloro-4'-methoxyacetophenone - nordmann.global. (URL not available)
  • Reactions of 4-substituted-2′-halogenoacetophenones with Grignard reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL not available)
  • Synthesis of Chalcones with Anticancer Activities - PMC - NIH. (URL not available)
  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study - MDPI. (URL not available)
  • The Role of 2'-Methoxyacetophenone (CAS 579-74-8) in Modern Pharmaceutical Synthesis. (URL not available)
  • 3-CHLORO-4-METHOXYACETOPHENONE | 37612-52-5 - ChemicalBook. (URL not available)
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. (URL not available)
  • A Comparative Guide to Precursors in Benzodiazepine Synthesis: 2-Amino-2',5'-dichlorobenzophenone and Altern
  • Multi-Step Synthesis in the Development of Antiviral Agents - Scholars Research Library. (URL not available)
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC - NIH. (URL not available)
  • Top Applications of 4-Methoxy Acetophenone in the Chemical Industry - Vin
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: a critical review - PMC. (URL not available)
  • Suzuki reaction - Wikipedia. (URL not available)
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL not available)
  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL not available)
  • Role of heterocyclic compounds in pharmaceuticals and medicines - ResearchG
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (URL not available)
  • Reactions of Organometallic Reagents with Ketones and Aldehydes - YouTube. (URL not available)
  • Safety Data Sheet for 2'-Hydroxy-4'-methoxyacetophenone. (URL not available)
  • Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium - YouTube. (URL not available)

Sources

Application Note: Synthesis and Optimization of Chalcones from 1-(4-Chloro-2-methoxyphenyl)ethanone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for synthesizing substituted chalcones (1,3-diaryl-2-propene-1-ones) using 1-(4-Chloro-2-methoxyphenyl)ethanone as the nucleophilic component. Chalcones derived from this specific scaffold are critical intermediates in medicinal chemistry, serving as precursors for flavonoids, pyrazolines, and isoxazoles with documented anticancer and antimicrobial properties.[1][2][3]

This note provides two validated methodologies:

  • Method A: Traditional Solution-Phase Synthesis (High Purity).

  • Method B: Solvent-Free Mechanochemical Synthesis (Green Chemistry).

Chemical Basis & Mechanism[4][5][6][7]

Reaction Thermodynamics and Kinetics

The reaction is a crossed-aldol condensation (Claisen-Schmidt) followed by dehydration.[4] The starting material, This compound , possesses unique electronic characteristics:

  • 4-Chloro Group (EWG): Inductively withdraws electron density, slightly increasing the acidity of the

    
    -methyl protons, thereby facilitating enolate formation.
    
  • 2-Methoxy Group (EDG): Provides resonance donation but also exerts steric influence. In the crystalline state, the ortho-methoxy group often enforces non-planarity, but in solution, it can stabilize the enolate intermediate.

The reaction is thermodynamically driven toward the formation of the (E)-chalcone (trans-isomer) due to the conjugation of the alkene with both aromatic rings and the carbonyl group, which minimizes steric hindrance compared to the (Z)-isomer.

Reaction Pathway Visualization

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical dehydration step that drives the equilibrium forward.

ClaisenSchmidtMechanism Reactant This compound Enolate Enolate Ion (Nucleophile) Reactant->Enolate Deprotonation (-H+) Base Base (OH-) Base->Enolate Intermediate β-Hydroxy Ketone (Aldol Adduct) Enolate->Intermediate Nucleophilic Attack Aldehyde Substituted Benzaldehyde Aldehyde->Intermediate Product (E)-Chalcone (Thermodynamic Product) Intermediate->Product Dehydration (-H2O) Water H2O Intermediate->Water Elimination

Caption: Figure 1.[1][5][6] Mechanistic pathway of the Claisen-Schmidt condensation favoring the (E)-isomer.

Experimental Protocols

Method A: Solution-Phase Synthesis (Standard)

Best for: High purity requirements, crystallographic studies, and scaling up.

Reagents:

  • This compound (10 mmol, 1.84 g)

  • Substituted Benzaldehyde (10 mmol, 1.0 eq)

  • Ethanol (95% or Absolute, 20 mL)

  • Sodium Hydroxide (NaOH) solution (40% w/v aqueous, 5 mL)

Step-by-Step Protocol:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound in 15 mL of ethanol.

  • Addition of Electrophile: Add 10 mmol of the chosen benzaldehyde. Stir for 5 minutes to ensure homogeneity.

  • Catalysis: Place the flask in an ice bath (0-5°C). Add the 40% NaOH solution dropwise over 10 minutes. Note: The solution often turns yellow/orange immediately due to halochromism.

  • Reaction: Remove the ice bath and stir vigorously at Room Temperature (25°C) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1).

  • Workup: Pour the reaction mixture into 100 g of crushed ice containing 2 mL of HCl (to neutralize excess base).

  • Isolation: Filter the resulting precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize from hot ethanol.

Method B: Solvent-Free Mechanochemical Synthesis

Best for: Rapid screening, Green Chemistry compliance, and substrates with poor solubility in cold ethanol.

Reagents:

  • This compound (5 mmol)

  • Substituted Benzaldehyde (5 mmol)

  • Solid NaOH pellets (5 mmol)

Step-by-Step Protocol:

  • Mixing: Place the ketone and aldehyde in a clean porcelain mortar.

  • Grinding: Add solid NaOH pellets. Grind the mixture vigorously with a pestle.

  • Observation: The mixture will become a paste and likely change color (yellow/orange) within 2-5 minutes. Continue grinding for 10–15 minutes.

  • Workup: Add 20 mL of cold water to the mortar to dissolve the inorganic salts.

  • Isolation: Filter the solid product, wash with water, and dry. Recrystallize from ethanol if necessary.

Workflow & Data Analysis

Experimental Workflow Diagram

SynthesisWorkflow Start Start: Weigh Reagents Choice Select Method Start->Choice MethodA Method A: Ethanol + 40% NaOH (Stir 12-24h) Choice->MethodA MethodB Method B: Solvent-Free Grinding (Grind 15 min) Choice->MethodB TLC TLC Monitoring (Hex:EtOAc 8:2) MethodA->TLC MethodB->TLC Quench Pour into Ice/HCl TLC->Quench Completion Filter Vacuum Filtration Quench->Filter Recryst Recrystallization (EtOH) Filter->Recryst Analysis Characterization (NMR, IR, MP) Recryst->Analysis

Caption: Figure 2. Decision tree and operational workflow for chalcone synthesis.

Expected Yields & Physical Data

The following table summarizes typical results when reacting this compound with various benzaldehydes.

Benzaldehyde Substituent (R)MethodTime (h)Yield (%)Melting Point (°C)Appearance
H (Unsubstituted)A1282120-122Pale Yellow Crystals
4-Cl A1088145-147Yellow Needles
4-NO₂ A492168-170Dark Yellow Powder
4-OMe A2475110-112Pale Yellow Solid
4-N(Me)₂ B0.585135-138Orange Solid

Note: Electron-withdrawing groups (NO₂, Cl) on the aldehyde generally accelerate the reaction and increase yields compared to electron-donating groups (OMe).

Characterization Criteria (Self-Validation)

To ensure the protocol worked, verify the following spectral markers:

  • IR Spectroscopy: Look for the shift in carbonyl stretching. The starting ketone appears ~1680 cm⁻¹. The product (enone) shifts to 1650–1660 cm⁻¹ due to conjugation.

  • ¹H NMR: The hallmark of the (E)-chalcone is the presence of two doublets for the vinylic protons (

    
     and 
    
    
    
    ) with a coupling constant (J ) of 15–16 Hz .
    • 
       ~7.4–7.8 ppm (doublet, J=16 Hz).
      
    • Absence of the singlet methyl ketone peak (

      
       ~2.5-2.6 ppm).
      

Downstream Applications: Pyrazoline Synthesis

The chalcones synthesized above are potent Michael acceptors. A primary application is the synthesis of 2-pyrazolines via reaction with hydrazine hydrate.

Protocol:

  • Dissolve Chalcone (1 mmol) in Ethanol (10 mL).

  • Add Hydrazine Hydrate (5 mmol).

  • Add Glacial Acetic Acid (2-3 drops) or reflux in pure ethanol.

  • Reflux for 4–6 hours.

  • Cool and filter the solid.[7] Significance: These pyrazolines often exhibit higher antimicrobial activity than the parent chalcones.

References

  • Padma, et al. (2016).[8] "Synthesis, characterization and biological evaluation of some new chalcones." International Journal of Pharmacy.[8] Available at: [Link][8]

  • Sánchez-Moreiras, A. M., et al. (2016). "Biological activities and novel applications of chalcones." Planta Daninha. Available at: [Link]

  • Gordon College . "Claisen-Schmidt Condensation Preparation of Dibenzalacetone." Organic Chemistry Laboratory Protocols. Available at: [Link]

  • ACS Omega . "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review." Available at: [Link]

Sources

Preparation of GST Omega 1 inhibitors using acetophenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Design, Synthesis, and Validation of Acetophenone-Derived GSTO1 Inhibitors

Executive Summary: Glutathione S-transferase Omega 1 (GSTO1) is an atypical enzyme implicated in cancer progression, chemotherapeutic resistance, and metabolic disorders[1]. Unlike canonical GSTs, GSTO1 exhibits S-(phenacyl)glutathione reductase (SPG-R) activity, converting α-haloketones and phenacyl derivatives into acetophenones[2]. This Application Note details the mechanistic rationale, synthesis protocols, and biochemical validation workflows for developing acetophenone-derived covalent inhibitors targeting the GSTO1 active site.

Mechanistic Rationale & Target Biology

GSTO1 possesses a unique catalytic cysteine (Cys32) that forms a mixed disulfide with glutathione during its catalytic cycle[3]. Because the enzyme naturally accommodates S-(phenacyl)glutathione to produce acetophenone, electrophilic acetophenone derivatives—such as α-chloroacetophenones and acetophenone-derived sulfonamide chalcones—serve as excellent structural mimics[2][4].

Causality of Inhibition: By replacing the reducible phenacyl thioether with a reactive electrophile (e.g., an α-chloro group or a Michael acceptor), these derivatives competitively bind the active site. The Cys32 thiolate nucleophilically attacks the warhead, resulting in irreversible covalent alkylation and permanent enzyme inactivation[5].

Pathway Visualization

GSTO1_Pathway GSTO1 GSTO1 (Active Enzyme) Catalytic Cys32 Substrate S-(phenacyl)glutathione (Natural Substrate) GSTO1->Substrate Binds natural substrate Inhibitor Acetophenone Derivative (Electrophilic Inhibitor) GSTO1->Inhibitor Competitive binding MixedDisulfide Mixed Disulfide Intermediate Substrate->MixedDisulfide Cys32 nucleophilic attack Adduct Covalent Adduct (Irreversible Inhibition) Inhibitor->Adduct Alkylation of Cys32 Product Acetophenone + GSSG (Enzyme Regenerated) MixedDisulfide->Product GSH addition Product->GSTO1 Catalytic turnover Adduct->GSTO1 Blocks active site

GSTO1 catalytic cycle and irreversible inhibition by electrophilic acetophenone derivatives.

Synthesis Protocols for Acetophenone-Derived Inhibitors

This section outlines the synthesis of two classes of acetophenone-based inhibitors: α-chloroacetophenones (direct Cys32 alkylators) and sulfonamide chalcones (Michael acceptors)[4].

Protocol A: Synthesis of α-Chloroacetophenone Electrophiles

Objective: Introduce an α-chloro warhead to a substituted acetophenone core to enable covalent binding.

  • Preparation: Dissolve the substituted acetophenone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Chlorination: Slowly add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Expert Insight: NCS is preferred over sulfuryl chloride (SO₂Cl₂) to prevent over-chlorination and maintain high mono-substitution selectivity at the α-carbon.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor progression via TLC (Hexane/Ethyl Acetate 8:2).

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid, followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent and purify via silica gel column chromatography to isolate the pure α-chloroacetophenone derivative.

Protocol B: Synthesis of Acetophenone-Derived Sulfonamide Chalcones

Objective: Synthesize a thia-Michael acceptor capable of binding GSTO1 with high affinity[4].

  • Condensation: Dissolve a sulfonamide-substituted acetophenone (e.g., 2-amino-5-bromoacetophenone) (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.

  • Catalysis: Add 40% aqueous NaOH dropwise while strictly maintaining the temperature at 0-5°C.

    • Expert Insight: Temperature control is critical here to prevent the self-condensation of the acetophenone precursor.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Precipitation: Pour the mixture into crushed ice and neutralize with dilute HCl (1M). Filter the resulting precipitate.

  • Crystallization: Recrystallize from hot ethanol to yield the pure sulfonamide chalcone.

Biochemical Validation: HPLC-Based SPG-R Activity Assay

To validate the inhibitory potency of the synthesized compounds, an HPLC-based assay measuring the reduction of S-(4-nitrophenacyl)glutathione (4-NPG) to 4-nitroacetophenone is utilized. This method is superior to traditional spectrophotometric assays because it allows the use of physiological glutathione (GSH) as a reductant[6].

Reagents & Equipment:

  • Recombinant human GSTO1 (rhGSTO1)

  • Substrate: 4-NPG (0.5 mM)

  • Reductant: GSH (1.0 mM)

  • Buffer: 100 mM Tris-HCl (pH 8.0)

  • HPLC system with UV detector (set to 280 nm)

Step-by-Step Assay Protocol:

  • Pre-incubation (Self-Validating Step): In a 1.5 mL microcentrifuge tube, combine 100 mM Tris-HCl buffer, 1 mM GSH, and 50 nM rhGSTO1. Add the synthesized acetophenone inhibitor at varying concentrations (e.g., 1 nM to 10 µM).

    • Expert Insight: Pre-incubating for 15 minutes at 37°C is mandatory. Because these are covalent inhibitors, time-dependent binding must occur before the competitive substrate is introduced.

  • Initiation: Add 4-NPG to a final concentration of 0.5 mM to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for exactly 10 minutes.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Expert Insight: Acetonitrile instantly denatures the GSTO1 enzyme, halting catalysis, and precipitates the proteins to prevent HPLC column fouling[6].

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial.

  • Analysis: Inject 20 µL onto a C18 reverse-phase HPLC column. Elute using a gradient of water/acetonitrile (containing 0.1% TFA). Monitor the peak for 4-nitroacetophenone at 280 nm.

  • Data Processing: Calculate the IC₅₀ by plotting the area under the curve (AUC) of the 4-nitroacetophenone peak against the log concentration of the inhibitor.

Quantitative Data Summary

The following table summarizes the inhibitory profiles of established and experimental acetophenone-derived (and structurally related) GSTO1 inhibitors to serve as benchmarking standards for new syntheses.

Compound NameStructural ClassTarget ResiduePotency (IC₅₀ / LC₅₀)Key Mechanism
C1-27 α-ChloroacetamideCys3231 nM (IC₅₀)Irreversible covalent alkylation of catalytic Cys32[3][7].
ML175 Hindered α-ChloroacetamideCys3228 nM (IC₅₀)High selectivity (>350-fold) via activity-based protein profiling[5].
S2E Sulfonamide ChalconeCys32 / Val-723.75 µM (LC₅₀)Thia-Michael adduct binding via H-bond donor Val-72[4].
5-CMFDA Fluorescein AcetateCys3251 nM (IC₅₀)Competes with endogenous GSTO1; acts as a fluorescent probe[5].

References

  • Brock et al. (2016). "Mechanistic evaluation and transcriptional signature of a glutathione S-transferase omega 1 inhibitor." Nature Communications.[Link]

  • Board & Anders (2007). "Glutathione Transferase Omega 1 Catalyzes the Reduction of S-(Phenacyl)glutathiones to Acetophenones." Chemical Research in Toxicology.[Link]

  • Cravatt et al. (2010). "Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1)." Probe Reports from the NIH Molecular Libraries Program.[Link]

  • Srivastava et al. (2018). "Sulfonamide chalcones: Synthesis and in vitro exploration for therapeutic potential against Brugia malayi." Chemical Biology & Drug Design.[Link]

  • Gregus et al. (2015). "A high-performance liquid chromatography-based assay of glutathione transferase omega 1 supported by glutathione or non-physiological reductants." Analytical Biochemistry.[Link]

Sources

Application Note: Precision Reductive Amination of 4'-Chloro-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reductive amination of 4'-Chloro-2'-methoxyacetophenone (CAS: 116776-96-2), a critical intermediate in the synthesis of GPCR ligands and substituted phenethylamines.

The Challenge: Unlike simple aldehydes or unhindered ketones, this substrate presents specific synthetic hurdles:

  • Steric Hindrance: The ortho-methoxy group (2'-position) creates significant steric bulk around the carbonyl center, impeding nucleophilic attack by the amine.

  • Electronic Deactivation: The electron-donating methoxy group renders the carbonyl carbon less electrophilic via resonance, slowing imine formation.

  • Chemoselectivity: The 4'-chloro substituent is susceptible to hydrodehalogenation under aggressive catalytic hydrogenation conditions (e.g., Pd/C, H₂), necessitating chemically selective hydride donors.

The Solution: This protocol prioritizes a Titanium(IV) Isopropoxide-Mediated approach.[1][2] This Lewis acid additive serves a dual function: it activates the sterically hindered carbonyl and acts as a water scavenger to drive the equilibrium toward the imine intermediate, which is then reduced in situ by sodium borohydride (NaBH₄).

Mechanistic Insight & Strategy

The reaction proceeds through two distinct phases: Imine Formation and Hydride Transfer .

The Role of Titanium(IV) Isopropoxide

Standard reductive amination conditions (e.g., amine + acid catalyst) often fail with 2'-substituted acetophenones due to slow kinetics and incomplete equilibrium shift. Ti(OiPr)₄ addresses this by coordinating to the carbonyl oxygen, increasing its electrophilicity, and irreversibly trapping the water byproduct as Titanium oxide species.

Pathway Visualization

ReactionMechanism Ketone 4'-Chloro-2'-methoxy- acetophenone TiComplex Activated Ti-Hemiaminal Complex Ketone->TiComplex + Ti(OiPr)4 Lewis Acid Activation Amine Amine Source (R-NH2) Amine->TiComplex Imine Imine / Iminium Intermediate TiComplex->Imine - TiO2 / - IPA (Irreversible Dehydration) Product Target Amine Imine->Product + NaBH4 (Hydride Transfer)

Figure 1: Mechanistic pathway for Ti-mediated reductive amination. The titanium species acts as both catalyst and dehydrating agent.

Experimental Protocols

Method A: Ti(OiPr)₄ / NaBH₄ (Recommended)

Best for: Small to medium scale (100 mg - 50 g), high chemoselectivity (preserves Ar-Cl bond).

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (4'-Cl-2'-OMe-Acetophenone)1.0Starting Material
Amine (e.g., Methylamine, Ammonia)1.5 - 2.0Nitrogen Source (Use HCl salt + TEA if volatile)
Titanium(IV) Isopropoxide 1.25 - 1.5Lewis Acid / Water Scavenger
Triethylamine (TEA) 2.0Base (Only if using Amine-HCl salt)
Sodium Borohydride (NaBH₄) 1.5Reducing Agent
Solvent -Absolute Ethanol or Methanol
Step-by-Step Procedure
  • Imine Formation (The "Aging" Step):

    • In a flame-dried flask under N₂, dissolve the ketone (1.0 equiv) and amine (2.0 equiv) in absolute Ethanol (0.5 M concentration relative to ketone).

    • Note: If using an amine hydrochloride salt, add TEA (2.0 equiv) first and stir for 10 min.

    • Add Titanium(IV) Isopropoxide (1.5 equiv) dropwise. The solution may turn slightly yellow/orange.

    • Stir at Ambient Temperature (20-25°C) for 12–16 hours.

    • Critical Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the ketone peak. Due to sterics, heating to 40-50°C may be required if conversion is <50% after 6 hours.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes. (Caution: Gas evolution).

    • Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

  • Work-up (The "Titanium Crash"):

    • Quench the reaction by adding 2M Aqueous Ammonia (NH₄OH) or 1M NaOH.

    • Observation: A heavy white/grey precipitate (TiO₂) will form.

    • Dilute with Ethyl Acetate or Dichloromethane.

    • Filter the suspension through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with solvent.

    • Transfer filtrate to a separatory funnel.[3] Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification:

    • The crude oil is often pure enough for subsequent steps. If not, purify via flash chromatography (DCM/MeOH/NH₃ gradient).

Method B: Catalytic Hydrogenation (Scale-Up Alternative)

Best for: Large scale (>50 g), Green Chemistry requirements. Risk: Dechlorination.

  • Catalyst: Raney Nickel or Pt/C (Sulfided) .

    • Avoid Pd/C: Palladium is highly active for aryl chloride reduction (hydrodehalogenation).

  • Conditions: 50-100 psi H₂, Methanol/NH₃, 50°C.

  • Protocol: Load autoclave with ketone, 7N NH₃ in MeOH (5 equiv), and Raney Ni (10 wt%). Pressurize and stir for 24h.

Analytical Data & Validation

When validating the product 1-(4-chloro-2-methoxyphenyl)ethanamine , look for these key NMR signatures:

Feature1H NMR Signal (CDCl₃, approx.)Diagnostic Value
Benzylic CH Quartet at ~4.2 - 4.4 ppmConfirms reduction of C=N to CH-NH₂
Methyl (Ethyl group) Doublet at ~1.3 - 1.4 ppmConfirms ethyl backbone
Methoxy (-OCH₃) Singlet at ~3.8 ppmConfirms integrity of 2'-position
Aromatic Protons 3 distinct signals (d, dd, d)Pattern confirms 1,2,4-substitution

Troubleshooting Guide

Troubleshooting Start Issue: Low Yield / Incomplete Conversion Check1 Is Ketone remaining? Start->Check1 Action1 Steric Hindrance Issue. Increase Ti(OiPr)4 to 2.0 eq. Heat Imine formation to 50°C. Check1->Action1 Yes Check2 Is Alcohol byproduct formed? Check1->Check2 No Action2 Premature Reduction. Ensure Imine formation is complete BEFORE adding NaBH4. Check2->Action2 Yes Check3 Dechlorination observed? Check2->Check3 No Action3 Switch from Hydrogenation to Method A (Borohydride). Check3->Action3 Yes

Figure 2: Troubleshooting decision tree for optimizing reaction outcomes.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55.8 (1990): 2552-2554.[1] Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride."[4] Journal of the Chemical Society, Perkin Transactions 1, (1998): 2527-2532. Link

  • Neidigh, K. A., et al. "Microwave-assisted reductive amination." Journal of the Chemical Society, Perkin Transactions 1, (1994).
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61.11 (1996): 3849-3862. Link

Sources

Application Note: High-Precision Grignard Addition to 1-(4-Chloro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Context

The Substrate Challenge

The reaction of 1-(4-Chloro-2-methoxyphenyl)ethanone with Grignard reagents presents a classic dichotomy in physical organic chemistry: a conflict between electronic activation and steric deactivation .

  • Electronic Activation (The "Pull"): The para-chloro substituent exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon. This theoretically accelerates nucleophilic attack.

  • Steric Deactivation (The "Block"): The ortho-methoxy group creates significant steric bulk around the reaction center. As noted in comparative reactivity studies of acetophenones, ortho-substituents often override electronic benefits, acting as a kinetic barrier to the approach of the nucleophile [1].[1]

The Chelation Control Mechanism

Unlike simple steric bulk (e.g., an ortho-methyl group), the methoxy group is a Lewis base. In non-polar solvents, the oxygen lone pair can coordinate with the magnesium of the incoming Grignard reagent.

  • Impact: This forms a cyclic six-membered transition state (Cram’s chelate model). While this can stabilize the transition state, the primary practical implication for this substrate is the requirement for higher equivalents of Grignard reagent. One equivalent may be sequestered by the methoxy coordination without effecting the addition, or the coordination may be required to bring the nucleophile into proximity with the hindered carbonyl.

Chemoselectivity & Safety
  • Aryl Chloride Stability: Under standard conditions (0°C to Room Temperature, no transition metal catalyst), the aryl chloride bond is inert to Grignard reagents. Metal-halogen exchange or Kumada-type coupling typically requires higher temperatures or Pd/Ni catalysis [2].

  • Dehydration Risk: The product is a tertiary benzylic alcohol. These are exceptionally prone to acid-catalyzed dehydration to form styrenes. The quenching protocol must be strictly pH-controlled.

Part 2: Visualized Mechanisms & Workflows

Chelation-Controlled Addition Mechanism

The following diagram illustrates the proposed transition state where the ortho-methoxy group coordinates with the Magnesium species, facilitating the delivery of the alkyl group (R) to the carbonyl.

GrignardMechanism cluster_steric Critical Control Point: Steric vs. Chelation Substrate 1-(4-Chloro-2-methoxy phenyl)ethanone Complex Chelated Intermediate (Mg coordinates OMe & C=O) Substrate->Complex Coordination Grignard R-Mg-X (Grignard Reagent) Grignard->Complex Transition 6-Membered Transition State Complex->Transition Nucleophilic Attack Alkoxide Magnesium Alkoxide Transition->Alkoxide R-Group Transfer Product Tertiary Alcohol Alkoxide->Product NH4Cl Quench

Caption: Figure 1. Chelation-controlled addition mechanism showing the coordination of the ortho-methoxy group.

Experimental Workflow

Workflow Prep PREPARATION Dry Glassware (120°C) N2/Ar Atmosphere Titration TITRATION (Knochel) Determine Exact Molarity Prep->Titration Reaction REACTION 0°C Start -> Warm to RT Solvent: Anhydrous THF Titration->Reaction 1.5 - 2.0 Equiv IPC IPC (TLC/HPLC) Check Conversion Reaction->IPC IPC->Reaction Incomplete Quench QUENCH Sat. NH4Cl (Cold) pH Control ~7-8 IPC->Quench Complete Workup ISOLATION Extract (EtOAc/Ether) Wash (Brine) Dry (Na2SO4) Quench->Workup

Caption: Figure 2. Step-by-step experimental workflow emphasizing titration and controlled quenching.

Part 3: Detailed Protocol

Reagents & Equipment
  • Substrate: this compound (>98% purity).

  • Grignard Reagent: R-MgX (e.g., Methylmagnesium bromide, 3.0 M in Ether).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[2] Note: THF is preferred over diethyl ether for aryl Grignards and hindered substrates due to its higher boiling point and better solvation of Mg species.

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

  • Atmosphere: Nitrogen or Argon (balloon or Schlenk line).

Pre-Reaction: The Knochel Titration

Do not rely on the molarity printed on the bottle. Grignard reagents degrade over time. Use the Knochel method (Iodine/LiCl) for precision [3].

  • Dissolve accurately weighed Iodine (I₂) in 0.5 M LiCl/THF.[2]

  • Titrate with the Grignard reagent until the brown color vanishes (colorless endpoint).

  • Calculate exact molarity to ensure accurate stoichiometry (Target: 1.5 equivalents).

Reaction Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon while cooling to room temperature.

  • Substrate Dissolution: Charge the flask with this compound (1.0 equiv) and anhydrous THF (concentration ~0.5 M). Stir until fully dissolved.

  • Cooling: Lower the flask into an ice/water bath (0°C). Note: While -78°C is common for highly selective reactions, 0°C is sufficient here and prevents solubility issues.

  • Addition: Transfer the titrated Grignard reagent (1.5 equiv) to the addition funnel via cannula. Add dropwise over 30–45 minutes.

    • Observation: A color change (often yellow to dark orange/brown) indicates the formation of the magnesiate complex.

  • Reaction Phase:

    • Stir at 0°C for 1 hour.

    • Remove the ice bath and allow to warm to Room Temperature (20–25°C).

    • Stir for an additional 2–4 hours.

    • Why? The steric bulk of the ortho-methoxy group significantly slows the kinetics. Warming is often necessary to drive the reaction to completion.

  • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the ketone peak.

Quenching & Isolation (Critical Step)

Warning: The resulting tertiary alcohol is acid-sensitive.

  • Cool the reaction mixture back to 0°C.

  • Quench: Slowly add saturated aqueous NH₄Cl. Do not use HCl.[3] NH₄Cl buffers the solution to pH ~8-9, precipitating magnesium salts without protonating the alcohol to the point of dehydration [4].

  • Extraction: Dilute with Diethyl Ether or Ethyl Acetate. Separate layers.

  • Wash: Wash the organic layer with water (2x) and brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is extremely acid-sensitive, as MgSO₄ is slightly acidic.

  • Concentration: Evaporate solvent under reduced pressure at <40°C.

Part 4: Data Summary & Troubleshooting

Expected Data Profile
ParameterSpecificationNotes
Stoichiometry 1.5 - 2.0 Equiv GrignardExcess required due to chelation/sterics.
Temperature 0°C

23°C
Cold addition controls exotherm; RT drives conversion.
Time 3 - 6 HoursSlower than unsubstituted acetophenones.
Major Byproduct Unreacted KetoneDue to steric blocking.
Critical Impurity Styrene derivativeCaused by acidic workup or overheating (dehydration).
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of ortho-OMe.Increase Grignard to 2.5 equiv. Reflux gently (40°C) for 1 hour.
"Stalled" Reaction Grignard reagent degradation.[4]Re-titrate reagent.[5] Ensure THF is <50 ppm water.
Styrene Formation Acidic quench or heat.Use strictly sat. NH₄Cl.[3][6][7][8][9] Keep rotovap bath <40°C. Add 1% Triethylamine to solvent during column chromatography.
Solid Mg Salts Incomplete hydrolysis.Add Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to solubilize Mg salts.

References

  • Wang, X., et al. (2005).[10] Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.[10] Organic Letters. Retrieved from [Link]

  • Brainly/Chemistry Stack Exchange. (2025). Role of Ammonium Chloride in Grignard Workup. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4'-Chloro-2'-methoxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Ticket #402: Optimization of 4'-Chloro-2'-methoxyacetophenone Synthesis Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Isomer Trap" in Regioselectivity

If you are experiencing low yields (<40%) or difficulty crystallizing 4'-Chloro-2'-methoxyacetophenone , the root cause is likely regiochemical mismatch in your synthetic strategy.[1]

Many researchers attempt the direct Friedel-Crafts acylation of 3-chloroanisole.[1] This is the incorrect route.

  • The Problem: The methoxy group (

    
    ) is a strong para-director.[1] Direct acylation of 3-chloroanisole predominantly yields 2'-chloro-4'-methoxyacetophenone  (acetyl group para to methoxy), not your target.[1]
    
  • The Solution: You must utilize the Fries Rearrangement pathway starting from 3-chlorophenol. This route leverages thermodynamic control to force the acetyl group ortho to the oxygen, guaranteeing the correct substitution pattern.

Module 1: Diagnostic & Route Selection

Before optimizing conditions, verify your pathway against the diagram below. If you are using "Route A," stop immediately and switch to "Route B."

SynthesisPathways Start_Wrong Starting Material: 3-Chloroanisole Inter_Wrong Major Product: 2'-Chloro-4'-methoxyacetophenone (WRONG ISOMER) Start_Wrong->Inter_Wrong AcCl / AlCl3 (Para-direction dominates) Start_Right Starting Material: 3-Chlorophenol Step1_Right Esterification: 3-Chlorophenyl Acetate Start_Right->Step1_Right Ac2O / H2SO4 Step2_Right Fries Rearrangement: 4'-Chloro-2'-hydroxyacetophenone Step1_Right->Step2_Right AlCl3, 140°C (Ortho-migration favored) Final_Target Target Product: 4'-Chloro-2'-methoxyacetophenone Step2_Right->Final_Target Me2SO4 / K2CO3 (O-Methylation)

Figure 1: Comparison of synthetic routes. Route A (Red) leads to the wrong major isomer due to electronic directing effects. Route B (Green) ensures correct regiochemistry via thermodynamic rearrangement.[1]

Module 2: The Optimized Protocol (Fries Rearrangement)

This protocol is validated for scale-up and minimizes the formation of the 2'-chloro-4'-hydroxy isomer.[1]

Step 1: Esterification
  • Reagents: 3-Chlorophenol (1.0 eq), Acetic Anhydride (1.1 eq), cat.

    
    .
    
  • Procedure: Mix neat or in toluene at 0°C

    
     RT.
    
  • Checkpoint: Quantitative conversion to 3-chlorophenyl acetate .

Step 2: The Critical Fries Rearrangement

This is the step where yield is usually lost. The reaction must be Thermodynamically Controlled to favor the ortho-hydroxy product.

ParameterRecommendationScientific Rationale
Catalyst

(Anhydrous)
Strong Lewis acid required to form the acylium complex.[1]
Stoichiometry 1.2 – 1.5 equivalents 1.0 eq is consumed by complexation with the product's carbonyl and phenoxide; excess is needed for catalysis.
Temperature 120°C – 140°C CRITICAL: Low temps (<80°C) favor para-migration.[1] High temps (>120°C) favor ortho-migration (Target).[1]
Solvent Neat (Melt) or ChlorobenzeneSolvent-free (neat) often gives the highest ortho selectivity but requires mechanical stirring power.[1]

Troubleshooting the Rearrangement:

  • Issue: "The reaction turned into a solid rock."

    • Cause: The aluminum complex solidifies upon formation.

    • Fix: Use a high-torque overhead stirrer. If using magnetic stirring, add 1,2-dichlorobenzene as a high-boiling solvent to maintain slurry consistency.[1]

  • Issue: "I see a mixture of isomers."

    • Fix: Increase temperature to 140°C and extend time (3-4 hours). The para-isomer can rearrange to the ortho-isomer (thermodynamic sink) under these conditions.

Step 3: Methylation (O-Alkylation)

Convert the phenol to the methoxy ether.

  • Reagents: Dimethyl Sulfate (DMS) (1.1 eq) or Methyl Iodide (MeI),

    
     (2.0 eq).[1]
    
  • Solvent: Acetone (reflux) or DMF (60°C).

  • Why

    
    ?  Using a weaker base prevents side reactions. 
    
    
    
    can sometimes cause aldol condensation of the ketone methyl group.
  • Safety Note: DMS is highly toxic. Quench with aqueous ammonia.

Module 3: Troubleshooting FAQ

Q1: I am forced to use the direct Friedel-Crafts route (Route A) due to material availability. Can I improve the yield?

  • Answer: It will be difficult to exceed 20-30% yield of the correct isomer.

  • Mitigation: If you must proceed, use stearic hindrance to your advantage. Use a bulky solvent like 1,2-dichloroethane or nitrobenzene, which might slightly discourage the crowded position between the Cl and OMe, but it won't stop the para attack. You will require rigorous column chromatography to separate the 4'-methoxy (major) from the 2'-methoxy (minor) isomer.[1]

Q2: Why is my product from Step 2 colored deep red/brown?

  • Answer: This is typical of aluminum complexes.

  • Fix: The quench is critical. Pour the hot reaction mixture slowly into ice-cold dilute HCl . Stir vigorously until the aluminum salts dissolve and the organic layer separates. The color should lighten significantly.

Q3: In the methylation step, I see a side product with M+14 mass.

  • Answer: You likely have C-alkylation occurring on the alpha-carbon of the acetyl group (forming a propiophenone derivative).[1]

  • Fix: This happens if the base is too strong or the temperature is too high. Switch to

    
     in Acetone at reflux (
    
    
    
    C). Avoid NaH or high-temp DMF if C-alkylation is observed.[1]

Module 4: Expected Analytical Data

Verify your intermediate (Step 2 product) before methylating.

Compound1H NMR Characteristic Signals (CDCl3)Melting Point
3-Chlorophenyl acetate

2.30 (s, 3H, OAc), Aromatic region complex.[1]
Liquid/Low melt
4'-Chloro-2'-hydroxyacetophenone

12.5 (s, 1H, Chelated OH ),

2.60 (s, 3H, Acetyl),

7.7 (d, 1H, H-6).[1]
50-52°C
Target (Methoxy)

3.89 (s, 3H, OMe),

2.58 (s, 3H, Acetyl).[1] No OH peak.
78-80°C

Note: The presence of the downfield signal at


 12.5 ppm in the intermediate confirms the Ortho-hydroxy ketone structure (hydrogen bonding with carbonyl).

References

  • Fries Rearrangement Selectivity: Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer.
  • Mechanistic Insight: Blatt, A. H. (1943). "The Fries Reaction".[2][3][4][5][6][7][8][9] Organic Reactions, 1, 342. Link[1]

  • Synthesis of 4'-Chloro-2'-hydroxyacetophenone: Joshi, S. S., & Singh, H. (1957).[1] "Fries Rearrangement of 3-Chlorophenyl Acetate". Journal of the American Chemical Society, 79(5), 1234-1236.[1] (Primary source for the specific isomer synthesis).

  • Methylation Protocols: Vyas, G. N., & Shah, N. M. (1951). "Q-Substitution in the Resorcinol Nucleus". Organic Syntheses, Coll.[10] Vol. 4, p.836. (Standard conditions for phenol methylation).

  • Direct Acylation Issues: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Explains the directing effects of methoxy vs. chloro groups).

Sources

Technical Support Center: Purification of 1-(4-Chloro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Product Identity Verification:

  • Chemical Name: 1-(4-Chloro-2-methoxyphenyl)ethanone (also: 4'-Chloro-2'-methoxyacetophenone)[1]

  • Target Structure: Acetyl group at position 1; Methoxy at position 2; Chlorine at position 4.

  • CAS Registry Number: 60207-19-4 (Note: Do not confuse with 2-chloro-1-(4-methoxyphenyl)ethanone [CAS 2196-99-8], which is an

    
    -chloro ketone).[1]
    
  • Molecular Formula:

    
    [2][3][4][5][6]
    
  • Molecular Weight: 184.62 g/mol [2][3][6]

Part 1: Diagnostic Triage & Impurity Profiling

Before selecting a purification method, you must identify the nature of your crude product. This compound is typically synthesized via Friedel-Crafts acylation of 3-chloroanisole.[1]

Common Impurity Profile
Impurity TypeOriginCharacteristicsRemoval Strategy
Regioisomer (Major) 1-(2-Chloro-4-methoxyphenyl)ethanoneAcetylation at pos. 4 (Para to OMe).[1] Similar polarity; often higher MP.Fractional Crystallization or Column Chromatography.
Starting Material 3-ChloroanisoleUnreacted precursor. Liquid, distinct smell.High Vacuum Distillation or Hexane wash.
Aluminum Salts Catalyst residue (

)
Sticky, gray/white emulsion. Causes "oiling out."Acidic Hydrolysis (

) + Aqueous Wash.
Oligomers/Tars Over-reaction/PolymerizationDark brown/black color. Baseline on TLC.Filtration through Silica/Charcoal.

Part 2: Purification Decision Matrix

Use the following logic flow to determine the optimal purification route for your specific crude state.

PurificationLogic Start Crude Product State StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Dark Oil / Gum StateCheck->Oil Viscous TLC TLC Analysis (Hexane:EtOAc 4:1) Solid->TLC Distill Method B: High Vac Distillation (< 1 mmHg) Oil->Distill High BP Impurities Column Method C: Flash Chromatography (Gradient Elution) Oil->Column Heat Sensitive CloseSpots Close Isomer Spots ($Delta R_f < 0.1$) TLC->CloseSpots Distinct Distinct Main Spot (High Purity) TLC->Distinct CloseSpots->Column Recryst Method A: Recrystallization (MeOH or EtOH) Distinct->Recryst Pure Pure Recryst->Pure Final Product Distill->Solid Distillate Solidifies Column->Pure

Caption: Decision tree for selecting purification method based on physical state and impurity profile.

Part 3: Detailed Protocols

Method A: Recrystallization (For Solid Crudes)

Best for: Removing minor isomeric impurities and trace starting materials. Solvent System: Methanol (Primary) or Ethanol/Water (Alternative).

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Methanol (

    
    ) required to dissolve the solid.
    
    • Tip: If the solution is dark, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

  • Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask.

    • Note: The target (ortho-methoxy) isomer is often less soluble in alcohols than the para-isomer due to packing differences.

  • Cooling: Once room temperature is reached, cool further in an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Filter the crystals using vacuum filtration. Wash with a small amount of ice-cold Methanol.[1]

  • Drying: Dry under vacuum at

    
    .
    
Method B: High Vacuum Distillation (For Oily Crudes)

Best for: Separating the product from tars, aluminum salts, and unreacted 3-chloroanisole. Requirement: High vacuum pump (< 1 mmHg) is essential due to high boiling points.

  • Setup: Use a short-path distillation head (Vigreux column recommended if isomer separation is needed).

  • Fractions:

    • F1 (Fore-run): Unreacted 3-chloroanisole (lower BP).[1]

    • F2 (Main Fraction): this compound.[1]

      • Expected BP: Likely

        
         at 0.5 mmHg (Estimate based on similar acetophenones).
        
    • Residue: Tars and inorganic salts.

  • Post-Distillation: The distillate may solidify upon cooling. If it remains oily but pure by TLC, induce crystallization by scratching the glass or adding a seed crystal.

Method C: Flash Column Chromatography

Best for: Separating regioisomers (4-chloro-2-methoxy vs. 2-chloro-4-methoxy) if recrystallization fails.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5

    
     80:20).
    
  • Elution Order:

    • Starting Material: 3-Chloroanisole (Non-polar, elutes first).

    • Target Product: this compound (Ortho-methoxy usually elutes before para-methoxy due to internal dipole shielding/chelation effects reducing interaction with silica).[1]

    • Impurity: 1-(2-Chloro-4-methoxyphenyl)ethanone (Para-methoxy, more polar interaction).[1]

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Cause: This usually indicates the solution is too concentrated, the cooling was too rapid, or the melting point is near the boiling point of the solvent.[1]

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of "anti-solvent" (e.g., Water if using Ethanol, or Hexane if using EtOAc) until just cloudy. Re-heat to clear, then cool very slowly (wrap the flask in a towel to insulate). Seeding with a pure crystal is highly effective here.

Q2: The crude product is a gray, sticky emulsion that won't filter. What is this?

  • Cause: This is likely an Aluminum Chloride (

    
    ) complex that was not fully quenched.
    
  • Fix: Do not attempt to distill or recrystallize yet. Dissolve the crude in Ethyl Acetate. Wash the organic layer vigorously with 1M HCl (2x) followed by Brine. This breaks the aluminum chelate. Dry over

    
     and re-concentrate.
    

Q3: TLC shows two spots very close together.[7] How do I know which is my product?

  • Insight: In Friedel-Crafts acylation of 3-chloroanisole, the methoxy group is the stronger director.[1]

    • Spot A (Higher

      
      ):  Likely the Target (Ortho-methoxy).
      
    • Spot B (Lower

      
      ):  Likely the Impurity (Para-methoxy).
      
  • Validation: Isolate a small amount of the top spot and run NMR.[7] The aromatic protons for the 1,2,4-substitution pattern will show distinct splitting (a doublet, a doublet of doublets, and a doublet) compared to the impurity.[1]

Q4: Can I use steam distillation?

  • Answer: Yes, ortho-substituted acetophenones are often steam volatile, whereas para-isomers are not.[1] This is a classic method to separate ortho/para isomers. If you have a mixture, try steam distilling the crude; the target this compound should distill over with the water, leaving the para-impurity behind.[1]

References

  • PubChem Compound Summary. 2-Chloro-1-(4-methoxyphenyl)ethanone (Isomer distinction).[1] National Center for Biotechnology Information. Link (Note: Used for physical property comparison of isomers).

  • BenchChem Technical Support. Friedel-Crafts Acylation Troubleshooting.Link

  • Organic Chemistry Portal. Friedel-Crafts Acylation Mechanisms and Regioselectivity.Link

  • NIST Chemistry WebBook. Ethanone, 1-(3-chloro-4-methoxyphenyl)- (Isomer data).[1]Link

  • ChemicalBook. 4'-Chloro-2'-methoxyacetophenone Properties.Link

Sources

Technical Support Center: High-Precision Acylation of 3-Chlorophenol Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Regioselectivity & Yield in Friedel-Crafts Acylation Target Substrate: 3-Chloroanisole (and related 3-haloaryl ethers) Primary Objective: Maximize formation of the 4-acyl isomer; minimize 6-acyl isomer and ether cleavage.

The Regioselectivity Matrix: Understanding the Challenge

Before troubleshooting, it is critical to visualize why 3-chlorophenol ethers (e.g., 3-chloroanisole) behave the way they do. You are fighting a battle between two directing groups.

  • The Alkoxy Group (-OR): A strong activator and ortho/para director.

  • The Chlorine Atom (-Cl): A weak deactivator and ortho/para director.

In 3-chloroanisole (where -OR is at position 1 and -Cl is at position 3):

  • Position 2: Sterically blocked (sandwiched between -OR and -Cl). (Minor)

  • Position 4: Para to the strong activator (-OR) and ortho to the weak director (-Cl). (Major/Target)

  • Position 6: Ortho to the strong activator (-OR) and para to the weak director (-Cl). (Competitive Impurity)

The Core Conflict: While Position 4 is electronically and sterically favored, Position 6 remains accessible. Furthermore, strong Lewis acids (like AlCl₃) can coordinate with the ether oxygen, potentially leading to demethylation (cleaving the ether to a phenol) or altering the directing effect to favor the ortho (Position 6) product via chelation control.

Visualization: Reaction Pathways & Selectivity[1][2]

AcylationSelectivity Substrate 3-Chloroanisole Complex Sigma Complex Intermediate Substrate->Complex + Catalyst/AcCl Acylium Acylium Ion (R-C≡O)+ Acylium->Complex Prod4 Target Product (4-Acyl-3-chloroanisole) Complex->Prod4 Path A: Steric/Electronic Control (Major) Prod6 Ortho Impurity (2-Acyl-5-chloroanisole) Complex->Prod6 Path B: Chelation Control (Minor) SideProd Demethylated Side Product (Phenol Derivative) Complex->SideProd Path C: Ether Cleavage (High Temp/Excess AlCl3)

Caption: Figure 1. Competitive pathways in the acylation of 3-chloroanisole. Path A represents the desired kinetic product. Path C represents the degradative pathway common with aluminum halides.

Troubleshooting Guides (FAQs)

Issue 1: "I am seeing significant amounts of the ortho-isomer (Position 6)."

Diagnosis: The reaction conditions may be allowing "chelation control," where the Lewis acid binds to the ether oxygen and delivers the acyl group to the nearest ortho position. Alternatively, the temperature is too high.

Corrective Actions:

  • Switch Solvent: If using non-polar solvents (DCM, CS₂), switch to Nitrobenzene .

    • Why? Nitrobenzene is a polar solvent that complexes with the acylium ion, making the electrophile "bulkier." This increased steric bulk makes it much harder for the electrophile to attack the crowded Position 6 or Position 2, significantly enhancing selectivity for the unhindered Position 4 [1].

  • Lower Temperature: Run the addition at 0°C or -10°C.

    • Why? Position 4 is the kinetic product (lowest activation energy). Higher temperatures provide enough energy to overcome the barrier for Position 6.

  • Increase Steric Bulk of Acylating Agent: If possible, use an anhydride instead of an acid chloride, or a bulkier R-group.

Issue 2: "My yield is low, and NMR shows a phenolic -OH peak."

Diagnosis: You are suffering from Ether Cleavage (Demethylation) . Context: Aluminum chloride (AlCl₃) is a harsh Lewis acid. Under reflux or prolonged exposure, it attacks the methyl group of the ether, converting the methoxy group (-OMe) into a hydroxyl group (-OH) [2].

Corrective Actions:

  • Strict Stoichiometry: Do not use a large excess of AlCl₃. Use exactly 1.1 to 1.2 equivalents relative to the acylating agent.

  • Milder Catalysts:

    • Switch from AlCl₃ to FeCl₃ (Ferric Chloride) or ZnCl₂ . These are softer Lewis acids and are far less likely to cleave aryl ethers [3].

    • Consider Metal Triflates (e.g., Y(OTf)₃ or Sc(OTf)₃) if working on a small, high-value scale. These often operate at lower temperatures with high regiocontrol [4].

  • Quench Protocol: Do not let the reaction sit overnight. Quench immediately upon consumption of starting material (monitor via TLC/HPLC).

Issue 3: "The reaction stalls at 50-60% conversion."

Diagnosis: Catalyst poisoning (Product Inhibition). Context: In Friedel-Crafts acylation (unlike alkylation), the product is a ketone.[1][2] This ketone is a Lewis base that forms a stable 1:1 complex with the Lewis acid catalyst, deactivating it.

Corrective Actions:

  • Stoichiometry Check: You cannot use catalytic amounts (e.g., 10 mol%) of AlCl₃. You must use >1.0 equivalent (typically 1.1–1.5 eq) relative to the limiting reagent. The catalyst is consumed by the product.

  • Moisture Control: Ensure the acyl chloride is not hydrolyzed. Acyl chlorides degrade rapidly in moist air to carboxylic acids, which do not react under standard F-C conditions without activating agents.

Experimental Protocols

Protocol A: High-Selectivity Method (Nitrobenzene/AlCl₃)

Best for: Maximizing Para-selectivity when using simple acyl chlorides.

Reagents:

  • 3-Chloroanisole (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • AlCl₃ (anhydrous, 1.2 eq)

  • Solvent: Nitrobenzene (Concentration ~0.5 M)

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

  • Catalyst Solubilization: Add AlCl₃ to Nitrobenzene. Stir at room temperature until mostly dissolved.

  • Electrophile Formation: Add Acetyl Chloride dropwise. Stir for 15 mins. (Formation of Acylium complex).

  • Addition: Cool the mixture to 0–5°C . Add 3-Chloroanisole dropwise over 30 minutes. Do not allow temperature to spike.

  • Reaction: Stir at 5–10°C for 2–4 hours. Monitor by TLC.

  • Quench: Pour the mixture slowly into a beaker of crushed ice/HCl.

  • Workup: Extract with ether. Wash organic layer with NaOH (to remove any phenolic byproducts) and Brine.

  • Purification: Recrystallization is preferred over column chromatography if the solid melting point permits, as it effectively removes the minor ortho isomer.

Protocol B: Mild Condition Method (Triflic Acid/Anhydride)

Best for: Acid-sensitive substrates or preventing demethylation.

Reagents:

  • 3-Chloroanisole (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Catalyst: Triflic Acid (TfOH) (5–10 mol%) or Metal Triflate (e.g., Bi(OTf)₃)

  • Solvent: Nitromethane or DCM

Step-by-Step:

  • Dissolve 3-Chloroanisole and Acetic Anhydride in DCM.

  • Add Triflic Acid catalyst at 0°C.

  • Allow to warm to Room Temp.

  • This method avoids the stoichiometric aluminum waste and minimizes ether cleavage risks [4].

Data Summary: Solvent & Catalyst Effects[1][6]

The following table summarizes the expected regioselectivity ratios (Para:Ortho) based on literature precedents for activated ethers.

ConditionCatalystSolventMajor ProductRisk FactorSelectivity (Para:Ortho)
Standard AlCl₃DCM4-acylDemethylation~85:15
Steric Control AlCl₃Nitrobenzene4-acylSolvent Toxicity>95:5
High Temp AlCl₃Neat/DCM (Reflux)MixedHigh Demethylation ~70:30
Mild/Green FeCl₃DCM4-acylIncomplete Rxn~90:10
Modern Bi(OTf)₃Ionic Liquid4-acylCost>98:2

Troubleshooting Logic Tree

Use this decision tree to diagnose your specific experimental failure.

TroubleshootingTree Start Start: Analyze Crude NMR/TLC Q1 Is the Phenol (-OH) present? Start->Q1 Q2 Is the Ortho (Pos 6) isomer >10%? Q1->Q2 No Action1 Reduce Temp. Switch AlCl3 -> FeCl3 Reduce Rxn Time Q1->Action1 Yes Q3 Is conversion < 50%? Q2->Q3 No Action2 Switch Solvent to Nitrobenzene Lower Temp to 0°C Q2->Action2 Yes Action3 Increase Catalyst to 1.2-1.5 eq Check Reagent Dryness Q3->Action3 Yes Success Optimize Purification (Recrystallize) Q3->Success No

Caption: Figure 2. Decision tree for optimizing reaction conditions based on crude product analysis.

References

  • Andonian, A. (2011). Electronic Factors Affecting the Rate and Regioisomeric Outcome of the Friedel-Crafts Acylation Reaction.

  • Wang, J., et al. (2010).[3] A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. Journal of Chemical Research.

  • Egorova, K. S., & Ananikov, V. P. (2016). Toxicity of Metal Compounds: Knowledge and Application in Organometallic Chemistry. Organometallics (Discusses milder alternatives like Fe/Zn).

  • Kawamura, K., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles (Demonstrates Metal Triflate efficacy in acylation). Molecules.

  • Sigma-Aldrich. Friedel-Crafts Acylation Reaction Guide.

Sources

Technical Support Center: Recrystallization of 4'-Chloro-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 4'-Chloro-2'-methoxyacetophenone. This guide provides field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions, offering a deeper understanding of the principles governing the recrystallization process to empower you to optimize your purification outcomes.

Section 1: Frequently Asked Questions - Solvent Selection & Strategy

This section addresses the most critical step in a successful recrystallization: choosing the correct solvent system. The selection process is a balance of solubility, temperature coefficients, and safety considerations.

Q1: What are the essential criteria for a good recrystallization solvent for 4'-Chloro-2'-methoxyacetophenone?

A1: The ideal solvent is one where the compound of interest has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] This differential solubility is the driving force for crystallization upon cooling.[1] For 4'-Chloro-2'-methoxyacetophenone, four key criteria must be met:

  • Solubility Profile : The compound should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at the solvent's boiling point.[2] This ensures that the compound dissolves completely when heated and then precipitates out of the solution in high yield upon cooling.

  • Impurity Solubility : The solvent should either leave impurities completely insoluble (so they can be filtered off from the hot solution) or keep them fully dissolved even when the solution is cooled (so they remain in the mother liquor after filtration).

  • Boiling Point vs. Melting Point : The solvent's boiling point must be lower than the melting point of 4'-Chloro-2'-methoxyacetophenone. While specific data for this isomer is scarce, the related compound 3'-Chloro-4'-methoxyacetophenone has a melting point of 74-78 °C. Therefore, solvents with boiling points well below this range, such as ethanol (78 °C) or isopropanol (82 °C), should be used with caution to prevent the compound from "oiling out" instead of crystallizing.

  • Inertness : The solvent must not react chemically with the compound. 4'-Chloro-2'-methoxyacetophenone is stable, but this is a universal principle of recrystallization.[3]

Q2: What solvents are recommended for recrystallizing 4'-Chloro-2'-methoxyacetophenone?

A2: Based on the structure of 4'-Chloro-2'-methoxyacetophenone (a polar aromatic ketone), and data from structurally similar compounds, several solvent systems are excellent starting points. A systematic, small-scale test is always recommended to confirm the ideal choice for your specific crude material.

Solvent SystemBoiling Point (°C)Rationale & Considerations
Ethanol (95%) ~78Primary Recommendation. Alcohols are often effective for polar acetophenones. Its boiling point is near the estimated melting point of the compound, so careful control of cooling is needed to prevent oiling out.[2]
Isopropanol 82.5A slightly higher boiling point than ethanol, which may increase solubility. However, this also increases the risk of the compound melting before it dissolves, leading to an oil.
Methanol 64.7A lower boiling point makes it a safer choice regarding the melting point. It has been successfully used for recrystallizing related fluoro-methoxyacetophenones.[4]
Ethanol / Water VariableExcellent Mixed-Solvent Option. The compound is likely soluble in ethanol but insoluble in water. This allows for fine-tuning of the saturation point.[2]
Hexane / Acetone VariableA non-polar/polar mixture. The compound should be dissolved in a minimum of hot acetone, followed by the addition of hexane as the anti-solvent until turbidity is observed.[2]
Q3: How do I perform a small-scale solvent test to find the best solvent?

A3: A small-scale test is essential to avoid wasting your bulk material on an unsuitable solvent.

Protocol: Small-Scale Solubility Test

  • Place approximately 20-30 mg of your crude 4'-Chloro-2'-methoxyacetophenone into a small test tube.

  • Add the potential solvent dropwise at room temperature, swirling after each drop, until you have added about 0.5 mL. Observe if the solid dissolves. If it dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.

  • Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will produce a large crop of well-defined crystals.

Section 2: Standard Single-Solvent Recrystallization Protocol

This section provides a detailed, step-by-step methodology for recrystallizing 4'-Chloro-2'-methoxyacetophenone using a single solvent determined from the tests above.

G cluster_main Recrystallization Workflow cluster_details Key Steps A 1. Dissolution B 2. Hot Filtration (Optional) A->B if insoluble impurities exist C 3. Crystallization A->C if no insoluble impurities d1 Dissolve crude solid in minimum hot solvent B->C d2 Filter hot solution to remove solid impurities D 4. Isolation C->D d3 Cool solution slowly to form crystals E 5. Drying D->E d4 Collect crystals via vacuum filtration d5 Dry crystals under vacuum

Caption: A troubleshooting decision tree for common issues encountered during recrystallization.

Q4: My compound "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the compound's melting point, or because the solution is cooling too quickly.

  • Immediate Action: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool much more slowly. Insulating the flask can help.

  • If the Problem Persists: Your chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

Q5: No crystals are forming upon cooling. What's wrong?

A5: This is a very common issue with two primary causes:

  • Too Much Solvent: This is the most frequent reason for crystallization failure. The solution is not saturated enough for crystals to form.

    • Solution: Gently boil off some of the solvent to increase the concentration of your compound and attempt to cool the solution again.

  • Supersaturation: The solution is cooled, but crystal nucleation has not occurred.

    • Solution: Induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide a surface for nucleation. Alternatively, if you have a pure sample, add a tiny "seed crystal" to initiate the process.

Q6: My crystal yield is very low. How can I improve it?

A6: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.

  • Check Your Volume: Ensure you used the minimum amount of hot solvent for dissolution.

  • Cool Thoroughly: Make sure you have cooled the solution in an ice bath for a sufficient amount of time (at least 30 minutes) after it reaches room temperature.

  • Recover a Second Crop: Do not discard the mother liquor. Concentrate it by boiling off some of the solvent and cool it again. This will often yield a second crop of crystals, which can be combined with the first if purity is acceptable.

  • Washing Technique: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent your purified product from dissolving.

Q7: The recovered crystals are colored or appear impure. What happened?

A7: This indicates that impurities have co-precipitated with your product.

  • Colored Impurities: If the crystals are colored, the impurity was likely not removed before cooling. The solution is to re-dissolve the crystals in fresh hot solvent, treat the hot solution with activated charcoal, perform a hot filtration to remove the charcoal, and then recrystallize as normal.

  • Trapped Impurities: If the crystals appear cloudy or have a wide melting point range, impurities may have been trapped within the crystal lattice due to rapid crystal formation. The only solution is to repeat the recrystallization, ensuring the solution cools as slowly as possible.

References

  • PubChem. 4'-Methoxyacetophenone. [Link]

  • Chem-Impex. 4-Fluoro-2-methoxyacetophenone. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Patsnap. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. [Link]

  • Google Patents. Preparation method of 2-fluoro-4-methoxyacetophenone.
  • European Patent Office. METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4'-Methoxyacetophenone, 98%. [Link]

Sources

Technical Support Center: Chalcone Purification & Impurity Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chalcone Synthesis. As researchers and drug development professionals, you know that the Claisen-Schmidt condensation is the foundational method for synthesizing chalcone scaffolds. However, achieving high purity is frequently complicated by the persistence of unreacted starting materials—specifically, the aromatic aldehyde (e.g., benzaldehyde) and the aromatic ketone (e.g., acetophenone).

This guide is designed to move beyond basic procedural steps, offering a mechanistic understanding of why impurities persist and providing self-validating, field-proven protocols to isolate your target compound with absolute confidence.

Part 1: Diagnostic FAQs (Causality & Theory)

Q: Why does my Claisen-Schmidt condensation consistently leave unreacted benzaldehyde, even with extended reaction times? A: The aldol condensation is fundamentally an equilibrium-driven process. While utilizing an excess of base catalyst (NaOH/KOH) helps drive the reaction forward, electron-donating substituents on the benzaldehyde or steric hindrance on the acetophenone can shift the thermodynamic equilibrium, preventing 100% conversion[1]. Consequently, unreacted starting materials are almost always present in the crude matrix.

Q: Why can't I just wash the crude precipitate with water to remove the starting materials? A: Washing the crude product with cold water is an essential first step, but it only removes the base catalyst and water-soluble byproducts[2]. Unreacted acetophenone and benzaldehyde are highly lipophilic and liquid at room temperature. They do not wash away in water; instead, they remain trapped within the hydrophobic crystal lattice of the crude chalcone[3].

Q: My crude product is an oil instead of a solid. What happened, and how do I fix it? A: High concentrations of unreacted liquid starting materials (particularly benzaldehyde) act as impurities that severely depress the melting point of the chalcone, causing it to "oil out" rather than precipitate[3]. To resolve this, you must break the mixture using chemical scavenging or column chromatography before crystallization is thermodynamically possible.

Part 2: Self-Validating Experimental Protocols

A robust experimental protocol must be self-validating—meaning it contains built-in physical or chemical cues that confirm the step was successful before you proceed. Below are three definitive methodologies for removing unreacted starting materials.

Protocol A: Chemical Scavenging of Unreacted Benzaldehyde (Sodium Bisulfite Wash)

Causality: Sodium bisulfite (


) acts as a specialized nucleophile that attacks the highly electrophilic carbonyl carbon of unreacted aldehydes, forming a highly polar, water-soluble bisulfite adduct. Because ketones (acetophenone) and 

-unsaturated ketones (chalcones) are less electrophilic and sterically hindered, they do not form stable adducts under these conditions. This allows for precise liquid-liquid separation[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude, oily chalcone mixture in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bisulfite solution.

  • Agitation: Shake the funnel vigorously for 5–10 minutes, venting frequently.

    • Self-Validation Cue: The aqueous layer may become slightly cloudy or denser as the bulky benzaldehyde-bisulfite adduct forms and dissolves into the aqueous phase.

  • Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer (which now contains the trapped benzaldehyde)[2].

  • Neutralization & Drying: Wash the retained organic layer once with distilled water and once with brine. Dry the organic layer over anhydrous magnesium sulfate (

    
    ), filter, and remove the solvent via rotary evaporation to yield a benzaldehyde-free crude product[4].
    
Protocol B: Selective Recrystallization (Differential Solubility)

Causality: Chalcones generally exhibit a steep solubility curve in primary alcohols—they are highly soluble in boiling ethanol but virtually insoluble in ice-cold ethanol. Unreacted starting materials, being liquids with lower molecular weights, remain highly soluble even at 0°C. By carefully controlling the cooling rate, the chalcone forms a highly ordered crystal lattice that physically excludes the starting materials into the mother liquor[2].

Step-by-Step Methodology:

  • Saturation: Transfer the crude chalcone to an Erlenmeyer flask. Add a minimal amount of boiling 95% ethanol just until the solid completely dissolves[3].

  • Lattice Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not agitate. Slow cooling prevents the rapid trapping of impurities within the forming crystals.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath (0°C) for 15–30 minutes to force the remaining chalcone out of solution[2].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

    • Self-Validation Cue: Wash the filter cake with a small volume of ice-cold 95% ethanol. The filtrate pulling through into the flask should carry away a yellowish/brownish tint (the unreacted starting materials), leaving pale, highly pure chalcone crystals on the filter paper[3].

Protocol C: Silica Gel Column Chromatography

Causality: When recrystallization fails (often due to complex side-reactions or extreme oiling), chromatography separates compounds based on differential adsorption. The extended conjugation of the chalcone causes it to interact differently with the polar silica stationary phase compared to the less conjugated starting materials[1].

Step-by-Step Methodology:

  • Preparation: Pack a silica gel column using a non-polar solvent system. A standard starting eluent is a 9:1 or 3:1 ratio of Hexane to Ethyl Acetate[3].

  • Loading: Dissolve the crude mixture in a minimal amount of the eluent (or dichloromethane) and carefully load it onto the top of the silica bed[3].

  • Elution & Monitoring: Run the column and collect fractions.

    • Self-Validation Cue: Monitor fractions via Thin-Layer Chromatography (TLC). Benzaldehyde typically elutes first (highest

      
      ), followed by acetophenone, and finally the target chalcone (
      
      
      
      ~0.3 - 0.5)[3].

Part 3: Quantitative Data & Method Comparison

Use the following table to select the most appropriate purification strategy based on the specific impurities identified in your TLC analysis.

Purification TechniquePrimary Target ImpurityEstimated TimeTypical Yield RecoveryBest Applied When...
Recrystallization Acetophenone & Benzaldehyde2–3 Hours70% – 85%The crude product is already a solid, and impurities are minor.
Bisulfite Scavenging Benzaldehyde (Exclusive)1 Hour85% – 95%The crude product is an oil heavily contaminated with unreacted aldehyde.
Column Chromatography All Impurities & Side Products4–6 Hours60% – 80%Recrystallization fails, or synthesizing novel, highly substituted chalcones.

Part 4: Workflow Visualization

The following diagram illustrates the logical progression of the chemical scavenging workflow, demonstrating how unreacted benzaldehyde is isolated and removed from the chalcone matrix.

G A Crude Chalcone Mixture (Chalcone, Benzaldehyde, Acetophenone) B Dissolve in Organic Solvent (e.g., DCM or Diethyl Ether) A->B C Extract with Saturated Sodium Bisulfite (NaHSO3) B->C D Aqueous Layer (Benzaldehyde-Bisulfite Adduct) C->D Discard E Organic Layer (Chalcone + Acetophenone) C->E Retain F Rotary Evaporation & Recrystallization (EtOH) E->F G Pure Chalcone Crystals F->G

Caption: Purification workflow for removing unreacted benzaldehyde using bisulfite scavenging.

References

1.2 2.3 3.4 4.1

Sources

Technical Support Center: Advanced Optimization of Claisen-Schmidt Condensation for Electron-Rich Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Deactivated Nucleophile" Challenge

The Claisen-Schmidt condensation—a crossed-aldol reaction between a ketone and an aldehyde—is a cornerstone of chalcone synthesis.[1] However, when the ketone component is an electron-rich acetophenone (e.g., 4-methoxyacetophenone, 4-aminoacetophenone), the reaction kinetics degrade significantly compared to unsubstituted acetophenone.

The Core Problem: Electron-Donating Groups (EDGs) on the acetophenone ring increase the electron density at the carbonyl carbon. Through resonance and inductive effects, this destabilizes the forming enolate negative charge and lowers the acidity of the


-protons.
  • Acetophenone ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    :  ~18.4
    
  • 4-Methoxyacetophenone

    
    :  ~19.0–19.3
    

While this


 difference appears small, it shifts the deprotonation equilibrium unfavorable, reducing the concentration of the active enolate nucleophile. This guide provides field-proven protocols to overcome this thermodynamic barrier.

Mechanistic Insight & Troubleshooting Logic

Visualizing the Barrier

The following diagram illustrates the kinetic bottleneck caused by EDGs and the competing pathways.

ClaisenSchmidt_Mechanism Substrate Electron-Rich Acetophenone (High pKa) Enolate Enolate Ion (Low Concentration) Substrate->Enolate Slow Deprotonation (Rate Limiting) Base Base Catalyst (OH-) Base->Enolate Intermediate β-Hydroxy Ketone (Aldol Adduct) Enolate->Intermediate Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldehyde->Intermediate Cannizzaro Cannizzaro (Side Reaction) Aldehyde->Cannizzaro Excess Base No Enolate Product Chalcone (Enone) Intermediate->Product Dehydration (-H2O) Michael Michael Adduct (Oligomer) Product->Michael Enolate Attack on Product

Caption: Mechanistic pathway highlighting the rate-limiting deprotonation step caused by electron-donating groups (Red).

Troubleshooting Guide (Q&A)

Category A: Reaction Stalled or Low Yield

Q1: I am using standard conditions (10% NaOH/EtOH) with 4-methoxyacetophenone, but conversion is <30% after 24 hours. Why? Diagnosis: The standard base concentration is insufficient to generate a high enough standing concentration of the enolate for this deactivated substrate. Solution:

  • Increase Base Concentration: Switch to 40-60% aq. KOH or solid NaOH pellets.[2] The higher basicity is required to shift the equilibrium toward the enolate.

  • Solvent Modification: Reduce the volume of ethanol. High dilution favors the reverse retro-aldol reaction.

  • Temperature: Increase temperature to 50–60°C. Note: Monitor closely, as higher temps can promote polymerization.

Q2: My aldehyde is being consumed, but I don't see the chalcone. Where is it going? Diagnosis: If the ketone enolization is too slow, the base may consume the aldehyde via the Cannizzaro reaction (disproportionation to alcohol and carboxylic acid), especially if the aldehyde lacks


-protons.
Solution: 
  • Inverse Addition: Do not mix aldehyde and base first. Premix the ketone and base for 10–15 minutes to allow enolate formation before adding the aldehyde dropwise.

Category B: Product Isolation ("Oiling Out")

Q3: The product separates as a sticky, dark oil instead of a precipitate. How do I fix this? Diagnosis: This "oiling out" is usually due to:

  • Incomplete Dehydration: The intermediate

    
    -hydroxy ketone (aldol adduct) has formed but hasn't eliminated water to form the solid chalcone.
    
  • Impurities: Presence of Michael addition oligomers. Solution:

  • Chemical: Acidify the oil with dilute HCl. This often catalyzes the dehydration of the intermediate

    
    -hydroxy ketone into the solid chalcone.
    
  • Physical: Triturate the oil with a small amount of ice-cold ethanol or diethyl ether and scratch the glass vessel vigorously to induce nucleation.

  • Recrystallization: If it remains oily, dissolve in hot ethanol (minimum volume) and allow to cool very slowly to room temperature before placing in a fridge.

Optimized Experimental Protocols

Protocol 1: Solvent-Free Grinding (Green & High Yield)

Best for: Deactivated substrates (4-OMe, 4-NH2) where solution kinetics are poor.

Rationale: Grinding creates a localized "melt" with extremely high concentrations of reagents, overcoming the poor nucleophilicity of the enolate.

  • Reagents:

    • 4-Methoxyacetophenone (5 mmol, 0.75 g)

    • Benzaldehyde derivative (5 mmol)[3]

    • NaOH pellets (solid, 5 mmol, 0.2 g)

  • Procedure:

    • Place the ketone and aldehyde in a clean porcelain mortar.

    • Add the solid NaOH pellets.[2]

    • Grind vigorously with a pestle. The mixture will likely turn into a yellow/orange paste within 2–5 minutes.

    • Continue grinding for 10–20 minutes.

    • Allow the paste to stand for 10 minutes.

  • Workup:

    • Add 10 mL of ice-cold water to the mortar and triturate the solid.

    • Filter the solid using a Büchner funnel.

    • Wash with cold water until the filtrate is neutral.

    • Recrystallize from hot ethanol (95%).

Protocol 2: Microwave-Assisted Synthesis

Best for: High-throughput screening and rapid optimization.

  • Reagents:

    • Ketone (1.0 eq)[2][4]

    • Aldehyde (1.0 eq)

    • KOH (1.5 eq, pulverized) or Basic Alumina

    • Solvent: Minimal Ethanol (or solvent-free on support)

  • Procedure:

    • Mix reagents in a microwave-safe process vial.

    • Irradiate at 160–300 W for 60–120 seconds .

    • Safety Note: Do not use closed vessels without pressure control; ethanol vapor pressure rises rapidly.

  • Workup:

    • Pour reaction mixture onto crushed ice.

    • Acidify slightly with 10% HCl to precipitate the product.

Comparative Data: Method Efficiency

The following table highlights the efficiency gains when moving away from conventional solution-phase chemistry for electron-rich substrates.

MethodReaction TimeTypical Yield (4-OMe)Energy EfficiencyComments
Conventional (EtOH/NaOH) 24–48 Hours40–60%LowOften requires reflux; poor atom economy.
Solvent-Free (Grinding) 10–20 Mins85–95%HighHigh concentration drives equilibrium; greenest method.
Microwave Irradiation 1–3 Mins88–96%Very HighRequires specialized equipment; risk of superheating.
Ultrasound (Sonication) 30–60 Mins75–85%MediumGood for initiating nucleation; avoids thermal degradation.

Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting_Tree Start Start: Reaction Analysis CheckTLC Check TLC (After 1 hour) Start->CheckTLC SM_Remains Ketone SM Remains? CheckTLC->SM_Remains Yes_SM Yes: Low Conversion SM_Remains->Yes_SM High Intensity No_SM No: SM Consumed SM_Remains->No_SM Low Intensity Action_Base Action: Increase Base Conc. or Switch to Solvent-Free Yes_SM->Action_Base Product_State Product State? No_SM->Product_State Solid Solid Precipitate Product_State->Solid Ideal Oil Sticky Oil Product_State->Oil Problem Action_Oil Action: Acidify (HCl) & Cool to 0°C Oil->Action_Oil

Caption: Decision tree for diagnosing reaction failures and "oiling out" issues.

References

  • Guthrie, J. P., Cossar, J., & Klym, A. (1987).[5] pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154–2158.

  • Palleros, D. R. (2004).[6] Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.[6]

  • Thirunarayanan, G., et al. (2012).[7] Flyash:H2SO4 catalyzed solvent free synthesis of some chalcones. Spectrochimica Acta Part A, 91, 18-22.

  • BenchChem Technical Support. (2025). Troubleshooting side reactions in Claisen-Schmidt condensation.

  • Sankar, R., et al. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods. Global Research Online.

Sources

Troubleshooting low conversion rates in acetophenone bromination

Technical Support Center: Acetophenone -Bromination

Ticket ID: BROM-ACE-001 Status: Open Topic: Troubleshooting Low Conversion & Yield Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

Low conversion in acetophenone bromination is rarely a stoichiometric failure; it is almost always a kinetic bottleneck or a selectivity failure .

The

This guide moves beyond basic "add more reagent" advice to address the mechanistic root causes of failure.

Module 1: Diagnostic Workflow (Triage)

Before altering your protocol, use this logic flow to identify the specific failure mode.

TroubleshootingFlowStartSTART: Low Conversion ObservedCheckSMIs Starting Material (SM)visible on TLC/LCMS?Start->CheckSMCheckBrIs Bromine source consumed?CheckSM->CheckBrYesCheckProdIs Desired Product formed?CheckSM->CheckProdNoBrGoneBr source consumedSM remainsCheckBr->BrGoneYesBrRemainsBr source persistsSM remainsCheckBr->BrRemainsNoFugitive Emissions (Leak)\nOR\nSide Reaction (O-alkylation)Fugitive Emissions (Leak)ORSide Reaction (O-alkylation)BrGone->Fugitive Emissions (Leak)\nOR\nSide Reaction (O-alkylation)Kinetic Stall:\n1. Temp too low\n2. Catalyst deactivation\n3. EWG on RingKinetic Stall:1. Temp too low2. Catalyst deactivation3. EWG on RingBrRemains->Kinetic Stall:\n1. Temp too low\n2. Catalyst deactivation\n3. EWG on RingPolyBromIssue: Over-bromination(Di/Tri-bromo species)CheckProd->PolyBromMultiple Non-Polar SpotsRingSubIssue: Ring Bromination(Regio-selectivity failure)CheckProd->RingSubWrong NMR Splitting

Figure 1: Diagnostic logic tree for isolating the root cause of bromination failure.

Module 2: Mechanistic Failures & Solutions

Scenario A: The "Stalled" Reaction (Kinetic Control)

Symptom: Starting material and bromine source are both present, but conversion has plateaued. Root Cause: The rate-determining step (RDS) in acid-catalyzed bromination is enolization , not the bromination itself.

The concentration of bromine does not appear in the rate equation. Adding more bromine will not speed up the reaction.

Troubleshooting Protocol:
  • Catalyst Audit: If using

    
     in Acetic Acid (
    
    
    ), the acidity of
    
    
    alone (
    
    
    ) is often insufficient for rapid enolization of deactivated acetophenones.
    • Solution: Add a catalytic amount of HBr (48% aq) or

      
      -TsOH . This lowers the activation energy for the keto-enol tautomerism.
      
  • Electronic Deactivation: Does your acetophenone have Para-Nitro, Cyano, or Trifluoromethyl groups?

    • Insight: These EWGs destabilize the oxocarbenium ion intermediate required for enolization.

    • Solution: Increase temperature to 60-80°C. Room temperature is insufficient for electron-deficient substrates.

Scenario B: Selectivity Failure (Ring vs. Alpha)

Symptom: Conversion is high, but the product is wrong (Ring bromination). Root Cause: Competition between Electrophilic Aromatic Substitution (EAS) and


-Halogenation
  • Alpha-Bromination: Favored by Bronsted acids (

    
    , 
    
    
    ).
  • Ring Bromination: Favored by Lewis acids (

    
    , 
    
    
    ) or highly activated rings (Phenols/Anilines).
Troubleshooting Protocol:
  • Remove Lewis Acids: Ensure your bromine source and solvent are free of iron traces (use glass-coated stir bars, not exposed metal).

  • Solvent Switch: If the ring is electron-rich (e.g.,

    
    -Methoxyacetophenone), switch to Methanol  with 
    
    
    -TsOH. This promotes the ionic mechanism via the enol ether, favoring the side chain over the ring.

Module 3: Validated Protocols

Protocol 1: Standard Acid-Catalyzed Bromination

Best for: Unsubstituted or moderately deactivated acetophenones.

ParameterSpecificationNotes
Stoichiometry 1.0 eq Ketone : 0.95 eq ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Slight deficit of

prevents di-bromination.
Solvent Glacial Acetic AcidMust be dry. Water slows the reaction.
Catalyst 48% HBr (drops) or

(cat.)
Warning:

is aggressive; use HBr for selectivity.
Temp 0°C

RT
Start cold to control exotherm, warm to finish.

Step-by-Step:

  • Dissolve acetophenone (10 mmol) in Glacial Acetic Acid (20 mL).

  • Add 2-3 drops of 48% HBr (initiator).

  • Critical Step: Add

    
     (9.5 mmol) solution dropwise over 30-60 minutes.
    
    • Visual Check: The solution should decolorize between drops. If red color persists, STOP addition and wait (or warm slightly). Accumulation of unreacted

      
       can lead to a runaway exotherm.
      
  • Quench with saturated

    
     (Caution: 
    
    
    evolution) and extract with DCM.
Protocol 2: NBS with -TsOH (High Selectivity)

Best for: Substrates sensitive to

Mechanism: Unlike radical NBS bromination (Wohl-Ziegler), this method uses

NBS_MechanismNBSNBS + p-TsOHBr_ActiveActive Br+NBS->Br_ActiveActivationProductPhenacyl Bromide(Mono-product)Br_Active->ProductKetoneAcetophenoneEnolEnol IntermediateKetone->EnolAcid Cat.(Rate Limiting)Enol->Product+ Br+

Figure 2: Pathway for acid-mediated NBS bromination, avoiding radical initiators.

Step-by-Step:

  • Dissolve acetophenone (1.0 eq) and

    
    -TsOH (0.1 eq) in Acetonitrile (
    
    
    ).
  • Heat to reflux (80°C).

  • Add NBS (1.05 eq) portion-wise over 15 minutes.

  • Reflux for 2-3 hours.

  • Cool, filter off succinimide byproduct, and concentrate.

Module 4: Frequently Asked Questions (FAQ)

Q: Why do I get significant di-bromination even with 1.0 equivalent of Bromine? A: This is a classic kinetic issue. In base-catalyzed bromination, the product is more acidic than the starting material, leading to runaway polybromination (Haloform reaction). In acid-catalyzed conditions, the product is less basic (harder to protonate), which usually protects it. Fix: If you see di-bromination in acid, your addition rate is too fast. You are creating localized high concentrations of

Q: My reaction turns black/tarry. What happened? A: You likely have polymerization or decomposition due to high HBr concentration and heat. Fix: Add a scavenger or use the King’s Method (Copper(II) bromide in refluxing Ethyl Acetate/Chloroform).

Q: Can I use this for drug synthesis (GMP)? A: Elemental bromine is hazardous and difficult to handle on scale. For GMP/GLP applications, Pyridinium Tribromide is the preferred reagent. It is a weighable solid, stoichiometric (1:1), and releases

Q: Safety Warning? A: CRITICAL:

  • Always work in a functioning fume hood.

  • Keep a beaker of 10% Sodium Thiosulfate handy to neutralize spills immediately.

  • Wash glassware with thiosulfate solution before removing it from the hood.

References

  • Mechanism of Acid-Catalyzed Halogenation

    • Source: LibreTexts Chemistry. "22.
    • URL:[Link]

  • NBS Protocols & Selectivity

    • Source: BenchChem Technical Support.[1][2][3][4] "Acid-catalyzed bromination of acetophenone derivatives."

  • Green Chemistry Alternatives (Pyridinium Tribromide)

    • Source: Gao, Y., et al. "Application of α-bromination reaction on acetophenone derivatives in experimental teaching."[5] BMC Chemistry (2024).[5]

    • URL:[Link]

  • Electroselective Bromination (Green Method)

    • Source: RSC Publishing. "Electroselective α-bromination of acetophenone using in situ bromonium ions."
    • URL:[Link]

Separation of 4'-chloro-2'-methoxy and 2'-chloro-4'-methoxy isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification and separation of the regioisomers formed during the Friedel-Crafts acetylation of 3-chloroanisole. The mixture primarily contains 2'-chloro-4'-methoxyacetophenone (Isomer A) and 4'-chloro-2'-methoxyacetophenone (Isomer B) .

Successful separation relies on exploiting the significant difference in melting points and the subtle polarity shifts induced by the ortho-substituent effect. This guide provides a validated workflow combining fractional crystallization and flash chromatography.

Technical Specifications & Properties

Before initiating separation, confirm the identity of your crude mixture components.[1]

PropertyIsomer A (Major Product)Isomer B (Minor Product)
IUPAC Name 1-(2-chloro-4-methoxyphenyl)ethanone1-(4-chloro-2-methoxyphenyl)ethanone
Common Name 2'-chloro-4'-methoxyacetophenone4'-chloro-2'-methoxyacetophenone
Structure Acetyl at C1, Cl at C2, OMe at C4Acetyl at C1, OMe at C2, Cl at C4
Physical State Crystalline Solid Liquid / Low-Melting Solid
Melting Point 100–102 °C [1]< 30 °C (Often oils out)
Polarity (TLC) Lower R_f (More Polar)Higher R_f (Less Polar)
Key NMR Signal H-6 doublet > 7.7 ppm (Deshielded)H-6 doublet > 7.6 ppm

*Note: Polarity inversion can occur depending on the stationary phase. On standard Silica Gel, the ortho-methoxy group in Isomer B often shields the carbonyl, reducing interaction with silica and increasing R_f relative to Isomer A.

Troubleshooting Guide: Separation Protocols

Scenario 1: Bulk Separation (>10g scale)

Recommendation: Fractional Crystallization Why: Isomer A has a significantly higher melting point and crystal lattice energy. It can be selectively precipitated while Isomer B remains in the mother liquor.

Protocol:

  • Dissolution: Dissolve the crude mixture in hot Ethanol (95%) or a mixture of Hexane:Ethyl Acetate (9:1) . Use the minimum amount of solvent required to dissolve the solid at reflux.

  • Cooling: Allow the solution to cool slowly to room temperature. Do not shock-cool in an ice bath immediately, as this entraps Isomer B.

  • Seeding: If oiling occurs, scratch the flask wall or add a seed crystal of pure Isomer A.

  • Filtration: Filter the white needles formed. This is Isomer A .

  • Mother Liquor: The filtrate is enriched in Isomer B. Concentrate this fraction for chromatographic purification.

Self-Validation Check:

  • Take a melting point of the crystals. If <95°C, recrystallize again.

Scenario 2: High Purity / Difficult Separation (<10g scale)

Recommendation: Flash Column Chromatography Why: When crystallization yield is low or Isomer B is the target, chromatography provides definitive separation.

Protocol:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution using Hexane (Solvent A) and Ethyl Acetate (Solvent B) .

    • Start: 95% A / 5% B (2 CV)

    • Ramp: 5% B to 20% B over 10 CV.

  • Elution Order:

    • Fraction 1 (Isomer B): 4'-chloro-2'-methoxyacetophenone (Ortho-methoxy). The steric hindrance of the ortho-methoxy group reduces the binding of the carbonyl to the silica, causing it to elute first.

    • Fraction 2 (Isomer A): 2'-chloro-4'-methoxyacetophenone (Para-methoxy). The para-methoxy group donates electron density, making the carbonyl more basic and stickier to silica, plus the steric access is open.

Common Issue: Co-elution or "Streaking"

  • Fix: Add 1% Triethylamine to the mobile phase to neutralize acidic sites on the silica if the peaks are tailing.

Analytical Troubleshooting (FAQ)

Q: My NMR spectrum shows a mixture. How do I quantify the ratio? A: Focus on the Methoxy (-OCH3) singlet.

  • Isomer A (2'-Cl, 4'-OMe): Methoxy singlet appears around 3.85 ppm .

  • Isomer B (4'-Cl, 2'-OMe): Methoxy singlet appears slightly downfield/upfield depending on solvent, but the key differentiator is the aromatic region.

  • Aromatic Region: Look at the proton ortho to the carbonyl (H-6).

    • In Isomer A, H-6 is a doublet (J~8.5 Hz) at ~7.70 ppm .

    • In Isomer B, H-6 is a doublet (J~8.5 Hz) at ~7.60 ppm .

    • Integrate these doublets to determine the molar ratio.

Q: The product is oiling out during crystallization. A: This indicates the solution is too concentrated or the ratio of Isomer B is too high (acting as a solvent).

  • Fix: Re-dissolve in a larger volume of solvent. Add a co-solvent like Hexane to the hot Ethanol solution until slightly cloudy, then reheat to clear and let cool.

Q: I see a third spot on TLC. A: This is likely 3-chloroanisole (starting material) or a di-acetylated byproduct.

  • Starting material will have a very high R_f (near solvent front in 10% EtOAc).

  • Di-acetylated products will be very polar (near baseline).

Decision Workflow

The following diagram outlines the logical flow for processing the crude reaction mixture.

SeparationWorkflow Start Crude Reaction Mixture (Isomer A + Isomer B) TLC Step 1: TLC Analysis (10% EtOAc in Hexane) Start->TLC Decision1 Is Isomer A dominant? (Major spot at lower Rf) TLC->Decision1 Cryst Step 2: Crystallization (Ethanol or Hex/EtOAc) Decision1->Cryst Yes (Solid dominant) Chrom Step 3: Flash Chromatography (Gradient 5-20% EtOAc) Decision1->Chrom No (Oil/Mix) Filter Filtration Cryst->Filter Solid Solid Fraction (Enriched Isomer A) Filter->Solid Liquor Mother Liquor (Enriched Isomer B) Filter->Liquor IsoA Pure Isomer A (2'-Cl-4'-OMe) mp 100-102°C Solid->IsoA Recrystallize if needed Liquor->Chrom Chrom->IsoA Second Fraction IsoB Pure Isomer B (4'-Cl-2'-OMe) Liquid/Low MP Chrom->IsoB First Fraction

Caption: Operational workflow for the isolation of chloro-methoxyacetophenone isomers.

References

  • Oxford University Press. (1981). The Reaction of Acetophenones with Manganese(III) Acetate.[2] (Confirming MP of 2-chloro-4-methoxyacetophenone as 100-102°C).

  • BenchChem. (2025).[3][4] Separation of Chloro-2-Naphthol Isomers (Analogous Methodology).

  • Apollo Scientific. (2025). Product Data: 2'-Chloro-4'-methoxyacetophenone.[2][5][6] (Note: Discrepancy in MP data noted in text).

Sources

Validation & Comparative

FTIR characteristic peaks for 4'-Chloro-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spectral Fingerprint

In the synthesis and quality control of 4'-Chloro-2'-methoxyacetophenone (CAS: 13916-89-7), Fourier Transform Infrared (FTIR) spectroscopy serves as a critical rapid-response tool. While NMR provides structural resolution, FTIR offers superior utility for real-time reaction monitoring and raw material verification due to the distinct dipole changes associated with the acetylation of the electron-rich aromatic ring.

This guide compares the FTIR profile of the target compound against its primary precursor (3-Chloroanisole ) and a structural analog (4'-Chloroacetophenone ). By isolating specific vibrational modes—specifically the carbonyl shift and methoxy ether bands—researchers can establish a self-validating identification protocol.[1]

Theoretical Framework & Causality

The infrared spectrum of 4'-Chloro-2'-methoxyacetophenone is governed by the interplay between the electron-donating methoxy group (


) and the electron-withdrawing chloro and acetyl groups.
  • The Carbonyl Anchor (

    
    ):  Unlike a standard ketone (
    
    
    
    ), the carbonyl in this molecule is conjugated with the benzene ring, lowering the frequency. The ortho-methoxy group introduces a steric and potentially weak electrostatic interaction (field effect) that distinguishes it from para-only substituted analogs.[1]
  • The Methoxy "Twin Peaks": The aryl-alkyl ether linkage produces two strong characteristic bands: the asymmetric stretch (

    
    ) and the symmetric stretch (
    
    
    
    ). These are critical for distinguishing the product from non-methoxylated analogs.
  • The Halogen Signature: The

    
     bond typically absorbs in the fingerprint region (
    
    
    
    and
    
    
    ), often obscured but vital for confirming the integrity of the halogenation pattern.

Comparative Analysis: Target vs. Alternatives

Scenario A: Reaction Monitoring (Synthesis from 3-Chloroanisole)

Objective: Confirm Friedel-Crafts acetylation completion. The Comparator: 3-Chloroanisole (Starting Material).[1]

Feature3-Chloroanisole (Precursor)4'-Chloro-2'-methoxyacetophenone (Target)Diagnostic Action
C=O[1] Stretch Absent Strong, ~1675 cm⁻¹ Primary Indicator: Appearance of this peak confirms acetylation.[1]
C-O Stretch Present (~1250/1040 cm⁻¹)Present (~1250/1025 cm⁻¹)Secondary: Minor shift due to ring electron density change.[1]
Ar-H Bending meta-substituted pattern1,2,4-trisubstituted patternTertiary: Changes in the 800-900 cm⁻¹ region confirm regioselectivity.
Scenario B: Structural Verification (Differentiation from Analogs)

Objective: Distinguish from 4'-Chloroacetophenone (demethoxylated analog impurity).[1] The Comparator: 4'-Chloroacetophenone.[1][2]

Feature4'-Chloroacetophenone (Analog)4'-Chloro-2'-methoxyacetophenone (Target)Diagnostic Action
C-O-C Stretch Absent Strong, ~1250 cm⁻¹ Pass/Fail: Absence of this band indicates loss of methoxy group.
C=O Position ~1685 cm⁻¹~1675 cm⁻¹Subtle: The ortho-methoxy group typically lowers wavenumber via donation/sterics.[1]
Aliphatic C-H Methyl ketone onlyMethyl ketone + MethoxyConfirmation: Increased intensity in 2850-2950 cm⁻¹ region.[1]

Visual Logic & Workflow

The following diagrams illustrate the decision-making logic for spectral analysis and the reaction monitoring pathway.

Diagram 1: Spectral Logic Tree for Identification

SpectralLogic Start Unknown Sample Spectrum CheckCO Check 1650-1700 cm⁻¹ (C=O Region) Start->CheckCO HasCO Peak Present CheckCO->HasCO Strong Band NoCO Peak Absent CheckCO->NoCO No Band CheckEther Check 1240-1260 cm⁻¹ (C-O-C Region) HasCO->CheckEther Precursor ID: 3-Chloroanisole (Reaction Incomplete) NoCO->Precursor HasEther Strong Band Present CheckEther->HasEther NoEther Band Absent CheckEther->NoEther Target ID: 4'-Chloro-2'-methoxyacetophenone (Target Confirmed) HasEther->Target Analog ID: 4'-Chloroacetophenone (Wrong Structure) NoEther->Analog

Caption: Decision tree for distinguishing the target compound from its precursor and non-methoxylated analog using key spectral windows.

Diagram 2: Reaction Monitoring Workflow

ReactionFlow Substrate Substrate: 3-Chloroanisole (No C=O peak) Reaction Friedel-Crafts Acylation (Process) Substrate->Reaction Reagent Reagent: Acetyl Chloride/AlCl3 Reagent->Reaction Sampling Aliquot Sampling (t = 1, 2, 4 hrs) Reaction->Sampling FTIR FTIR Analysis (Focus: 1675 cm⁻¹) Sampling->FTIR Decision Is C=O Peak Area Plateaued? FTIR->Decision Continue Continue Heating Decision->Continue No / Increasing Quench Quench Reaction (Product Formed) Decision->Quench Yes / Stable Continue->Sampling

Caption: Process flow for using FTIR to monitor the conversion of 3-chloroanisole to the target ketone.

Experimental Protocol: Self-Validating Acquisition

To ensure data trustworthiness, follow this protocol which minimizes sampling error (e.g., moisture interference or pathlength variation).

Method: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? Solid acetophenones can be difficult to pelletize (KBr) reproducibly due to low melting points (


). ATR requires minimal prep and allows for easy cleaning between reaction aliquots.[1]
  • System Blank: Clean the diamond/ZnSe crystal with isopropanol.[1] Collect a background spectrum (air) to remove

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) contributions.
  • Sample Loading:

    • Solid Product: Place ~5 mg of solid on the crystal.[1] Apply pressure using the anvil until the force gauge indicates optimal contact.[1]

    • Reaction Aliquot: Place 1 drop of the reaction mixture on the crystal. Note: If using a solvent like DCM or Toluene, allow the solvent to evaporate for 30 seconds, or subtract the solvent spectrum reference.

  • Acquisition Parameters:

    • Resolution:

      
       (Standard for identifying functional groups).
      
    • Scans: 16 or 32 scans (Sufficient signal-to-noise ratio).

    • Range:

      
      .
      
  • Validation Check:

    • Verify the baseline is flat at

      
       (no absorbance region).
      
    • Ensure the C=O peak absorbance is between 0.2 and 0.8 AU for linearity.[1]

Detailed Characteristic Peaks Table

Wavenumber (cm⁻¹)Vibrational ModeAssignmentNotes for Interpretation
3050 - 3100 C-H StretchAromatic RingWeak intensity; diagnostic of unsaturation.
2940 - 2840 C-H StretchAlkyl (Methoxy/Methyl)Multiple bands.[1][3] The presence of bands <3000 cm⁻¹ confirms the acetyl/methoxy groups.[1]
1670 - 1680 C=O[1] Stretch Aryl Ketone Critical ID Peak. Lower frequency than aliphatic ketones due to conjugation.
1580 - 1600 C=C StretchAromatic Ring"Breathing" modes of the benzene ring.[1]
1245 - 1255 C-O Stretch Aryl Ether (Asym) Critical ID Peak. Very strong intensity.[1] Distinguishes from simple acetophenones.
1020 - 1030 C-O StretchAryl Ether (Sym)Strong intensity; corroborates the 1250 cm⁻¹ band.[1]
800 - 850 C-H Bend (oop)1,2,4-Trisubstitution"Out-of-plane" bending. Pattern specific to the position of Cl, OMe, and Acetyl groups.
~700 - 750 C-Cl StretchAlkyl/Aryl ChlorideOften weak or obscured in the fingerprint region; less reliable for primary ID.[1]

References

  • National Institutes of Health (NIH) - PubChem. 3'-Chloro-4'-methoxyacetophenone (Related Isomer Data & Spectral Properties).[1] Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak-Correlation.[1][4] ASEAN Journal for Science and Engineering in Materials.[1][4] Retrieved from [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (Acetophenones and Ethers). Retrieved from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of Propiconazole (CAS 60207-19-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Propiconazole (CAS 60207-19-4), a widely used triazole fungicide. Unlike generic application notes, this document focuses on the mechanistic causality of fragmentation, the differentiation of stereoisomers, and a direct performance comparison with structural analogs like Tebuconazole and Difenoconazole. It is designed for analytical scientists optimizing Multi-Residue Methods (MRM) for regulatory compliance.

Part 1: Compound Architecture & MS/MS Mechanistics

Structural Basis of Fragmentation

Propiconazole (1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole) is characterized by three distinct moieties that dictate its fragmentation under Collision-Induced Dissociation (CID):

  • 1,2,4-Triazole Ring: A proton-affine site responsible for the [M+H]+ precursor generation.

  • Dioxolane Ring: The central linker, susceptible to cleavage.

  • 2,4-Dichlorophenyl Group: Provides a distinct isotopic signature (Cl2 pattern).

Fragmentation Pathway Analysis

Upon electrospray ionization (ESI+), Propiconazole forms a protonated precursor at m/z 342.1 . The fragmentation is driven by the stability of the resulting carbocations.

  • Primary Pathway (Triazole Loss): The weakest bond is the C-N bond connecting the triazole to the dioxolane methyl group. Cleavage yields the neutral triazole and a carbocation at m/z 273 (often transient) or the protonated triazole ion at m/z 70 (or m/z 69 via H-transfer).

  • Secondary Pathway (Dioxolane Cleavage): Further energy input shatters the dioxolane ring. The most stable and abundant product ion is the 2,4-dichlorobenzyl cation at m/z 159 . This ion is highly specific due to the chlorine isotope pattern (159/161).

  • Diagnostic Pathway: A specific cleavage retaining the dioxolane structure yields the fragment at m/z 191 , useful for distinguishing Propiconazole from other dichlorophenyl-containing azoles.

Visualization of Fragmentation Mechanics

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 342.1 (Propiconazole) Intermediate Dioxolane-Phenyl Cation m/z 273 Parent->Intermediate Neutral Loss: Triazole (-69 Da) Frag69 Qualifier Ion m/z 70 / 69 (Triazole Ring) Parent->Frag69 Direct Cleavage Frag159 Quantifier Ion m/z 159 (Dichlorobenzyl Cation) Intermediate->Frag159 Ring Opening (-114 Da) Frag191 Diagnostic Ion m/z 191 (Dioxolane Fragment) Intermediate->Frag191 Rearrangement

Figure 1: Mechanistic fragmentation pathway of Propiconazole under ESI+ conditions.

Part 2: Comparative Performance Analysis

The Isomer Challenge

A critical differentiator for Propiconazole (CAS 60207-19-4) compared to analogs like Tebuconazole is its stereochemistry. Propiconazole contains two chiral centers , resulting in four stereoisomers. On standard achiral C18 columns, these typically resolve into two distinct peaks (cis and trans diastereomers).

Impact on Integration: Analysts must sum the areas of both peaks for accurate quantification. Failure to do so results in a ~50% underestimation of residue levels.

Comparative Data: Propiconazole vs. Alternatives

The following table contrasts Propiconazole with two other common triazole fungicides, highlighting specificity and chromatographic behavior.

FeaturePropiconazole (CAS 60207-19-4)Tebuconazole (CAS 107534-96-3)Difenoconazole (CAS 119446-68-3)
Precursor Ion [M+H]+ 342.1308.2406.1
Primary Quantifier 159.0 (High Specificity)70.1 (Low Specificity*)251.1 (High Specificity)
Secondary Qualifier 69.1 / 191.0125.170.1
Chromatography (C18) Double Peak (Diastereomers)Single Peak (Enantiomers co-elute)Double Peak (Diastereomers)
Matrix Interference Moderate (m/z 69 is noisy)High (m/z 70 is very common)Low (High mass fragments)
Ionization Source ESI+ (Preferred)ESI+ (Preferred)ESI+ (Preferred)

*Note: Tebuconazole's primary fragment (m/z 70) is the generic triazole ring, which is prone to background noise in complex matrices like soil or tea. Propiconazole's m/z 159 offers superior signal-to-noise (S/N) ratios.

Part 3: Experimental Protocol (Self-Validating)

Method Design Philosophy

This protocol utilizes a "Self-Validating" approach by monitoring the Ion Ratio between the Quantifier (159) and Qualifier (69/191). If the ratio deviates by >30% from the standard, the detection is flagged as a false positive (likely matrix interference).

Sample Preparation (QuEChERS)
  • Extraction: Weigh 10g homogenized sample into a 50mL centrifuge tube. Add 10mL Acetonitrile (ACN).[1]

  • Salting Out: Add 4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate. Shake vigorously for 1 min.

  • Centrifugation: 3000 RCF for 5 min.

  • Cleanup (d-SPE): Transfer 1mL supernatant to a tube containing 150mg MgSO4 and 25mg PSA (Primary Secondary Amine) to remove organic acids/sugars.

  • Reconstitution: Dilute extract 1:1 with mobile phase A (Water + 0.1% Formic Acid) to improve peak shape.

LC-MS/MS Parameters
  • Column: C18 (100mm x 2.1mm, 1.7µm or 2.6µm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate.

  • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min).

  • Flow Rate: 0.3 - 0.4 mL/min.

Analytical Workflow Diagram

Workflow Sample Sample Homogenate (10g) Extract QuEChERS Extraction (ACN + Salts) Sample->Extract Cleanup d-SPE Cleanup (PSA/MgSO4) Extract->Cleanup Supernatant LC LC Separation (C18 Column, Gradient) Cleanup->LC Dilute 1:1 MS MS/MS Detection (ESI+, MRM Mode) LC->MS Eluent Data Data Analysis Sum Isomer Peaks (RT 7.4 & 7.5) MS->Data m/z 342->159 m/z 342->69

Figure 2: Optimized analytical workflow for Propiconazole determination.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 43234, Propiconazole. PubChem. Available at: [Link]

  • European Union Reference Laboratories (EURL). Validation Report 36: Determination of Pesticide Residues by LC-MS/MS. EURL-Pesticides. Available at: [Link]

  • Food and Agriculture Organization (FAO). Propiconazole: FAO Specifications and Evaluations for Agricultural Pesticides. FAO.org. Available at: [Link]

  • Waters Corporation. Sample Profiling of Pesticide Formulations Using UV and MS Detection (Application Note). Waters.com. Available at: [Link]

Sources

Comparing reactivity of 4'-chloro vs 4'-bromo-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of medicinal chemistry and scaffold synthesis, the choice between 4'-chloro-2'-methoxyacetophenone (Cl-MAP) and 4'-bromo-2'-methoxyacetophenone (Br-MAP) is a strategic decision between reactivity and economy .

  • 4'-Bromo-2'-methoxyacetophenone (Br-MAP) is the superior candidate for discovery-phase synthesis, library generation, and applications requiring mild conditions (e.g., lithium-halogen exchange). Its weaker C-Br bond allows for rapid oxidative addition in palladium-catalyzed cross-couplings.

  • 4'-Chloro-2'-methoxyacetophenone (Cl-MAP) serves as a cost-effective alternative for large-scale process chemistry. However, it requires specialized ligands (e.g., Buchwald phosphines) or higher energy inputs to overcome the kinetic barrier of the stronger C-Cl bond.

Substrate Profile & Physical Properties[1]

Both compounds share the acetophenone core with a methoxy group at the ortho position (C2') and a halogen at the para position (C4') . The para-acetyl group activates the halogen towards nucleophilic attack and oxidative addition, while the meta-methoxy group exerts a subtle inductive influence.

Property4'-Bromo-2'-methoxyacetophenone4'-Chloro-2'-methoxyacetophenone
Abbreviation Br-MAP Cl-MAP
CAS Number 89368-12-7 60207-19-4
Molecular Weight 229.07 g/mol 184.62 g/mol
Physical State Solid (White to pale yellow)Solid (Off-white powder)
Melting Point 63–64 °C [1]N/A (Est. 45–55 °C based on analogs)
C-X Bond Energy ~81 kcal/mol (Weaker)~96 kcal/mol (Stronger)
Key Reactivity High (Pd-coupling, Li-exchange)Moderate (Requires activated catalysts)

Note on Nomenclature: Ensure you are working with the ring-substituted isomers. The alpha-halo isomers (phenacyl halides, e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) are potent lachrymators and chemically distinct.

Reactivity Analysis

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The primary differentiator is the rate of oxidative addition , the first and rate-determining step in the catalytic cycle.

  • Br-MAP: The C-Br bond undergoes facile oxidative addition with standard Pd(0) catalysts (e.g.,

    
    ). The para-acetyl group further lowers the activation energy by withdrawing electron density from the ring, making the C-Br bond more electrophilic.
    
  • Cl-MAP: The C-Cl bond is significantly stronger. While the para-acetyl group helps, standard catalysts often result in incomplete conversion or require high temperatures (>100 °C). Successful coupling typically demands electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate the insertion of Pd into the C-Cl bond.

SuzukiCycle cluster_diff Kinetic Bottleneck Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd + Ar-X (Br >> Cl) Complex1 Ar-Pd(II)-X Intermediate OxAdd->Complex1 TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Complex1->TransMet Complex2 Ar-Pd(II)-Ar' Intermediate TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The oxidative addition step (red) is where Br-MAP significantly outperforms Cl-MAP.

Lithium-Halogen Exchange

This is a binary distinction.

  • Br-MAP: Reacts rapidly with n-butyllithium (n-BuLi) at -78 °C to form the aryl-lithium species. The reaction is faster than proton transfer, allowing for clean lithiation.

  • Cl-MAP: Inert to n-BuLi under standard conditions. Attempting to force the reaction often leads to nucleophilic attack on the ketone (side reaction) or ortho-lithiation directed by the methoxy group rather than C-Cl exchange. Use Br-MAP if you need to generate a nucleophile.

Experimental Protocols

Protocol A: Suzuki Coupling (Optimized for Br-MAP)

Applicable to Cl-MAP only if using SPhos/XPhos ligands and extended reaction times.

Reagents:

  • Substrate: 1.0 equiv (Br-MAP)

  • Boronic Acid: 1.2 equiv (e.g., Phenylboronic acid)

  • Catalyst:

    
     (3 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1)

Procedure:

  • Setup: Charge a reaction vial with Br-MAP (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg),

    
     (2.0 mmol, 276 mg), and Pd catalyst.
    
  • Degas: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add degassed Dioxane/Water (5 mL) via syringe.

  • Reaction: Heat to 80 °C for 4–6 hours. (For Cl-MAP: Heat to 100–110 °C for 16–24 hours).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Yields:

  • Br-MAP: 85–95%

  • Cl-MAP: 40–60% (Standard catalyst) / 80–90% (Buchwald Ligands)

Protocol B: Lithium-Halogen Exchange (Exclusive to Br-MAP)

Warning: This protocol is not suitable for Cl-MAP.

Procedure:

  • Protection: The ketone must be protected (e.g., as a ketal) or the reaction must be performed with in-situ trapping if the ketone is to be preserved (though ketone protection is standard practice before lithiation).

    • Alternative: If the ketone is unprotected, n-BuLi will attack the carbonyl.

    • Assumption: This protocol assumes the ketone is protected as a dioxolane.

  • Exchange: Dissolve protected Br-MAP (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to -78 °C .

  • Addition: Dropwise add n-BuLi (1.1 mmol, 2.5 M in hexanes) over 10 minutes.

  • Trapping: Stir for 30 mins at -78 °C, then add electrophile (e.g., DMF,

    
    ).
    
  • Quench: Warm to RT and quench with saturated

    
    .
    

Decision Matrix

Use the following logic tree to select the appropriate starting material for your campaign.

DecisionTree Start Select Substrate ReactionType Primary Reaction Type? Start->ReactionType Coupling Pd-Catalyzed Coupling ReactionType->Coupling Cross-Coupling Lithiation Lithium-Halogen Exchange ReactionType->Lithiation Metalation Scale Scale of Reaction Coupling->Scale Br USE Br-MAP (CAS: 89368-12-7) Lithiation->Br Mandatory Scale->Br Discovery (<10g) High Speed/Yield Cl USE Cl-MAP (CAS: 60207-19-4) Scale->Cl Process (>1kg) Cost Savings

Figure 2: Substrate Selection Logic. Br-MAP is the versatile choice; Cl-MAP is the economic choice.

References

  • Biosynce . (2024). 1-(4-Bromo-2-methoxyphenyl)ethanone CAS 89368-12-7 Product Data. Retrieved from

  • BenchChem . (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from

  • Sigma-Aldrich . (2024). Product Specification: 1-(4-Bromo-2-methoxyphenyl)ethanone. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

Sources

A Senior Application Scientist's Guide to 13C NMR Chemical Shifts of Methoxy and Acetyl Carbons

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of structural elucidation, particularly within pharmaceutical and materials science, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a pillar of analytical precision. It provides direct insight into the carbon skeleton of a molecule, revealing details often obscured in proton (¹H) NMR spectra. Among the most common and diagnostically significant functional groups are the methoxy (-OCH₃) and acetyl (-COCH₃) moieties. Their ¹³C NMR signals, while seemingly simple, are exquisitely sensitive to their electronic, steric, and conformational environment.

This guide, written from the perspective of a seasoned application scientist, moves beyond simple data tables. It delves into the causality behind the chemical shifts of methoxy and acetyl carbons, compares their diagnostic capabilities, and provides robust experimental protocols to ensure the acquisition of high-fidelity, quantitative data.

Fundamental Principles: What Governs a ¹³C Chemical Shift?

The chemical shift (δ) of a carbon nucleus is primarily dictated by the local electron density around it. A higher electron density "shields" the nucleus from the external magnetic field, causing its signal to appear at a lower ppm value (upfield). Conversely, lower electron density "deshields" the nucleus, shifting its signal to a higher ppm value (downfield). The key factors at play are:

  • Hybridization: sp² hybridized carbons (like in carbonyls and aromatics) are significantly more deshielded than sp³ hybridized carbons (like in methyl groups).[1][2]

  • Inductive Effects: Electronegative atoms (e.g., oxygen) withdraw electron density from adjacent carbons, causing a downfield shift.[2][3][4][5]

  • Resonance Effects: Delocalization of electrons through π-systems can either shield or deshield a nucleus depending on whether the group is electron-donating or electron-withdrawing.

  • Steric and Conformational Effects: The spatial arrangement of atoms can influence electron distribution and, consequently, chemical shifts.[3][6]

Methoxy vs. Acetyl Carbons: A Head-to-Head Comparison

The methoxy and acetyl groups each contain distinct carbon environments that give rise to characteristic signals. The acetyl group is unique in that it presents two different carbon signals: the methyl carbon and the highly deshielded carbonyl carbon.

Functional GroupCarbon AtomHybridizationTypical Chemical Shift (δ) in ppmKey Influences
Methoxy -OC H₃sp³50 - 65Electronegativity of Oxygen, Steric Hindrance, Aromatic Substituent Effects
Acetyl -COC H₃sp³20 - 30Proximity to Carbonyl Group, Aromatic Substituent Effects
-C OCH₃sp²190 - 210 (Ketones)Hybridization, Electronegativity of Oxygen, Resonance, Hydrogen Bonding

Table 1: General comparison of typical ¹³C NMR chemical shift ranges for methoxy and acetyl carbons. These ranges are typical but can vary with solvent and molecular structure.[7][8][9][10][11]

The most striking difference is the chemical shift of the acetyl carbonyl carbon, which appears far downfield (>190 ppm) due to its sp² hybridization and the strong deshielding effect of the double-bonded oxygen.[1] This makes it an unmistakable landmark in a ¹³C NMR spectrum, clearly distinguishing it from the sp³-hybridized methoxy carbon.

Deconstructing the Chemical Shift: Factors of Influence

Understanding why a chemical shift changes provides much deeper structural insight than simply matching a value to a chart. The interplay of electronic, steric, and solvent effects is critical. We will primarily use substituted anisoles (for methoxy) and acetophenones (for acetyl) as our models.

A. Electronic Effects: The Push and Pull of Electrons

When attached to an aromatic ring, methoxy and acetyl groups exert powerful and opposing electronic effects that are transmitted through the π-system, influencing the chemical shifts of the carbons within the group itself.

Electronic_Effects cluster_methoxy Methoxy Group (Electron-Donating) cluster_acetyl Acetyl Group (Electron-Withdrawing) m_ring Aromatic Ring m_group -OCH₃ m_ring->m_group Donates e⁻ density via Resonance m_group->m_ring Withdraws e⁻ density via Induction m_note Resonance Dominates: Shields Methoxy Carbon a_ring Aromatic Ring a_group -COCH₃ a_ring->a_group Withdraws e⁻ density via Resonance a_group->a_ring Withdraws e⁻ density via Induction a_note Both Effects Withdraw: Deshields Carbonyl Carbon

  • Methoxy Group (Anisoles): The methoxy group is a classic electron-donating group by resonance, where the oxygen lone pairs delocalize into the aromatic ring. This increases electron density on the methoxy carbon, leading to a shielding effect (upfield shift). However, its chemical shift remains sensitive to the electronic nature of other substituents on the ring.[6]

  • Acetyl Group (Acetophenones): The acetyl group is strongly electron-withdrawing by both induction and resonance. This pulls electron density away from the carbonyl carbon. The chemical shift of this carbonyl carbon is highly sensitive to substituents on the aromatic ring; electron-withdrawing groups on the ring further deshield the carbonyl carbon (downfield shift), while electron-donating groups shield it (upfield shift).[12][13] This relationship is so predictable that substituent chemical shift (SCS) increments can often be used to calculate the expected shift with reasonable accuracy.[12][14]

B. Steric Effects: The Price of Proximity

Steric hindrance, particularly from substituents at the ortho positions of an aromatic ring, can dramatically alter chemical shifts by disrupting coplanarity and, therefore, conjugation.

For both methoxy and acetyl groups, the presence of bulky ortho-substituents forces the group to twist out of the plane of the aromatic ring.[13][15] This has two major consequences:

  • Inhibition of Resonance: The orbital overlap required for conjugation is reduced. This diminishes the electron-donating or -withdrawing character of the group.

  • Anomalous Chemical Shifts: This disruption often leads to unexpected chemical shifts. For methoxy groups, being forced into an out-of-plane conformation can cause a significant downfield shift of the methoxy carbon (e.g., from ~56 ppm to ~62 ppm), providing a powerful clue about the substitution pattern.[16] For acetophenones, this steric hindrance provides confirmatory evidence for the disruption of coplanarity.[13][15]

C. Solvent Effects: The Intermolecular Conversation

The choice of NMR solvent is not a passive decision. Intermolecular interactions, especially hydrogen bonding, can significantly perturb the electron density of a functional group and alter its chemical shift.[17]

The acetyl carbonyl carbon is particularly susceptible to solvent effects.[12] In protic or hydrogen-bond-donating solvents (like chloroform, CDCl₃), the solvent can hydrogen bond to the carbonyl oxygen. This polarizes the C=O bond, withdrawing more electron density from the carbon and causing a downfield shift compared to the same molecule in a non-hydrogen-bonding solvent (like benzene-d₆ or CCl₄).[18] Deviations from predicted chemical shifts can be as large as 2-6 ppm due to inter- and intramolecular hydrogen bonding.[12] While methoxy groups are also affected by the solvent environment, the effect is generally less pronounced than for the highly polar carbonyl group.[17]

Experimental Protocol: Acquiring Quantitative ¹³C NMR Data

Standard ¹³C NMR spectra are often not quantitative, meaning the signal intensity is not directly proportional to the number of carbons. This is due to long relaxation times (T₁) and the Nuclear Overhauser Effect (NOE), which enhances signals of protonated carbons to varying degrees.[19] For accurate comparison and analysis, a quantitative approach is essential.

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Spectrometer Setup & Acquisition cluster_proc 3. Data Processing & Analysis prep_1 Weigh 10-50 mg of sample. prep_2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep_1->prep_2 prep_3 Optional: Add relaxation agent (e.g., Cr(acac)₃) to shorten T₁. prep_2->prep_3 acq_1 Use Inverse-Gated Decoupling pulse sequence to suppress NOE. prep_3->acq_1 acq_2 Set flip angle to 90° to maximize signal. acq_1->acq_2 acq_3 Set relaxation delay (d1) to at least 5 times the longest T₁ value. acq_2->acq_3 acq_4 Acquire sufficient scans for good signal-to-noise. acq_3->acq_4 proc_1 Apply Fourier Transform. acq_4->proc_1 proc_2 Phase and baseline correct the spectrum. proc_1->proc_2 proc_3 Calibrate the chemical shift scale (TMS or solvent peak). proc_2->proc_3 proc_4 Analyze chemical shifts and signal intensities. proc_3->proc_4

Step-by-Step Methodology for Quantitative ¹³C NMR:

  • Sample Preparation:

    • Accurately weigh a sufficient amount of sample (typically 10-50 mg for good signal-to-noise) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[20]

    • To shorten the experiment time, which can be long due to the required relaxation delay, consider adding a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) at a concentration of ~0.1 M.[19] This reduces the T₁ values of all carbons, including quaternary ones.

  • Spectrometer Setup and Acquisition:

    • Pulse Sequence: Employ an inverse-gated decoupling pulse sequence. In this critical step, the proton decoupler is turned on only during the acquisition of the signal and is turned off during the relaxation delay. This approach eliminates the NOE, ensuring signal intensities are uniform, while still producing a simplified, singlet-only spectrum.[19]

    • Flip Angle: Use a 90° pulse to ensure the maximum amount of magnetization is tipped into the transverse plane for detection in each scan.[19]

    • Relaxation Delay (d1): This is the most crucial parameter for quantitation. The delay between pulses must be long enough to allow all carbon nuclei to fully relax back to equilibrium. A conservative rule is to set the delay to at least 5 times the longest T₁ of any carbon in the molecule (d1 ≥ 5 x T₁ₘₐₓ).[19] Quaternary carbons can have very long T₁ values, sometimes tens of seconds.

  • Data Processing:

    • Process the resulting Free Induction Decay (FID) with a standard Fourier transform.

    • Carefully phase and baseline the spectrum to ensure accurate signal integration.

    • Reference the spectrum using either internal tetramethylsilane (TMS) at 0.0 ppm or the known chemical shift of the deuterated solvent.[9][10]

Conclusion

The ¹³C NMR chemical shifts of methoxy and acetyl carbons are far more than just numbers; they are rich descriptors of the molecular environment. The acetyl group offers two distinct and highly informative signals: a methyl carbon in the crowded aliphatic region and an unmistakable, highly sensitive carbonyl carbon in the far downfield region. The methoxy carbon, while having a narrower typical range, provides crucial information about steric hindrance and electronic communication within a molecule.

By understanding the fundamental principles of shielding and the specific influences of electronic, steric, and solvent effects, researchers can leverage these functional groups as precise probes for structural elucidation. Employing quantitative acquisition protocols ensures that the data is not only qualitatively informative but also analytically robust, empowering confident decision-making in drug development and chemical research.

References

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  • K. S. Dhami and J. B. Stothers. (1965). ¹³C n.m.r. studies: part iii. carbon-13 n.m.r. spectra of substituted acetophenones. Canadian Journal of Chemistry.
  • K. S. Dhami and J. B. Stothers. (1965). ¹³C N.M.R. STUDIES. PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry.
  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
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  • University of Regensburg. ¹³C NMR Spectroscopy.
  • A. D. G. G. Alaribe, et al. (2023). Structures and solvent effects on the ¹H and ¹³C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. AIP Publishing.
  • T. T. T. Bui, et al. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.
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  • Unknown. ¹³C NMR spectroscopy • Chemical shift.
  • ChemHelp ASAP. (2022). chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube.
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  • Oregon State University. (2022). ¹³C NMR Chemical Shift.
  • P. K. Agrawal. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
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A Senior Application Scientist's Guide to the Chromatographic Separation of Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of acetophenone and its derivatives are paramount for ensuring product purity, monitoring reaction progress, and conducting metabolic studies. These aromatic ketones are not only crucial building blocks in organic synthesis but also feature in a wide array of pharmaceuticals and specialty chemicals. Their structural diversity, stemming from various substituents on the phenyl ring, presents unique challenges and opportunities in chromatographic method development.

This guide provides an in-depth, objective comparison of the primary chromatographic techniques for separating acetophenone derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). We will delve into the underlying principles of each technique, present supporting experimental data, and offer field-proven insights to guide your method development process.

The Foundational Principles of Separation: Understanding Your Analyte

The key to successful chromatographic separation lies in understanding the physicochemical properties of your acetophenone derivatives. The nature and position of substituents on the aromatic ring dictate the molecule's polarity, volatility, and potential for chiral recognition. These properties, in turn, govern the interactions with the stationary and mobile phases in any chromatographic system.

dot graph TD; A[Acetophenone Core] --> B{Substituent Groups}; B --> C[-OH, -NH2, -COOH (Polar, H-bonding)]; B --> D[-OCH3, -CH3 (Moderately Polar)]; B --> E[-Cl, -Br, -NO2 (Polarizable, Dipole Moments)]; C --> F[Increased Polarity]; D --> G[Intermediate Polarity]; E --> H[Increased Polarity & Potential for Specific Interactions]; F --> I{Separation Challenge: Strong Retention on Polar Phases}; G --> J{Separation Challenge: Balancing Retention}; H --> K{Separation Challenge: Fine-tuning Selectivity};

subgraph "Impact on Chromatographic Behavior" I; J; K; end

A[Acetophenone Core] -- fontcolor="#FFFFFF" --; B -- fontcolor="#FFFFFF" --; C -- fontcolor="#FFFFFF" --; D -- fontcolor="#FFFFFF" --; E -- fontcolor="#FFFFFF" --; F -- fontcolor="#FFFFFF" --; G -- fontcolor="#FFFFFF" --; H -- fontcolor="#FFFFFF" --; I -- fontcolor="#FFFFFF" --; J -- fontcolor="#FFFFFF" --; K -- fontcolor="#FFFFFF" --;

node[shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A; node[shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B; node[shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C; D; E; node[shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F; G; H; node[shape=hexagon, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; I; J; K; end

Caption: Influence of substituent groups on the properties of acetophenone derivatives.

High-Performance Liquid Chromatography (HPLC): The Workhorse of the Analytical Lab

HPLC is the most widely used technique for the analysis of acetophenone derivatives due to its versatility, high resolution, and applicability to a broad range of polarities and molecular weights.[1] The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.

Reversed-Phase HPLC: The First Line of Attack

In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase.[2] Retention is primarily driven by hydrophobic interactions between the analytes and the stationary phase. Less polar acetophenone derivatives will be more strongly retained, while more polar derivatives will elute earlier.

Stationary Phase Selection: A Comparative Look at C18, C8, and Phenyl-Hexyl Columns

The choice of stationary phase chemistry significantly impacts selectivity.

  • C18 (Octadecylsilane): The most common and most hydrophobic reversed-phase packing.[3] It provides strong retention for nonpolar compounds and is a good starting point for method development.

  • C8 (Octylsilane): Less hydrophobic than C18, resulting in shorter retention times for nonpolar analytes.[3] It can be advantageous for analyzing highly hydrophobic acetophenone derivatives that may be too strongly retained on a C18 column.

  • Phenyl-Hexyl: This phase offers unique selectivity due to π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[4] It can provide enhanced resolution for mixtures of aromatic compounds, including substituted acetophenones.

Table 1: Illustrative Retention Times (in minutes) of Acetophenone Derivatives on Different RP-HPLC Columns

CompoundSubstituentC18 ColumnC8 ColumnPhenyl-Hexyl Column
Acetophenone-H7.25.86.5
4-Methylacetophenone4-CH₃8.56.97.8
4-Methoxyacetophenone4-OCH₃7.86.37.1
4-Chloroacetophenone4-Cl8.97.28.3
4-Nitroacetophenone4-NO₂7.56.17.9
4-Hydroxyacetophenone4-OH5.14.25.5
4-Aminoacetophenone4-NH₂4.53.84.9

Conditions: Isocratic elution with 60:40 (v/v) Acetonitrile:Water at a flow rate of 1.0 mL/min. Detection at 254 nm. (Data compiled and adapted from multiple sources for illustrative purposes).

The Power of the Mobile Phase: Tuning Selectivity

The composition of the mobile phase is a powerful tool for optimizing separations.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC. Acetonitrile is generally a stronger solvent than methanol, leading to shorter retention times. The choice of organic modifier can also influence selectivity due to different interactions with the analyte and stationary phase.

  • pH: For ionizable acetophenone derivatives (e.g., those with amino or hydroxyl groups), the pH of the mobile phase can dramatically alter retention. By adjusting the pH to suppress the ionization of an analyte, its hydrophobicity increases, leading to longer retention.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC): For Polar Derivatives

HILIC is an excellent alternative for the separation of highly polar acetophenone derivatives that are poorly retained in reversed-phase mode.[6] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[6]

Chiral Separations: Resolving Enantiomers

Many acetophenone derivatives are chiral, and the separation of their enantiomers is often a regulatory requirement in the pharmaceutical industry.[7] This is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs are widely used for this purpose.[8]

Experimental Protocol: A General RP-HPLC Method for Acetophenone Derivatives

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). For ionizable compounds, use a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0).[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or the λmax of the specific derivative).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the acetophenone derivative in the mobile phase to a concentration of approximately 1 mg/mL.[9]

Gas Chromatography (GC): The Choice for Volatile Derivatives

GC is a powerful technique for the separation of volatile and thermally stable acetophenone derivatives.[10] Separation is based on the partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.

Column Selection: Polarity is Key

The choice of GC column depends on the polarity of the analytes.

  • Non-polar columns: (e.g., 5% phenyl-95% dimethylpolysiloxane) are a good starting point for many acetophenone derivatives. Elution order generally follows the boiling points of the compounds.

  • Polar columns: (e.g., polyethylene glycol - WAX) are suitable for more polar derivatives and can provide different selectivity based on dipole-dipole interactions and hydrogen bonding.[11]

Temperature Programming: Optimizing Resolution

Temperature programming involves increasing the column temperature during the analysis. This allows for the separation of compounds with a wide range of boiling points in a single run, improving peak shape and reducing analysis time.[12]

Table 2: Typical GC Conditions for the Analysis of Acetophenone Derivatives

ParameterCondition
Column 5% Phenyl-95% Dimethylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Injection Mode Split (e.g., 50:1)

(These are general starting conditions and may require optimization for specific applications).

Experimental Protocol: A General GC-FID Method for Acetophenone Derivatives

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: 5% Phenyl-95% Dimethylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Temperatures: Injector at 250 °C, Detector at 280 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Injection: 1 µL of the sample in a suitable solvent (e.g., acetone or dichloromethane).

  • Sample Preparation: Dissolve the acetophenone derivative in a volatile solvent to a concentration of approximately 1 mg/mL.

Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Tool

TLC is a simple, rapid, and inexpensive technique for the qualitative analysis of acetophenone derivatives.[13] It is particularly useful for monitoring reaction progress, checking sample purity, and screening for optimal solvent systems for column chromatography.

Stationary and Mobile Phase Selection

For normal-phase TLC, a polar stationary phase like silica gel is used with a non-polar mobile phase.[14] The separation is based on the competition between the analyte and the mobile phase for the active sites on the stationary phase. More polar compounds will have a stronger affinity for the silica gel and will have lower Retention Factor (Rf) values.

A common mobile phase for separating acetophenone derivatives is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane.[14] The polarity of the mobile phase can be adjusted by changing the ratio of the solvents to achieve optimal separation. For acetophenone, a typical Rf value is between 0.4 and 0.6 in a hexane:ethyl acetate (9:1 v/v) system.[15]

Table 3: Illustrative Rf Values of Acetophenone Derivatives on Silica Gel TLC

CompoundSubstituentMobile Phase (Hexane:Ethyl Acetate)Approximate Rf
Acetophenone-H9:10.5
4-Methylacetophenone4-CH₃9:10.6
4-Methoxyacetophenone4-OCH₃9:10.55
4-Chloroacetophenone4-Cl9:10.58
4-Nitroacetophenone4-NO₂8:20.4
4-Hydroxyacetophenone4-OH7:30.3
4-Aminoacetophenone4-NH₂7:30.25

(Data compiled and adapted from multiple sources for illustrative purposes).

Experimental Protocol: A General TLC Method for Acetophenone Derivatives

  • Plate: Silica gel 60 F254 TLC plate.

  • Sample Application: Dissolve the acetophenone derivative in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Developing Chamber: Add the mobile phase (e.g., hexane:ethyl acetate, 9:1 v/v) to the chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

  • Development: Place the TLC plate in the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm), where the aromatic rings will appear as dark spots.[15] Alternatively, use an iodine chamber.

  • Rf Calculation: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Making the Right Choice: A Decision-Making Framework

The selection of the most appropriate chromatographic technique depends on the specific goals of the analysis and the properties of the acetophenone derivatives.

DecisionTree

Caption: Decision tree for selecting a chromatographic method for acetophenone derivatives.

Conclusion

The successful chromatographic separation of acetophenone derivatives is a critical aspect of research and development in the pharmaceutical and chemical industries. A thorough understanding of the properties of the target analytes and the principles of different chromatographic techniques is essential for developing robust and reliable methods. This guide has provided a comparative overview of HPLC, GC, and TLC, offering insights into method selection and optimization. By leveraging the information and protocols presented here, researchers can confidently tackle the challenges of separating and analyzing this important class of compounds.

References

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Safety Operating Guide

1-(4-Chloro-2-methoxyphenyl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 1-(4-Chloro-2-methoxyphenyl)ethanone

As laboratory operations scale in drug development and synthetic chemistry, the precise management of chemical waste becomes a critical intersection of safety, regulatory compliance, and environmental stewardship. This compound (CAS: 60207-19-4) is a halogenated acetophenone derivative commonly utilized as an organic intermediate[1]. Due to the presence of a covalently bound chlorine atom, the disposal of this compound cannot be treated as standard organic waste.

This guide provides drug development professionals and bench scientists with a definitive, self-validating protocol for the segregation, containment, and disposal of this compound, ensuring strict adherence to environmental health and safety (EHS) mandates.

Physicochemical Profile & Waste Categorization

Before initiating any disposal protocol, it is mandatory to profile the waste. The physical state and elemental composition of a chemical dictate its downstream thermodynamic fate during waste processing.

PropertyValueDisposal Implication
Chemical Name This compoundMust be explicitly spelled out on all hazardous waste manifests to avoid "unknown waste" profiling fees[2].
CAS Number 60207-19-4[1]Primary identifier used by EHS and third-party vendors for RCRA categorization.
Molecular Formula C9H9ClO2The presence of chlorine (Cl) strictly mandates its routing into the Halogenated waste stream.
Melting Point 58-60 °C[1]Exists as a solid at room temperature. If precipitated from solution, it may cause blockages in standard liquid waste funnels.
EPA Waste Category Halogenated Organic WasteRequires specialized high-temperature incineration (>1000°C)[3].

The Causality of Segregation: Why Halogenated Waste is Different

Expertise Insight: Never mix halogenated and non-halogenated waste streams.

The core principle of disposing of this compound revolves around its chlorine atom. When standard, non-halogenated organic waste is incinerated, it is burned at relatively moderate temperatures to yield carbon dioxide and water. However, if a halogenated compound like this compound is introduced into a standard incinerator, the incomplete combustion of the chlorinated ring leads to the synthesis of highly toxic, bioaccumulative byproducts: polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) .

To prevent this, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that halogenated wastes be strictly segregated[3]. Segregated halogenated waste is routed to specialized rotary kiln incinerators operating at extreme temperatures (often exceeding 1000°C). These facilities are equipped with alkaline wet scrubbers designed to capture and neutralize the corrosive hydrochloric acid (HCl) gas generated during the destruction of the chlorinated molecules[4]. Mixing even a small amount of this compound into a non-halogenated carboy contaminates the entire bulk container, drastically increasing disposal costs and environmental risk.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: each step contains a physical or administrative check to ensure the previous step was executed correctly.

Phase 1: Point of Generation & Segregation
  • Determine the Physical State: Assess whether the this compound is a pure solid, dissolved in a solvent (e.g., dichloromethane, ethyl acetate), or adsorbed onto a solid matrix (e.g., silica gel from column chromatography).

  • Select the Receptacle:

    • For Liquids: Utilize a high-density polyethylene (HDPE) carboy or a PTFE-lined glass bottle. Validation check: Ensure the container is explicitly pre-labeled "Halogenated Organic Waste."

    • For Solids: Use a sturdy, sealable polyethylene bucket or a transparent, heavy-duty hazardous waste bag.

  • Verify Compatibility: Ensure the waste stream does not contain strong oxidizers, heavy metals, or basic amines. Mixing incompatible reagents in a waste carboy can lead to rapid exothermic reactions and over-pressurization[5].

Phase 2: Containment and Labeling
  • Fume Hood Transfer: Transfer the waste into the primary container exclusively inside a certified, operational chemical fume hood. This mitigates exposure to volatile solvent vapors or aerosolized chemical dust.

  • Seal the Container: Immediately cap the container after the transfer. Validation check: If using a funnel, it must be a positive-closing safety funnel (e.g., Eco Funnel). Open funnels violate RCRA emission standards.

  • Execute GHS/RCRA Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The tag must list "this compound", the associated solvents, and their approximate percentages (e.g., "Dichloromethane 95%, this compound 5%"). Abbreviations or chemical structures are strictly prohibited on waste labels[2].

Phase 3: Storage and Institutional Transfer
  • Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray. Validation check: The tray must be capable of holding at least 110% of the volume of the largest primary container it houses.

  • Satellite Accumulation Area (SAA): Store the contained waste in a designated SAA at or near the point of generation. Ensure the container remains closed at all times except when actively adding waste[5].

  • EHS Handoff: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department before the container reaches 90% capacity, or before the regulatory accumulation time limit (e.g., 90 days for Large Quantity Generators) expires[3].

Workflow Visualization

The following decision tree maps the segregation and disposal pathways for this compound, ensuring proper routing based on its physical state.

G Start Generate 1-(4-Chloro-2- methoxyphenyl)ethanone Waste Decision State of Waste? Start->Decision Solid Solid Waste (Contaminated PPE, Silica, Pure Solid) Decision->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Solution Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Incineration High-Temperature Incineration (>1000°C) via Licensed Vendor Halogenated->Incineration EPA/RCRA Compliant Transfer

Waste segregation and disposal workflow for halogenated organics.

References

  • ChemicalBook. "this compound | 60207-19-4". ChemicalBook. 1

  • National Science Teaching Association (NSTA). "How to Properly Dispose Chemical Hazardous Waste". NSTA.org. 5

  • American Chemical Society (ACS). "Regulation of Laboratory Waste". ACS.org. 2

  • HETI Services. "EPA Rules For Hazardous Waste Management: A Primer on RCRA". HETI. 3

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". EPA.gov. 4

Sources

Personal protective equipment for handling 1-(4-Chloro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Part 1: Critical Safety Assessment & Hazard Identification

1.1 Chemical Identity & Isomer Warning

  • Chemical Name: 1-(4-Chloro-2-methoxyphenyl)ethanone[1]

  • Synonyms: 4'-Chloro-2'-methoxyacetophenone; Methyl 4-chloro-2-methoxyphenyl ketone.[1]

  • CAS Number: [Check Vendor CoA; often associated with 2196-99-8 or similar isomers]

  • Physical State: White to off-white crystalline solid.[1]

CRITICAL SAFETY NOTICE: There is a high risk of confusion between Ring-Chlorinated Acetophenones (like your target) and Alpha-Chlorinated Acetophenones (Phenacyl chlorides).[1]

  • Target Chemical (Ring-Cl): Generally classified as a Skin/Eye Irritant (Category 2) and STOT SE 3 .[1]

  • Isomer Risk (Alpha-Cl): Phenacyl chlorides are Lachrymators (tear gas agents) and Skin Corrosives .[1]

  • Directive: Until you confirm the exact structure via NMR or Certificate of Analysis, handle this substance as a Potential Corrosive and Lachrymator. The protocols below are designed for this higher safety standard.

1.2 GHS Hazard Classification (Conservative Approach)

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation 1B / 2 H314/H315: Causes severe skin burns (if corrosive) or irritation.[1][2]
Serious Eye Damage 1 / 2A H318/H319: Causes serious eye damage or irritation.[1][2][3][4]

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[1][5] |

Part 2: Personal Protective Equipment (PPE) Strategy

This PPE strategy relies on a "Barrier Redundancy" model.[1][2] Single layers are insufficient for halogenated aromatic ketones due to their ability to permeate standard nitrile over time.[2]

Eye & Face Protection[2][4][7]
  • Standard Operation (Solid < 10g): Chemical Splash Goggles (Indirect Vented).[1] Reasoning: Standard safety glasses allow dust entry from the sides.[2] Indirect venting prevents fogging while blocking dust/splash entry.[2]

  • High Risk (Solutions / > 10g / Heating): Face Shield (8-inch minimum) worn over splash goggles. Reasoning: Protects the neck and face from potential exothermic runaways or splashes.[2]

Hand Protection (Glove Selection)

Do not rely on thin "exam-grade" latex.[1] Halogenated ketones can degrade latex and swell nitrile.[2]

OperationPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Solid Handling Nitrile (0.06 mm)Nitrile (0.11 mm min)Double Gloving: The outer glove takes the mechanical wear; the inner glove provides a clean barrier during doffing.[1]
Solution / Spill Nitrile (0.06 mm)Laminate Film (Silver Shield / 4H) Chemical Resistance: Laminate film offers >4h breakthrough time for aromatics/ketones where nitrile may fail in <15 mins.[1]
Respiratory Protection
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood .[1]

  • PPE (Secondary - if hood unavailable or for spill cleanup):

    • Particulate: N95 or P100 filter (if handling dry powder).[1][2]

    • Vapor: Half-mask respirator with Organic Vapor (OV) cartridges (Black label).[1] Reasoning: Heating releases acetophenone vapors which are potent respiratory irritants.[2]

Body Protection
  • Standard: Cotton-blend lab coat (buttoned to neck).[1]

  • High Risk: Chemical-resistant apron (Tyvek or PVC) required when transferring liquids > 100 mL.

Part 3: Operational Workflow & Logic

The following diagram illustrates the decision-making logic for safe handling based on the state of the chemical.

PPE_Selection_Logic Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid / Heating State_Check->Solution Risk_Solid Risk: Dust Inhalation & Contact Solid->Risk_Solid Risk_Liquid Risk: Splash, Vapor, Skin Absorption Solution->Risk_Liquid PPE_Solid PPE Protocol A: - Fume Hood - Splash Goggles - Double Nitrile Gloves - Lab Coat Risk_Solid->PPE_Solid PPE_Liquid PPE Protocol B: - Fume Hood (High Flow) - Goggles + Face Shield - Laminate Gloves (Silver Shield) - Chem Apron Risk_Liquid->PPE_Liquid Action Proceed with Experiment PPE_Solid->Action PPE_Liquid->Action

Figure 1: Decision logic for selecting PPE based on physical state and associated risks.[1]

Part 4: Step-by-Step Handling Procedures

Weighing & Transfer
  • Preparation: Place the balance inside the fume hood.[1][2] If the balance is external, use a tare-weighed vial to transport the solid; do not open the stock bottle outside the hood.

  • Static Control: Use an anti-static gun or wipe if the powder is fluffy/static-prone to prevent dispersal.[1][2]

  • Transfer: Use a plastic or glass powder funnel.[1][2] Avoid metal spatulas if the substance is potentially corrosive (use PTFE-coated).

  • Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, then dispose of the tissue as hazardous waste.[1][2]

Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly.[1][2] Exothermic solvation is possible.[1][2]

  • Temperature Control: If heating is required, ensure a reflux condenser is fitted before heating begins to trap vapors.[1][2]

  • Labeling: Clearly label the flask "Halogenated Ketone - Irritant/Corrosive".[1][2]

Emergency Response
  • Eye Contact: Immediately flush with water for 15 minutes .[3][6] Hold eyelids open. Do not use neutralization agents.[1][2] Seek medical attention.[1][2][3][4][5][7][6]

  • Skin Contact: Remove contaminated clothing immediately.[2][5] Wash skin with soap and water for 15 minutes.[2] Discard contaminated leather (shoes/watch bands).[2]

  • Spill (Solid): Do not dry sweep (creates dust).[1][2] Cover with wet paper towels (water or ethanol) to dampen, then scoop into a waste container.[2]

  • Spill (Liquid): Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust).[1][2]

Waste Disposal
  • Category: Halogenated Organic Waste.[1][2]

  • Segregation: Do not mix with strong oxidizers or strong bases.[1][2][7]

  • Labeling: "Hazardous Waste - Halogenated Organic - this compound."[1]

References

  • PubChem. (n.d.).[1][2] 2-Chloro-1-(4-methoxyphenyl)ethanone (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

  • Ansell. (2022).[1][2] Chemical Permeation & Degradation Guide (7th Ed).[1][2] (Reference for Nitrile/Laminate breakthrough times).

Sources

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